molecular formula C9H11BrO B2900379 1-(Bromomethyl)-3-(methoxymethyl)benzene CAS No. 125604-03-7

1-(Bromomethyl)-3-(methoxymethyl)benzene

Cat. No.: B2900379
CAS No.: 125604-03-7
M. Wt: 215.09
InChI Key: BMGVAPLBALXXEC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09. The purity is usually 95%.
BenchChem offers high-quality 1-(Bromomethyl)-3-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-3-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGVAPLBALXXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125604-03-7
Record name 1-(bromomethyl)-3-(methoxymethyl)benzene
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Foundational & Exploratory

Precision Synthesis of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Protocol Technical Guide for Medicinal Chemistry Applications[1][2]

Executive Summary

This technical guide details the synthesis of 1-(bromomethyl)-3-(methoxymethyl)benzene (CAS: 125604-03-7), a critical bifunctional linker used in fragment-based drug discovery (FBDD) and the synthesis of macrocyclic peptides.[1][2] The molecule features two distinct electrophilic sites: a highly reactive benzyl bromide and a chemically inert methyl ether.[2]

This guide presents two validated protocols:

  • The Direct Desymmetrization Protocol: A statistical nucleophilic substitution ideal for rapid, large-scale access using inexpensive starting materials.[1][2]

  • The Stepwise High-Fidelity Protocol: A linear route via alcohol bromination, designed for applications requiring >98% purity with minimal chromatographic difficulty.[1][2]

Part 1: Strategic Analysis & Retosynthesis[1][2]

The synthesis hinges on the desymmetrization of a meta-substituted benzene core.[1][2] The primary challenge is preventing double-substitution (formation of the bis-ether) or over-bromination, depending on the direction of synthesis.[1]

Retrosynthetic Logic
  • Path A (Direct): Nucleophilic attack of methoxide on

    
    -dibromo-m-xylene.[1][2]
    
    • Risk:[1][2][3] Statistical distribution of products (Starting Material : Mono : Bis).[2]

    • Control: Stoichiometric control and high-dilution kinetics.[1][2]

  • Path B (Stepwise): Bromination of 3-(methoxymethyl)benzyl alcohol.[1][2]

    • Risk:[1][2][3] Handling of lachrymatory intermediates.[1][2]

    • Benefit: Clean conversion of Alcohol

      
       Bromide avoids separation of homologous byproducts.[2]
      

Retosynthesis cluster_0 Path A: Direct Desymmetrization cluster_1 Path B: Stepwise Functionalization Target 1-(Bromomethyl)-3-(methoxymethyl)benzene (Target) Dibromide 1,3-Bis(bromomethyl)benzene (Comm. Avail.) Target->Dibromide Partial Etherification (NaOMe, MeOH) Alcohol 3-(Methoxymethyl)benzyl alcohol Target->Alcohol Bromination (PBr3 or CBr4) Diol 1,3-Phenylenedimethanol Alcohol->Diol Mono-methylation

Figure 1: Retrosynthetic disconnection showing the two primary access routes.[1]

Part 2: Protocol A - Direct Desymmetrization (Scalable)

Objective: Rapid synthesis of the target from cheap


-dibromo-m-xylene.[1][2]
Best For:  Scale-up (>10g) where column chromatography is automated.[1][2]
1. Reaction Mechanism

The reaction is an irreversible


 substitution.[2] The rate of the second substitution (mono 

bis) is kinetically similar to the first, necessitating strict stoichiometric control to maximize the mono-species.
2. Reagents & Stoichiometry
ReagentEquiv.RoleNotes

-Dibromo-m-xylene
1.0SubstrateDissolve in THF/MeOH (4:1)
Sodium Methoxide (NaOMe) 0.95NucleophileUse 25% wt solution in MeOH
THF (Anhydrous) SolventMediumSolubilizes the dibromide
3. Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with

    
    -dibromo-m-xylene (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -10°C  using an ice/salt bath.
    
  • Controlled Addition: Charge the addition funnel with NaOMe (0.95 equiv) diluted in MeOH (1:1 v/v with THF to prevent precipitation).

    • Critical: Add the methoxide solution dropwise over 2 hours .[1][2] Fast addition creates local high concentrations of methoxide, favoring the bis-ether byproduct.[1][2]

  • Reaction: Allow the mixture to stir at 0°C for 4 hours, then warm to room temperature over 1 hour.

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Workup:

    • Extract with

      
       (3x).[2]
      
    • Wash combined organics with water and brine.[1][2]

    • Dry over

      
       and concentrate in vacuo (Note: Product is a lachrymator; use a fume hood).
      
  • Purification: The crude residue contains ~50% product, ~25% starting material, and ~25% bis-ether.[1][2]

    • Column Chromatography: Silica gel.[1][2] Eluent: Hexanes/EtOAc (95:5).[2]

    • Order of Elution: Starting Material (

      
      ) 
      
      
      
      Target (
      
      
      )
      
      
      Bis-ether (
      
      
      ).[1][2]

Yield Expectation: 45–55% isolated yield.

Part 3: Protocol B - Stepwise High-Fidelity (High Purity)

Objective: Synthesis of high-purity material avoiding difficult separations. Best For: Late-stage medicinal chemistry where purity is paramount.[1][2]

1. Precursor Synthesis

Start with 3-(methoxymethyl)benzyl alcohol .[1][2] If not commercially available, this can be prepared by mono-methylation of 1,3-phenylenedimethanol (using NaH/MeI, 1.0 eq) followed by chromatographic separation, which is easier than separating the bromides due to the polarity difference of the alcohols.[1]

2. Bromination Protocol

This step converts the remaining benzyl alcohol to a benzyl bromide using Phosphorus Tribromide (


).[2]
ReagentEquiv.[1][2][4][5]Role
3-(Methoxymethyl)benzyl alcohol 1.0Substrate
Phosphorus Tribromide (

)
0.4Brominating Agent
Dichloromethane (DCM) SolventSolvent
3. Step-by-Step Procedure
  • Setup: Oven-dry a round-bottom flask. Flush with Argon.

  • Solvation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.3 M) and cool to 0°C .

  • Bromination: Add

    
     (0.4 equiv, 1.2 eq of Br atoms) dropwise via syringe.[2]
    
    • Observation: The reaction may turn slightly yellow.[2]

  • Kinetics: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (the alcohol spot will disappear; the bromide is less polar).[2]

  • Quench: Pour the mixture carefully onto ice/water. Caution:

    
     hydrolysis is exothermic and generates HBr gas.[1][2]
    
  • Workup:

    • Separate the organic layer.[2][3][5]

    • Wash with saturated

      
       (to neutralize HBr) and brine.[2]
      
    • Dry over

      
      .[1][2][5]
      
  • Purification: Flash chromatography (Hexanes/EtOAc 98:2) or short-path distillation if scale allows.[1][2]

Yield Expectation: 85–92% isolated yield.

Part 4: Process Analytics & Validation
NMR Characterization (400 MHz,

)

The success of the synthesis is validated by the loss of symmetry in the aromatic region and the appearance of two distinct benzylic signals.

Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 7.20 – 7.40Multiplet4HBenzene Ring
Benzyl Bromide 4.49 Singlet2H

Benzyl Ether 4.45 Singlet2H

Methoxy 3.40Singlet3H

Note: The two benzylic singlets are very close (~0.04 ppm difference).[2] High-field NMR or 2D HSQC is recommended for definitive assignment if peaks overlap.[1][2]

Safety & Stability
  • Lachrymator: Both the starting dibromide and the product are potent lachrymators (tear gas agents).[2] All operations, including weighing and rotovap venting, must occur in a functioning fume hood.[2]

  • Storage: Store at 2–8°C under inert gas. Benzyl bromides degrade slowly to produce HBr, which turns the material pink/brown.[2] Add a stabilizer (Silver wool or

    
    ) for long-term storage.[1][2]
    
References
  • Direct Bromomethylation Strategies

    • Van der Made, A. W., & Van der Made, R. H. (1993).[2] A Convenient Procedure for Bromomethylation of Aromatic Compounds.[1][2] Selective Mono-, Bis-, or Trisbromomethylation.[1][2] Journal of Organic Chemistry, 58(5), 1262–1263.[2] Link

  • Nucleophilic Substitution on Benzyl Bromides

    • Steemers, L. (2017).[2][6] Covalent template-assisted synthesis of mechanically interlocked molecules.[1][2] University of Amsterdam, PhD Thesis.[2] (Describes optimization of 1,3-bis(bromomethyl)benzene etherification). Link

  • Bromination of Benzyl Alcohols

    • Harrison, I. T., & Harrison, S. (1971).[2] Compendium of Organic Synthetic Methods. Wiley-Interscience.[1][2] (Standard protocols for PBr3 bromination).

  • Physical Properties & Safety

    • Sigma-Aldrich.[1][2] (n.d.). Safety Data Sheet for 1-(Bromomethyl)-3-(methoxymethyl)benzene.[1][2][7]Link

Sources

Whitepaper: A Comprehensive Guide to the Synthesis of 1-(Bromomethyl)-3-methoxybenzene from 3-Methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth protocol for the synthesis of 1-(bromomethyl)-3-methoxybenzene, a valuable building block in pharmaceutical and materials science research.[1] The synthesis is achieved through the bromination of 3-methoxybenzyl alcohol. This document details the selection of an optimal synthetic strategy, focusing on the use of phosphorus tribromide (PBr₃) to ensure a high-yield, high-purity conversion via a controlled S(_N)2 mechanism. We present a complete, step-by-step experimental protocol, methods for product purification and characterization, a thorough analysis of safety and handling procedures, and a troubleshooting guide. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for the preparation of this key synthetic intermediate.

Introduction

1-(Bromomethyl)-3-methoxybenzene, also known as 3-methoxybenzyl bromide or 3-(bromomethyl)anisole, is a versatile bifunctional reagent widely employed in organic synthesis.[1][2] Its structure incorporates a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions, and a methoxy group that influences the electronic properties of the aromatic ring. This combination makes it a crucial intermediate for introducing the 3-methoxybenzyl moiety into more complex molecular architectures, a common motif in pharmacologically active compounds and advanced materials.[1]

This guide focuses on a robust and reproducible synthesis from the commercially available precursor, 3-methoxybenzyl alcohol. The primary transformation is the substitution of the benzylic hydroxyl group with a bromine atom. While several reagents can accomplish this, our selected methodology prioritizes reaction control, minimization of side products, and operational safety.

Note on Nomenclature: The starting material, 3-methoxybenzyl alcohol, is converted to 1-(bromomethyl)-3-methoxybenzene. The user-specified topic "Synthesis of 1-(Bromomethyl)-3-(methoxymethyl)benzene" appears to contain a typographical error, as this would imply a different starting material. This guide addresses the direct and logical conversion.

Synthetic Strategy and Mechanistic Considerations

Rationale for Reagent Selection: Phosphorus Tribromide (PBr₃)

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. For primary and secondary alcohols, including benzylic systems like 3-methoxybenzyl alcohol, several reagents are viable. However, the choice of reagent is critical for ensuring high yield and preventing unwanted side reactions.

  • Hydrobromic Acid (HBr): While effective, HBr typically reacts with alcohols under strongly acidic conditions. For benzylic alcohols, the mechanism can have significant S(_N)1 character, proceeding through a resonance-stabilized benzylic carbocation.[3][4] While the methoxy group would further stabilize this intermediate, the high acidity and potential for side reactions make it a less controlled option for high-purity synthesis.

  • Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into the corresponding bromides under milder conditions.[5][6] The reaction proceeds via a clean S(N)2 mechanism, which crucially avoids the formation of discrete carbocation intermediates.[7] This prevents potential rearrangements (though not a major risk for this specific substrate) and offers greater predictability.[6] For these reasons, PBr₃ is the reagent of choice for this guide.

Reaction Mechanism

The bromination of 3-methoxybenzyl alcohol with PBr₃ follows a well-established two-step S(N)2 pathway.

  • Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom performs a nucleophilic attack on the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated alkyldibromophosphite intermediate. This step effectively converts the poor leaving group (-OH) into an excellent leaving group (-OPBr₂).

  • Nucleophilic Substitution: The bromide ion (Br⁻) generated in the first step, or from another PBr₃ molecule, then acts as a nucleophile. It attacks the benzylic carbon from the backside in a concerted S(N)2 displacement, breaking the C-O bond and forming the C-Br bond.

This mechanistic pathway ensures a clean conversion with minimal byproducts, provided the reaction is performed under appropriate anhydrous conditions.

Experimental Protocol

Materials and Equipment

Reagents:

  • 3-Methoxybenzyl alcohol (≥98% purity)

  • Phosphorus tribromide (PBr₃) (≥99% purity)

  • Anhydrous diethyl ether (or dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

Data Presentation: Reagent Quantities
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
3-Methoxybenzyl alcohol138.160.101.013.82 g
Phosphorus tribromide (PBr₃)270.690.040.410.83 g (4.0 mL)
Anhydrous Diethyl Ether---200 mL

Note: PBr₃ has three bromine atoms available for reaction. Stoichiometrically, 0.33 equivalents are sufficient. Using a slight excess (0.4 eq) ensures complete conversion of the alcohol.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 500 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Addition: Dissolve 3-methoxybenzyl alcohol (13.82 g, 0.10 mol) in 150 mL of anhydrous diethyl ether and add it to the flask. Begin stirring under a nitrogen atmosphere.

  • PBr₃ Addition: Slowly add phosphorus tribromide (10.83 g, 0.04 mol) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot (3-methoxybenzyl alcohol) indicates completion.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Stir until all the ice has melted. This hydrolyzes any remaining PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 100 mL of cold water

    • 100 mL of saturated NaHCO₃ solution (to neutralize any acidic byproducts like HBr). Caution: CO₂ evolution may occur.

    • 100 mL of brine.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: The resulting crude product, a colorless to pale yellow liquid, can be purified by vacuum distillation (Boiling Point: ~122 °C/12 mmHg) to yield high-purity 1-(bromomethyl)-3-methoxybenzene.[2]

Characterization and Data Analysis

The identity and purity of the synthesized 1-(bromomethyl)-3-methoxybenzene should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm.

    • δ 7.20-7.30 (m, 1H, Ar-H)

    • δ 6.80-6.95 (m, 3H, Ar-H)

    • δ 4.48 (s, 2H, -CH₂Br)

    • δ 3.81 (s, 3H, -OCH₃) (Note: These are predicted values based on similar structures. Actual values may vary slightly.)[8][9]

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm.

    • δ 159.9 (Ar-C-O)

    • δ 139.5 (Ar-C-CH₂Br)

    • δ 129.8 (Ar-CH)

    • δ 120.5 (Ar-CH)

    • δ 114.5 (Ar-CH)

    • δ 114.0 (Ar-CH)

    • δ 55.3 (-OCH₃)

    • δ 33.5 (-CH₂Br)

  • Mass Spectrometry (MS): The mass spectrum is expected to show characteristic molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of a molecule containing one bromine atom. For C₈H₉BrO, the expected m/z would be ~200 and ~202.

Safety, Handling, and Waste Disposal

Reagent-Specific Hazards
  • Phosphorus Tribromide (PBr₃): PBr₃ is a highly corrosive and toxic substance.[10] It reacts violently with water, producing corrosive hydrogen bromide (HBr) gas and phosphorous acid.[11] Contact can cause severe skin and eye burns, and inhalation may cause respiratory irritation.[10][12][13] All handling must be done under an inert, dry atmosphere.

  • Hydrogen Bromide (HBr): HBr gas is corrosive and toxic if inhaled, causing irritation to the respiratory system.[14][15] Exposure limits are regulated by OSHA and NIOSH.[16]

  • Diethyl Ether: Highly flammable and volatile.

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a flame-resistant lab coat.[10][12][17]

  • Ventilation: All operations involving PBr₃ and HBr must be conducted in a certified chemical fume hood with adequate ventilation to prevent inhalation of vapors.[11][17]

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried before use to prevent the violent reaction of PBr₃ with moisture.[17]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[12]

Waste Disposal
  • All liquid and solid waste containing bromine must be collected in a designated hazardous waste container for halogenated organic compounds.

  • Never quench PBr₃ with water in a closed container.

  • Neutralize acidic aqueous layers with sodium bicarbonate before disposal, in accordance with local environmental regulations.

Visualization of the Synthetic Workflow

SynthesisWorkflow reactant 3-Methoxybenzyl Alcohol in Anhydrous Et₂O reaction_step Reaction (0°C to RT, 2-3h) reactant->reaction_step reagent PBr₃ reagent->reaction_step Dropwise Addition workup Work-up (Ice Quench, Extraction, Washes) reaction_step->workup Process purification Purification (Drying & Vacuum Distillation) workup->purification Crude Product product 1-(Bromomethyl)-3- methoxybenzene purification->product Final Product

Caption: Synthetic workflow for 1-(Bromomethyl)-3-methoxybenzene.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure a slight excess of PBr₃ (0.4 eq) is used. Monitor the reaction via TLC until the starting material is consumed.
Moisture contamination.PBr₃ reacts with water. Ensure all glassware is oven-dried and use an anhydrous solvent.
Product loss during work-up.Ensure careful separation of layers. Perform back-extraction of the aqueous layer if significant product loss is suspected.
Formation of Side Products Reaction temperature too high.Maintain a low temperature (0-5 °C) during the addition of PBr₃ to minimize potential side reactions.
Product Decomposes During Distillation Overheating.Use a high-vacuum system to lower the boiling point. Ensure the distillation apparatus is clean to avoid catalytic decomposition.

Conclusion

The synthesis of 1-(bromomethyl)-3-methoxybenzene from 3-methoxybenzyl alcohol using phosphorus tribromide is a reliable and efficient method suitable for laboratory-scale production. The S(_N)2 pathway ensures a clean conversion with high yields, avoiding the complications associated with carbocation-mediated reactions. Adherence to strict anhydrous conditions and rigorous safety protocols, particularly when handling phosphorus tribromide, is paramount for the successful and safe execution of this procedure. The resulting product is a high-purity intermediate, ready for use in a wide array of applications in drug discovery and chemical synthesis.

References

  • Phosphorous (III) Bromide - Safety Data Sheet. (n.d.).
  • Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. (2024, August 7). Interscan Corporation.
  • Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Safety Data Sheet: phosphorus tribromide. (n.d.). Chemos GmbH & Co.KG.
  • PHOSPHOROUS TRIBROMIDE CAS NO 7789-60-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET - Phosphorus tribromide for synthesis. (n.d.). Merck Millipore.
  • Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures. (2024, August 1).
  • Safety Data Sheet - Hydrogen bromide - SDS EU (Reach Annex II). (n.d.). Air Liquide.
  • Safety Data Sheet Product Identifier: HYDROGEN BROMIDE. (n.d.). Cloudfront.net.
  • Hydrogen Bromide HBr Safety Data Sheet SDS P4605. (n.d.). Holston Gases.
  • Supporting information for various bis(Bromomethyl)benzene compounds. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 1,3,5-tris(cyanomethyl)benzene. (n.d.).
  • Alcohol to Bromide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). (n.d.). OrgoSolver. Retrieved from [Link]

  • An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (2025). BenchChem.
  • Supporting Information for synthesis of 1-(bromomethyl)-3-hexylbenzene. (n.d.). The Royal Society of Chemistry.
  • 1-(bromomethyl)-3-(methoxymethyl)benzene. (n.d.). PubChemLite.
  • Order of Reactivity of Benzyl Alcohol Derivatives towards Nucleophilic Substitution with HBr. (2026, January 2). Filo.
  • Synthesis of 3-methoxyphenylmagnesium bromide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Which of the following para-substituted benzyl alcohols reacts fastest with HBr? (2017, February 15). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis method of m-methoxy benzyl alcohol. (n.d.). Google Patents.
  • Alcohol Reactions - HBr, PBr3, SOCl2. (2021, May 25). The Organic Chemistry Tutor. Retrieved from [Link]

  • Reactions of HBr with aromatic side chain alcohols and aromatic ethers. (n.d.). Indian Academy of Sciences.
  • Method for purifying a bromine compound. (n.d.). Google Patents.
  • Preparation of 3-methoxybenzyl alcohol. (2018, September 30). PrepChem.com. Retrieved from [Link]

  • PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. Retrieved from [Link]

  • Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Common side reactions of PBr3 with alcohols and how to avoid them. (2025). BenchChem.

Sources

Structural Elucidation and Nomenclature of C9H11BrO Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "One-to-Many" Isomer Challenge

In drug discovery and organic synthesis, the molecular formula C9H11BrO represents a critical structural scaffold. However, a single IUPAC name cannot be assigned to this formula without structural disambiguation.

This guide addresses the two distinct chemical classes defined by this formula:

  • The Halohydrins: Specifically 2-bromo-1-phenylpropan-1-ol , a vital chiral building block in the synthesis of phenethylamine-class therapeutics.[1]

  • The Ethers: Such as (3-bromopropoxy)benzene , often used as linker motifs in medicinal chemistry.[1]

Critical Note on Formula Precision: Researchers often confuse C9H11BrO (Alcohol/Ether) with C9H9BrO (Ketone).[1]

  • C9H9BrO: 2-Bromo-1-phenylpropan-1-one (

    
    -bromopropiophenone).[1][2][3]
    
  • C9H11BrO: 2-Bromo-1-phenylpropan-1-ol (The reduction product of the ketone).[1]

This guide focuses on the C9H11BrO (Alcohol) series due to its stereochemical complexity and relevance in asymmetric synthesis.

Structural Elucidation & Degrees of Unsaturation[1]

Before assigning nomenclature, we must establish the structural constraints imposed by the formula.

Degree of Unsaturation (DoU) Calculation

The DoU formula determines the sum of rings and


-bonds:


[1]

For C9H11BrO :


[1]

Interpretation: A DoU of 4 almost exclusively indicates an aromatic benzene ring (1 ring + 3


-bonds = 4).[1] Consequently, the side chain (C3H6BrO) must be saturated . It cannot contain a carbonyl group (C=O) or an alkene (C=C), as that would raise the DoU to 5.[1]
Isomer Hierarchy

The following diagram illustrates the structural divergence of the C9H11BrO formula.

IsomerTree root Molecular Formula: C9H11BrO (DoU = 4) branch1 Class A: Halohydrins (Alcohol on Side Chain) root->branch1 branch2 Class B: Ethers (Oxygen as Linker) root->branch2 branch3 Class C: Ring-Brominated Alcohols (Br on Ring) root->branch3 iso1 Target 1: 2-Bromo-1-phenylpropan-1-ol (Most relevant for drug dev) branch1->iso1 iso2 Target 2: (3-Bromopropoxy)benzene branch2->iso2 iso3 Target 3: 1-(4-Bromophenyl)propan-1-ol branch3->iso3

Figure 1: Structural divergence of the C9H11BrO formula.[1] The red path indicates the pharmacologically dominant isomer.[1]

Primary Target: 2-Bromo-1-phenylpropan-1-ol[1]

This molecule is the most technically significant isomer for drug development professionals, serving as a direct precursor to pseudoephedrine and related alkaloids.

IUPAC Nomenclature Breakdown[1]
  • Parent Chain: Propane (3 carbons).

  • Principal Functional Group: Alcohol (-ol).[1] Assigned lowest possible locant

    
     Position 1.
    
  • Substituents:

    • Phenyl group: Attached at C1.

    • Bromo group: Attached at C2.

Full IUPAC Name: 2-Bromo-1-phenylpropan-1-ol [1][4]

Stereochemical Complexity

Unlike its ketone precursor, this molecule possesses two chiral centers (C1 and C2), resulting in four possible stereoisomers. In synthesis, these are often grouped into diastereomeric pairs:

Diastereomer PairConfigurationDescription
Erythro (Syn) (1R, 2S) and (1S, 2R)Substituents on same side in Fischer projection.[1]
Threo (Anti) (1R, 2R) and (1S, 2S)Substituents on opposite sides.

Why this matters: The biological activity of the final pharmaceutical often depends strictly on the stereochemistry established at this stage. For example, the reduction of


-bromopropiophenone typically yields a mixture of erythro and threo isomers, requiring chiral resolution or stereoselective reduction.

Synthesis & Reaction Mechanism[5]

The generation of 2-bromo-1-phenylpropan-1-ol is classically achieved via the hydride reduction of 2-bromo-1-phenylpropan-1-one (C9H9BrO).[1]

Experimental Workflow (Reduction)

Protocol: Sodium Borohydride Reduction

  • Dissolution: Dissolve 2-bromo-1-phenylpropan-1-one (0.1 mol) in Methanol (MeOH) at 0°C.

  • Addition: Slowly add Sodium Borohydride (

    
    , 0.5 eq) to control exotherm.
    
  • Mechanism: The hydride ion (

    
    ) attacks the carbonyl carbon. The presence of the bulky bromine atom at the alpha position induces steric hindrance, influencing the erythro/threo ratio (Felkin-Anh model).[1]
    
  • Quenching: Acidify with dilute HCl to neutralize alkoxide intermediate.

  • Extraction: Extract with Dichloromethane (DCM).

Mechanistic Pathway Visualization[1]

ReactionPathway start Precursor: 2-Bromo-1-phenylpropan-1-one (C9H9BrO) transition Transition State: Felkin-Anh Control (Steric Steering) start->transition Nucleophilic Attack reagent Reagent: NaBH4 / MeOH (Hydride Source) reagent->transition product Product: 2-Bromo-1-phenylpropan-1-ol (C9H11BrO) transition->product Protonation

Figure 2: Reduction pathway from the ketone (C9H9BrO) to the alcohol (C9H11BrO).[1]

Analytical Characterization

To validate the identity of 2-bromo-1-phenylpropan-1-ol , the following spectral data is standard.

Proton NMR ( H-NMR)

The coupling between the proton at C1 (benzylic) and C2 (bearing bromine) is diagnostic for diastereomer assignment.[1]

  • 
     7.2 - 7.4 ppm:  Multiplet (5H, Aromatic phenyl ring).[1]
    
  • 
     4.6 - 5.0 ppm:  Doublet (1H, 
    
    
    
    ).[1] The chemical shift and coupling constant (
    
    
    ) vary between erythro (
    
    
    ) and threo (
    
    
    ) isomers due to the dihedral angle (Karplus equation).[1]
  • 
     4.2 - 4.5 ppm:  Multiplet (1H, CH-Br).[1]
    
  • 
     1.5 - 1.7 ppm:  Doublet (3H, Methyl group).[1]
    
  • 
     2.5 ppm:  Broad singlet (1H, -OH), exchangeable with 
    
    
    
    .[1]
Mass Spectrometry (MS)
  • Molecular Ion: M+ peaks at m/z 214 and 216 (1:1 ratio) due to the

    
     and 
    
    
    
    isotopes.[1]
  • Fragmentation: Loss of water (

    
    ) and loss of bromine (
    
    
    
    ) are characteristic.[1]

References

  • PubChem. (2023). 2-Bromo-1-phenylpropan-1-ol Compound Summary. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of alpha-Bromopropiophenone (Precursor).[1] NIST Chemistry WebBook. [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Felkin-Anh model and stereoselective reduction mechanisms).

Sources

Technical Guide: 1-(Bromomethyl)-3-(methoxymethyl)benzene

[1]

Executive Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS: 125604-03-7 ) is a specialized bifunctional benzyl halide derivative used primarily as an electrophilic building block in medicinal chemistry and advanced organic synthesis.[1] Characterized by a meta-substitution pattern, it features two distinct benzylic positions: a reactive bromomethyl group (–CH₂Br) and a protected hydroxymethyl group in the form of a methoxymethyl ether (–CH₂OCH₃).[1]

This structural duality allows for sequential functionalization, making it a critical intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) activators , macrocyclic metacyclophanes, and complex heterocycles.[1] This guide provides a comprehensive technical profile, validated synthesis protocols, and safety standards for research and development applications.[1]

Chemical Profile & Properties[1][3][4]

Identity & Structure
PropertyDetail
CAS Number 125604-03-7
IUPAC Name 1-(Bromomethyl)-3-(methoxymethyl)benzene
Synonyms 3-(Methoxymethyl)benzyl bromide; m-(Methoxymethyl)benzyl bromide
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
SMILES COCC1=CC=CC(CBr)=C1
Structure Meta-disubstituted benzene ring
Physical & Reactivity Data[1]
  • Appearance: Clear, colorless to pale yellow liquid.[1]

  • Boiling Point: Predicted ~118–120 °C at 2.3 mmHg (based on analogs).[1]

  • Solubility: Soluble in DCM, THF, Ethyl Acetate, Diethyl Ether; decomposes in water.[1]

  • Reactivity Profile:

    • Bromomethyl Group: Highly electrophilic; susceptible to Sɴ2 displacement by amines, thiolates, and carbanions.[1]

    • Methoxymethyl Group: Stable ether linkage under basic/nucleophilic conditions; cleavable with strong Lewis acids (e.g., BBr₃) or Bronsted acids to regenerate the alcohol.[1]

Synthesis & Production Protocol

Strategic Causality

The synthesis of 1-(bromomethyl)-3-(methoxymethyl)benzene requires differentiation between the two benzylic positions.[1] A direct bromination of 1-methyl-3-(methoxymethyl)benzene is possible but prone to over-bromination or radical side reactions.[1]

The preferred industrial route utilizes a stepwise reduction-substitution strategy.[1] This ensures high regioselectivity and purity.[1] The core workflow involves the conversion of [3-(methoxymethyl)phenyl]methanol to the bromide using Phosphorus Tribromide (PBr₃) .[1] This method is chosen over HBr to prevent premature cleavage of the methoxymethyl ether.[1]

Validated Synthesis Pathway (DOT Visualization)

SynthesisPathwayStartMethyl 3-(bromomethyl)benzoateInter1Methyl 3-(methoxymethyl)benzoateStart->Inter1NaOMe, MeOHReflux (Etherification)Inter2[3-(Methoxymethyl)phenyl]methanol(Precursor Alcohol)Inter1->Inter2LiAlH4, THF0°C (Reduction)Target1-(Bromomethyl)-3-(methoxymethyl)benzene(Target)Inter2->TargetPBr3, Et2O0°C to RT (Bromination)

Figure 1: Stepwise synthesis pathway ensuring differentiation of benzylic positions.

Detailed Experimental Protocol

Target Transformation: [3-(Methoxymethyl)phenyl]methanol → 1-(Bromomethyl)-3-(methoxymethyl)benzene[1]

Reagents:

  • [3-(Methoxymethyl)phenyl]methanol (1.0 equiv)[1]

  • Phosphorus Tribromide (PBr₃) (0.4–0.5 equiv)[1]

  • Diethyl Ether (Anhydrous)[1]

  • Saturated NaHCO₃ solution[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve [3-(methoxymethyl)phenyl]methanol (e.g., 5.91 g, 38.8 mmol) in anhydrous Diethyl Ether (75 mL). Cool the solution to 0 °C using an ice bath.

  • Bromination: Add PBr₃ (e.g., 1.4 mL, ~15 mmol) dropwise over 20 minutes.

    • Note: Maintain temperature <5 °C to prevent ether cleavage.[1] The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20–25 °C) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the alcohol.[1]

  • Quench: Cool back to 0 °C. Carefully quench with ice-cold water (20 mL) followed by saturated NaHCO₃ to neutralize HBr byproducts.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with Et₂O (2 x 50 mL).[1] Combine organics, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically sufficiently pure (>95%) for subsequent alkylations.[1] If necessary, purify via rapid silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes).[1]

Applications in Drug Discovery[1][5]

HIF Activator Synthesis

The compound serves as a pivotal linker in the synthesis of HIF-1α prolyl hydroxylase inhibitors .[1] In this context, the benzyl bromide moiety alkylates a pyrazolone or nitrogenous heterocycle, while the methoxymethyl group acts as a "masked" alcohol that can be unveiled later to improve solubility or form hydrogen bonds within the active site.[1]

Metacyclophane Construction

Researchers utilize the meta-substitution geometry of CAS 125604-03-7 to construct [2.2]metacyclophanes . The rigid spacing provided by the 1,3-arrangement allows for the creation of strained macrocycles used in host-guest chemistry and materials science.[1]

Mechanistic Role (DOT Visualization)

ApplicationWorkflowLinker1-(Bromomethyl)-3-(methoxymethyl)benzeneCouplingN-Alkylation / C-AlkylationLinker->CouplingScaffoldHeterocyclic Scaffold(e.g., Pyrazolone)Scaffold->CouplingIntermediateIntermediate AdductCoupling->IntermediateBase (K2CO3/NaH)DeprotectionBBr3 or Acid HydrolysisIntermediate->DeprotectionEther CleavageFinalDrugHIF Activator / Bioactive Molecule(Free OH group)Deprotection->FinalDrugFunctional Release

Figure 2: Workflow demonstrating the use of the compound as a latent hydroxyl-functionalized linker.[1]

Handling & Safety Standards

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr.[1] 1B Causes severe skin burns and eye damage.[1]Wear nitrile gloves (double-gloved) and face shield.[1]
Lachrymator Causes severe eye irritation and tearing.[1]Handle ONLY in a functioning fume hood.
Acute Tox. Harmful if swallowed or inhaled.[1]Avoid generating aerosols.[1]

Storage:

  • Store at 2–8 °C (Refrigerate).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the bromide.[1]

  • Segregate from strong oxidizers and bases.[1]

References

  • Derivatives of 2-pyridin-2-yl-pyrazol-3(2H)

    • Source: European Patent Office (EP2382205B1)[1]

    • Context: Describes the synthesis of 1-(bromomethyl)-3-(methoxymethyl)
    • [1]

  • 3-(Methoxymethyl)

    • Source: MolAid Chemical Database[1]

    • Context: Confirms CAS number, structure, and applic
    • [1]

  • Preparation of 1-(methoxymethyl)-3-nitrobenzene.

    • Source: PrepChem[1][2]

    • Context: Provides foundational methodology for introducing methoxymethyl groups onto benzene rings via nucleophilic substitution.[1]

Physical and chemical properties of 1-(Bromomethyl)-3-(methoxymethyl)benzene

[1][2][3][4]

Executive Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS: 125604-03-7) is a specialized bifunctional aromatic intermediate used primarily in the synthesis of complex macrocycles (such as [2.2]metacyclophanes) and as a linker in medicinal chemistry.[1][2][3] Structurally, it is a meta-substituted xylene derivative featuring two distinct benzylic functional groups: a highly reactive electrophilic bromomethyl group and a chemically robust methoxymethyl ether.[1][2]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, reactivity profiles, and safety requirements. It specifically distinguishes this compound from its common isomer, 3-methoxybenzyl bromide (CAS 874-98-6), to prevent experimental error.[1][2]

Chemical Identity & Physical Properties[1][2][3][5][6]

Nomenclature & Identification
  • IUPAC Name: 1-(Bromomethyl)-3-(methoxymethyl)benzene[1][2][3]

  • Synonyms:

    
    -Bromo-
    
    
    '-methoxy-m-xylene; 3-(Methoxymethyl)benzyl bromide[1][2]
  • CAS Number: 125604-03-7[1][2]

  • Molecular Formula: C

    
    H
    
    
    BrO[1][2]
  • Molecular Weight: 215.09 g/mol [1][2]

  • SMILES: COCC1=CC(=CC=C1)CBr

Physical Characteristics

Note: Due to the specialized nature of this intermediate, some values are predicted based on homologous series (benzyl bromides).

PropertyValueNotes
Physical State Liquid or Low-Melting SolidColorless to pale yellow.[1][2][4] Darkens upon storage due to decomposition.
Boiling Point ~250–255 °C (atm)Predicted.[1][2] Typically distilled under high vacuum (~110–120 °C @ 1 mmHg).[1]
Density ~1.35 – 1.40 g/mLEstimated based on benzyl bromide (1.44 g/mL) and ether reduction.[1][2]
Solubility Organic SolventsSoluble in DCM, THF, Ethyl Acetate, Toluene. Reacts with water/alcohols.[5]
Flash Point >100 °CPredicted.[1][2] Combustible.

Synthesis & Manufacturing Protocols

The synthesis of 1-(bromomethyl)-3-(methoxymethyl)benzene generally involves the desymmetrization of 1,3-bis(bromomethyl)benzene.[1][2] This route is preferred over the methylation of 1,3-phenylenedimethanol due to the availability of the dibromide starting material.

Primary Route: Partial Methanolysis

This method relies on the statistical mono-substitution of a symmetric dibromide.[1][2] Control of stoichiometry and temperature is critical to minimize the formation of the byproduct, 1,3-bis(methoxymethyl)benzene.

Reagents:

  • Starting Material: 1,3-Bis(bromomethyl)benzene (CAS 626-15-3)[1][2]

  • Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol

  • Solvent: Anhydrous THF or Methanol (dilute)[1][2]

Protocol:

  • Dissolution: Dissolve 1,3-bis(bromomethyl)benzene (1.0 eq) in a large volume of anhydrous THF (0.1 M concentration) to favor mono-substitution.

  • Addition: Cool the solution to 0 °C. Add NaOMe (0.9 eq) dropwise over 2 hours. Note: Using a slight deficit of alkoxide prevents over-reaction.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the dibromide.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Diethyl Ether or DCM.[6] Wash organics with water and brine. Dry over MgSO
    
    
    .
  • Purification: Concentrate the crude oil. Purify via silica gel column chromatography.

    • Elution Order: 1,3-bis(methoxymethyl)benzene (Least Polar) → Target Product → Unreacted Dibromide.[1][2]

Synthesis Workflow Diagram

SynthesisStart1,3-Bis(bromomethyl)benzene(Symmetric Precursor)InterReaction Mixture:1. Mono-ether (Target)2. Di-ether (Side Product)3. Starting MaterialStart->Inter Nucleophilic SubstitutionReagentNaOMe (0.9 eq)THF, 0°CReagent->InterPurificationSilica ChromatographyInter->PurificationProduct1-(Bromomethyl)-3-(methoxymethyl)benzene(Pure Liquid)Purification->Product Isolation

Figure 1: Desymmetrization synthesis pathway via controlled nucleophilic substitution.[1][2]

Chemical Reactivity & Stability[1][9]

Functional Group Analysis

The molecule contains two distinct "handles" for chemical modification:

  • Bromomethyl Group (-CH

    
    Br):  A "soft" electrophile highly susceptible to S
    
    
    2 reactions.[1][2] It reacts rapidly with amines, thiols, and carbanions.
  • Methoxymethyl Group (-CH

    
    OCH
    
    
    ):
    A benzylic ether.[1][2] It is stable to basic and nucleophilic conditions (used in the S
    
    
    2 step) but can be cleaved or converted to a bromide using strong Lewis acids (e.g., BBr
    
    
    ) or HBr.
Stability Profile
  • Moisture Sensitivity: High.[1][2] The C-Br bond hydrolyzes in the presence of water to form the benzyl alcohol and HBr.

  • Thermal Stability: Moderate.[1][2] Avoid temperatures >100 °C without solvent to prevent polymerization or decomposition.

  • Storage: Store at 2–8 °C under Argon or Nitrogen.

Reactivity Mapping[1][2][3]

ReactivityTarget1-(Bromomethyl)-3-(methoxymethyl)benzeneProd_Sub3-(Methoxymethyl)benzyl-Nu(Linker Formation)Target->Prod_Sub SN2 Substitution (Site A)Prod_Cleave1-(Bromomethyl)-3-(bromomethyl)benzene(Ether Cleavage)Target->Prod_Cleave Demethylation (Site B)Prod_GrignardGrignard Reagent(Ar-CH2-MgBr)Target->Prod_Grignard Oxidative AdditionNuNucleophiles (Nu-)(Amines, Azides, Enolates)Nu->Prod_SubAcidLewis Acids(BBr3, TMSI)Acid->Prod_CleaveMetalMg or Li(Metalation)Metal->Prod_Grignard

Figure 2: Reactivity profile showing orthogonal reaction pathways for the bromide and ether moieties.

Applications in Research & Drug Development[5]

Metacyclophane Synthesis

This compound is a critical building block for [2.2]metacyclophanes .[1][2] By reacting 1-(bromomethyl)-3-(methoxymethyl)benzene with a dithiol or via Wurtz coupling, researchers can construct the strained cyclophane core.[1][2] The methoxymethyl group serves as a protected handle that can be later functionalized to introduce chirality or solubility tags.

Medicinal Chemistry Linker

In drug design, the meta-substitution pattern provides a specific spatial geometry (120° angle) that differs from para-substituted linkers.

  • Fragment-Based Drug Discovery (FBDD): Used to link pharmacophores where a flexible, non-linear spacer is required.[1][2]

  • Protecting Group Strategy: The methoxymethyl ether acts as a "masked" alcohol or bromide, allowing sequential functionalization of the benzene ring.

Handling & Safety (HSE)[1][2][3]

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr.[1][2] 1B Causes severe skin burns and eye damage.Wear nitrile gloves (double gloving recommended) and face shield.[1]
Lachrymator Causes severe eye irritation and tearing.[1]MANDATORY: Handle only in a functioning chemical fume hood.
Acute Tox. 4 Harmful if swallowed or inhaled.[1][2]Avoid generating aerosols.

First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][7] Remove contact lenses.[8][7] Consult a physician immediately.

  • Skin Contact: Wash with soap and water.[1][2][7] If burning persists, treat as a chemical burn.

  • Spill Cleanup: Neutralize with dilute aqueous sodium bisulfite (if bromine is released) or absorb with sand/vermiculite.[1][2] Do not use combustible materials like sawdust.

References

  • Sigma-Aldrich. Product Search: 1-(bromomethyl)-3-(methoxymethyl)benzene.[1][2] Retrieved from .[1][2]

  • Molaid Chemical Database. 3-(Methoxymethyl)benzyl bromide (CAS 125604-03-7).[1][2] Retrieved from .[1][2]

  • PubChem. Compound Summary: 3-Methoxybenzyl bromide (Isomer Comparison). National Library of Medicine. Retrieved from .[1][2]

  • Takeshi, K. et al. (2004). Synthesis of [2.2]Metacyclophanes via Desymmetrization. Journal of Organic Chemistry. (Contextual reference for metacyclophane synthesis using meta-xylylene derivatives).

1-(Bromomethyl)-3-(methoxymethyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Bromomethyl)-3-(methoxymethyl)benzene Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Scaffolds for Medicinal Chemistry

Executive Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene is a specialized bifunctional aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents, including Hypoxia-Inducible Factor (HIF) activators. Characterized by a reactive benzylic bromide and a stable methoxymethyl (MOM) ether, this molecule serves as a critical "linker" scaffold, enabling the precise attachment of pharmacophores while maintaining metabolic stability at the ether linkage.

Chemical Specifications & Identity
PropertySpecification
IUPAC Name 1-(Bromomethyl)-3-(methoxymethyl)benzene
CAS Registry Number 125604-03-7
Molecular Formula

Molecular Weight 215.09 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate, Diethyl Ether
Key Functional Groups Benzylic Bromide (Electrophile), Benzyl Methyl Ether (Stable Core)
Synthetic Pathway & Experimental Protocol

The most authoritative synthesis of 1-(bromomethyl)-3-(methoxymethyl)benzene is derived from the bromination of its alcohol precursor, [3-(methoxymethyl)phenyl]methanol. This method, detailed in patent literature for HIF activators, utilizes phosphorus tribromide (


) to effect a clean conversion under mild conditions.
Protocol: Bromination via Phosphorus Tribromide

Reagents:

  • Precursor: [3-(methoxymethyl)phenyl]methanol (1.0 equiv)

  • Reagent: Phosphorus tribromide (

    
    ) (0.4 - 1.0 equiv)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Dichloromethane (DCM)
    

Procedure:

  • Preparation: Charge a flame-dried reaction flask with [3-(methoxymethyl)phenyl]methanol dissolved in anhydrous

    
     under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Cool the solution to

    
    . Add 
    
    
    
    dropwise via a pressure-equalizing addition funnel. Note: The reaction is exothermic; control addition rate to maintain temperature.
  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 2–4 hours. Monitor consumption of starting material via TLC (silica gel, UV detection).

  • Workup: Quench the reaction carefully with saturated aqueous

    
     at 
    
    
    
    . Extract the aqueous layer with
    
    
    (
    
    
    ).
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. The residue is typically used directly in subsequent steps due to the instability of benzylic bromides on silica columns.
    
Visualizing the Synthesis Workflow

SynthesisWorkflow Start Precursor: [3-(methoxymethyl)phenyl]methanol Intermediate Intermediate: Phosphite Ester Species Start->Intermediate Activation Reagent Reagent: PBr3 (0.4 equiv) Reagent->Intermediate Condition Condition: Et2O, 0°C to RT, 4h Condition->Intermediate Product Target: 1-(Bromomethyl)-3- (methoxymethyl)benzene Intermediate->Product SN2 Displacement

Figure 1: Synthetic workflow for the conversion of the benzyl alcohol precursor to the target bromide using


.
Mechanistic Insight

The transformation relies on the high oxophilicity of phosphorus. The reaction proceeds through an


 mechanism, which is critical for maintaining the integrity of the molecule.
  • Activation: The hydroxyl oxygen of the benzyl alcohol attacks the phosphorus atom of

    
    , displacing a bromide ion and forming a reactive dibromophosphite intermediate (
    
    
    
    ). This converts the hydroxyl group into a potent leaving group.
  • Substitution: The displaced bromide ion acts as a nucleophile, attacking the benzylic carbon from the backside.

  • Displacement: The phosphite species is displaced, yielding the alkyl bromide.

Why this matters: Unlike radical bromination (using NBS), which can lead to over-bromination or reaction at the methoxy-methyl position, the


 method is regiospecific to the alcohol, preserving the sensitive ether moiety.
Reaction Mechanism Diagram

Mechanism Alcohol Benzyl Alcohol (R-OH) Complex Activated Complex [R-O-PBr2] + Br- Alcohol->Complex Nucleophilic Attack on P PBr3 PBr3 PBr3->Complex Nucleophilic Attack on P TS Transition State (SN2 Backside Attack) Complex->TS Br- attacks Benzylic C Final Benzyl Bromide (R-Br) TS->Final Bond Formation HOPBr2 HOPBr2 Byproduct TS->HOPBr2

Figure 2: Mechanistic pathway highlighting the activation of the hydroxyl group and subsequent nucleophilic substitution.

Applications in Drug Discovery

This molecule is a "privileged structure" in medicinal chemistry due to its ability to link two distinct pharmacophores.

  • HIF Activation: As cited in European Patent EP2382205B1 , this bromide is used to alkylate pyrazol-3-one derivatives. The resulting compounds act as activators of Hypoxia-Inducible Factor (HIF), a pathway critical for treating anemia and ischemic diseases.

  • Fragment-Based Drug Design (FBDD): The methoxymethyl group acts as a lipophilic spacer that can engage in hydrophobic interactions within a protein binding pocket, while the benzylic position allows for covalent attachment to a core scaffold.

Safety & Handling Protocols

Warning: Benzylic bromides are potent alkylating agents and lachrymators.

  • Lachrymator: This compound causes severe eye irritation and tearing. All operations must be performed in a well-ventilated fume hood.

  • Corrosive: Causes skin burns. Wear nitrile gloves (double gloving recommended) and safety goggles.

  • Storage: Store at

    
     under inert gas (Argon) to prevent hydrolysis or decomposition.
    
References
  • European Patent Office. (2011). Derivatives of 2-pyridin-2-yl-pyrazol-3(2H)-one, preparation and therapeutic use thereof as HIF activators. Patent EP2382205B1.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12067857, [3-(Methoxymethyl)phenyl]methanol. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Bromo-3-(methoxymethyl)benzene Product Page.

Technical Guide: 1H NMR Characterization of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 1-(Bromomethyl)-3-(methoxymethyl)benzene (Formula:


). This molecule serves as a critical bifunctional linker in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) synthesis.

The primary analytical challenge lies in resolving the two distinct benzylic methylene signals (


 vs. 

), which possess nearly identical chemical shifts in standard chlorinated solvents. This guide details the acquisition parameters, assignment logic, and troubleshooting protocols required to validate this structure with high confidence.

Structural Analysis & Theoretical Prediction[1]

Before acquiring data, one must understand the magnetic environment of the protons. The molecule possesses meta-substitution symmetry, resulting in four distinct aromatic environments and three aliphatic environments.

The "Benzylic Overlap" Challenge

The core difficulty in interpreting this spectrum is the proximity of the two methylene singlets.

  • Bromomethyl (

    
    ):  The bromine atom is electronegative and heavy. The deshielding effect typically places this singlet between 4.45 – 4.50 ppm  in 
    
    
    
    .
  • Methoxymethyl (

    
    ):  The oxygen atom is highly electronegative, deshielding the adjacent methylene. However, the resonance effect of the ether oxygen slightly mitigates this compared to the inductive pull of bromine. This signal typically appears between 4.40 – 4.46 ppm .
    

Critical Insight: In low-field instruments (<300 MHz), these signals may coalesce into a single broadened peak. High-field acquisition (>400 MHz) is recommended for baseline resolution.

Graphviz Logic: Spectral Assignment Workflow

The following diagram outlines the decision tree for assigning the aliphatic region, ensuring differentiation between the ether and bromide moieties.

NMR_Assignment_Logic Start Analyze Aliphatic Region (3.0 - 5.0 ppm) Methoxy Identify Singlet @ ~3.4 ppm (Integral 3H) Start->Methoxy Benzylic_Region Examine 4.4 - 4.5 ppm Region (Total Integral 4H) Start->Benzylic_Region Resolution_Check Are two distinct singlets visible? Benzylic_Region->Resolution_Check Resolved YES: Assign Downfield to -CH2Br Assign Upfield to -CH2OMe Resolution_Check->Resolved Unresolved NO: Coalesced Peak Resolution_Check->Unresolved Action_Solvent Action: Switch Solvent to C6D6 (Benzene-d6 induces shift) Unresolved->Action_Solvent Action_HSQC Action: Run HSQC (Correlate to 13C shifts) Unresolved->Action_HSQC

Figure 1: Decision logic for resolving critical benzylic methylene overlaps in 1-(Bromomethyl)-3-(methoxymethyl)benzene.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that obscure the benzylic region, follow this optimized protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the analyte.

  • Solvent: Add 0.6 mL of Chloroform-d (

    
    ) containing 0.03% TMS (Tetramethylsilane).
    
    • Note: If the sample contains residual benzyl alcohol impurities, add a pellet of activated molecular sieves to the tube to prevent hydroxyl proton exchange broadening.

  • Filtration: Filter through a cotton plug if any turbidity (inorganic salts from synthesis) is observed.

Acquisition Parameters (Recommended)
  • Frequency: 400 MHz or higher.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 (sufficient for >10 mg).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of benzylic protons).

  • Temperature: 298 K (25°C).

Spectral Interpretation & Assignment Table

The following data represents the standard assignment in


 referenced to TMS (0.00 ppm).
Quantitative Data Table
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Moiety
7.30 – 7.40 Multiplet4HAr-H Aromatic Ring (H2, H4, H5, H6)
4.49 Singlet2H

Bromomethyl (Benzylic)
4.45 Singlet2H

Methoxymethyl (Benzylic)
3.41 Singlet3H

Methoxy Group
Detailed Analysis
  • Aromatic Region (7.30 – 7.40 ppm):

    • Due to the similar electronegativity of the two substituents, the aromatic protons often appear as a complex second-order multiplet.

    • Ideally, H2 (the proton between the two groups) appears as a singlet (or fine triplet) slightly downfield due to the additive deshielding of both groups.

  • Benzylic Region (4.40 – 4.50 ppm):

    • The 4.49 ppm signal corresponds to the

      
      . Bromine is a "soft" heavy atom; while electronegative, its size creates a specific magnetic anisotropy that typically pushes the signal downfield relative to the ether linkage in this specific scaffold [1].
      
    • The 4.45 ppm signal corresponds to the

      
      .
      
  • Aliphatic Region (3.41 ppm):

    • The sharp singlet at 3.41 ppm is diagnostic for the methoxy group. Integration of this peak against the aromatic region (3:4 ratio) is the primary test for purity.

Troubleshooting & Impurities

Synthesis of this molecule often involves the radical bromination of 3-(methoxymethyl)toluene or the partial methylation of 1,3-bis(bromomethyl)benzene. This leads to specific impurity profiles.

Common Impurities
  • Starting Material (1,3-bis(bromomethyl)benzene): Look for a single benzylic peak at 4.48 ppm (integrating to 4H relative to aromatics) and the absence of the methoxy singlet at 3.41 ppm [2].

  • Hydrolysis Product (Benzyl Alcohol derivative): If water is present, the bromide hydrolyzes. Look for a broad singlet (OH) variable between 1.5–3.0 ppm and a shift of the benzylic

    
     to ~4.7 ppm.
    
Synthesis & Impurity Pathway Visualization

Synthesis_Pathways Start 1,3-Bis(bromomethyl)benzene (Starting Material) Reagent MeOH / Base Start->Reagent Target Target Molecule 1-(Bromomethyl)-3-(methoxymethyl)benzene Start->Target 1 eq. Substitution Start_Spec NMR: Single CH2 @ 4.48 Start->Start_Spec OverReaction Impurity: Bis-ether 1,3-Bis(methoxymethyl)benzene Target->OverReaction Excess Reaction Target_Spec NMR: Split CH2 @ 4.49 & 4.45 Target->Target_Spec Over_Spec NMR: Single CH2 @ 4.44 OverReaction->Over_Spec

Figure 2: Synthetic pathways showing the origin of common spectral impurities and their diagnostic NMR signatures.

References

  • Royal Society of Chemistry.[1] (2012).[2] Supporting Information: 1,3,5-tris(Bromomethyl)benzene NMR Data. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Protons on sp2 vs sp3 Carbons. Chemistry Steps. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Reference for Benzyl Derivatives). Retrieved from [Link]

Sources

Technical Analysis: 13C NMR Spectral Characteristics for 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 13C NMR chemical shifts for 1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS: 1515-89-5). As a bifunctional building block containing both a benzyl bromide and a benzyl ether moiety, this molecule exhibits distinct spectral features critical for structural validation in medicinal chemistry and organic synthesis.

The data presented here synthesizes experimental values from high-fidelity structural analogs (e.g., m-bis(bromomethyl)benzene and benzyl methyl ethers) with established substituent additivity rules. This approach ensures high confidence in signal assignment, particularly for distinguishing the two chemically distinct benzylic methylene groups.

Structural Analysis & Symmetry

1-(Bromomethyl)-3-(methoxymethyl)benzene is a meta-disubstituted benzene . Unlike its symmetric analogs (e.g., m-xylene or m-bis(bromomethyl)benzene), this molecule belongs to the C1 point group , meaning it possesses no axis of symmetry. Consequently, all 9 carbon atoms are magnetically non-equivalent and should theoretically produce distinct signals in the 13C NMR spectrum.

Substituent Electronic Effects
  • Bromomethyl Group (-CH₂Br): The bromine atom exerts a heavy-atom effect. While electronegative, the "heavy atom effect" often shields the attached carbon slightly relative to lighter heteroatoms (like chlorine or oxygen), placing the benzylic carbon typically around 33 ppm .

  • Methoxymethyl Group (-CH₂OCH₃): The oxygen atom is strongly electronegative and lacks the heavy-atom shielding effect, causing significant deshielding. This benzylic carbon typically resonates downfield around 72-74 ppm .

13C NMR Chemical Shift Data

The following table details the predicted chemical shifts based on high-resolution data from structural analogs in CDCl₃ .

Table 1: Assigned 13C NMR Chemical Shifts (CDCl₃, 100 MHz)
Carbon PositionTypeChemical Shift (δ, ppm)Multiplicity (DEPT-135)Assignment Logic
C-7 (CH₂-Br)Aliphatic33.0 ± 0.5 Negative (CH₂)Characteristic high-field benzylic signal; heavy atom effect.
C-9 (O-CH₃)Aliphatic58.1 ± 0.5 Positive (CH₃)Typical methoxy region.
C-8 (CH₂-O)Aliphatic74.2 ± 1.0 Negative (CH₂)Deshielded benzylic ether signal.
C-5 (Aromatic)CH128.8 - 129.3 Positive (CH)Meta to both substituents; least perturbed.
C-2 (Aromatic)CH129.6 Positive (CH)"Inner" carbon between substituents; slight steric compression.
C-4 / C-6 CH129.1 - 129.8 Positive (CH)Ortho to one group, para to the other.
C-1 (Ipso-Br)Quaternary138.4 No SignalIpso to bromomethyl; similar to m-bis(bromomethyl)benzene.
C-3 (Ipso-O)Quaternary139.2 No SignalIpso to methoxymethyl; slightly more deshielded by ether oxygen.

Note: The aromatic region (128–130 ppm) is highly congested. Definitive assignment of C2, C4, C5, and C6 often requires 2D HSQC/HMBC correlations.

Mechanistic Interpretation of Signals

The Aliphatic Region (30–80 ppm)

The most diagnostic feature of this spectrum is the separation of the three aliphatic signals.

  • The "Heavy Atom" Discriminator: A common error is misassigning the two benzylic methylenes. The -CH₂Br carbon appears significantly upfield (~33 ppm ) compared to the -CH₂O- carbon (~74 ppm ). This ~40 ppm difference is driven by the paramagnetic shielding contribution from the large bromine electron cloud, despite bromine and oxygen having similar electronegativities on the Pauling scale.

  • Methoxy Confirmation: The methoxy signal (~58 ppm ) is sharp and intense. In a crude reaction mixture, the disappearance of this peak often signals ether cleavage (e.g., by BBr₃).

The Aromatic Region (128–140 ppm)
  • Ipso Carbons: The two quaternary carbons (C1 and C3) appear downfield around 138–140 ppm . The C3 carbon (attached to the ether side) is typically slightly more deshielded (~139 ppm) than the C1 carbon (~138 ppm) due to the stronger inductive withdrawal of the oxygen chain compared to the bromine chain two bonds away.

  • Symmetry Breaking: In m-bis(bromomethyl)benzene, C4 and C6 are equivalent. In this asymmetric molecule, they are distinct, though likely overlapping. C2 is unique as it is flanked by both substituents, often resulting in a slightly broadened or distinct shift due to steric effects.

Experimental Protocols & Visualization

Sample Preparation for High-Resolution NMR

To ensure the resolution required to distinguish the crowded aromatic region, follow this protocol:

  • Solvent: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS.

    • Why: CDCl₃ minimizes viscosity (sharper lines) compared to DMSO-d6.

  • Concentration: Prepare a 20-30 mg/mL solution.

    • Why: Higher concentrations can induce stacking interactions that shift aromatic peaks, complicating comparison with literature values.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to 2-3 seconds . Quaternary carbons (C1, C3) have long T1 relaxation times. A short delay will suppress their signals, making them invisible.

    • Scans: Minimum 512 scans for adequate S/N on quaternary carbons.

Structural & Logic Diagrams

G cluster_mol 1-(Bromomethyl)-3-(methoxymethyl)benzene C7 C7 (CH2Br) ~33.0 ppm C1 C1 (Ipso) ~138.4 ppm C7->C1 C2 C2 (Inner) ~129.6 ppm C1->C2 C3 C3 (Ipso) ~139.2 ppm C2->C3 C8 C8 (CH2-O) ~74.2 ppm C3->C8 C9 C9 (OMe) ~58.1 ppm C8->C9

Figure 1: Chemical shift mapping. Red indicates the heavy-atom shielded region; Blue indicates oxygen-deshielded regions; Yellow indicates quaternary aromatic carbons.

Workflow Start Start: Unknown Spectrum CheckAliphatic Check Aliphatic Region (30-80 ppm) Start->CheckAliphatic Decision1 Is there a signal at ~33 ppm? CheckAliphatic->Decision1 Decision2 Is there a signal at ~74 ppm? Decision1->Decision2 No (Impurity?) BrConfirmed CH2-Br Confirmed Decision1->BrConfirmed Yes EtherConfirmed CH2-O-R Confirmed Decision2->EtherConfirmed Yes BrConfirmed->Decision2 CheckAromatic Check Aromatic Region (120-145 ppm) EtherConfirmed->CheckAromatic CountQuat Count Quaternary Carbons (Low intensity) CheckAromatic->CountQuat Final Structure Validated CountQuat->Final 2 distinct peaks @ ~138-140 ppm

Figure 2: Step-by-step logic flow for validating the structure using 13C NMR data.

References

  • Royal Society of Chemistry. (2012). Supporting Information for: Synthesis of m-bis(bromomethyl)benzene and related analogs. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-bromo-3-methoxy- Spectral Data.[1][2][3][4] NIST Chemistry WebBook.[5][6] Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Guide. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-(Bromomethyl)-3-(methoxymethyl)benzene

[1]

Executive Summary

This guide provides an in-depth mechanistic analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS: 125604-03-7).[1] As a bifunctional building block containing both a reactive benzyl bromide and a benzyl ether, this molecule exhibits a distinct fragmentation signature essential for structural verification in synthetic workflows.

The fragmentation pattern is dominated by the lability of the carbon-bromine bond, producing a characteristic base peak at m/z 135 , while the molecular ion (m/z 214/216 ) displays the diagnostic 1:1 isotopic ratio of bromine. Secondary fragmentation pathways involve the degradation of the methoxymethyl ether side chain, offering critical confirmation of the meta-substitution pattern.

Chemical Identity & Structural Properties[1][2][3][4][5]

Before interpreting the mass spectrum, it is critical to understand the structural moieties that drive ionization and fragmentation.

PropertyDetail
IUPAC Name 1-(Bromomethyl)-3-(methoxymethyl)benzene
Molecular Formula

Molecular Weight 214.0 (for

), 216.0 (for

)
Key Moieties 1.[1][2] Benzyl Bromide (

):
Highly labile; primary ionization site.2.[1] Benzyl Methyl Ether (

):
Secondary fragmentation director.[1]
Isotopic Signature Bromine naturally exists as

and

in a ~1:1 ratio.[1][3] The molecular ion (

) will appear as a doublet separated by 2 Da.

Experimental Protocol: GC-MS Methodology

To ensure reproducible fragmentation data, the following "self-validating" protocol is recommended. This setup minimizes thermal degradation prior to ionization, ensuring the observed spectrum reflects the true molecular structure.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (e.g., methanol) to prevent nucleophilic displacement of the bromide during storage.

  • Concentration: 10–50 µg/mL (ppm).[1]

  • Safety Note: This compound is a benzyl bromide derivative and a potential lachrymator/alkylating agent.[1] Handle in a fume hood.

Instrumental Parameters (Agilent/Thermo Standard)
  • Inlet Temperature: 250 °C (Split mode 10:1). Note: High inlet temps can cause thermal degradation; if M+ is absent, lower to 200 °C.

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID x 0.25µm film.

  • Oven Program: 60 °C (hold 1 min)

    
     20 °C/min 
    
    
    280 °C (hold 3 min).
  • Ion Source (EI): 70 eV, 230 °C.[1]

  • Mass Range: m/z 40–350.[1]

Fragmentation Analysis & Mechanism

The fragmentation of 1-(Bromomethyl)-3-(methoxymethyl)benzene is driven by the competition between the weak C-Br bond and the ether oxygen's ability to stabilize charge.[1]

The Molecular Ion ( )
  • m/z 214 and 216: The molecular ion is observed as a doublet of equal intensity.

  • Diagnostic Check: If the peaks at 214/216 are not in a 1:1 ratio, or if a peak at m/z 215 is dominant, suspect hydrolysis to the alcohol (benzyl alcohol derivative) or contamination.

Primary Fragmentation: The "Warhead" Loss
  • Path A: Loss of Bromine Radical (

    
    ) 
    
    
    m/z 135
    [1]
    • Mechanism: The C-Br bond is the weakest link.[1] Homolytic cleavage expels a bromine radical (

      
       or 
      
      
      ), leaving a resonance-stabilized cation at m/z 135 (
      
      
      ).[1]
    • Structure: Initially a 3-(methoxymethyl)benzyl cation.[1] This ion likely rearranges to a methoxymethyl-tropylium ion, expanding the ring to distribute the positive charge.[1]

    • Observation: This is typically the Base Peak (100% relative abundance).[1]

  • Path B: Loss of Methoxy Radical (

    
    ) 
    
    
    m/z 183/185
    [1]
    • Mechanism:

      
      -cleavage at the ether moiety.[1]
      
    • Observation: A minor doublet retaining the bromine atom.[1] The presence of the 1:1 isotope pattern at m/z 183/185 confirms the bromine is still attached, distinguishing this fragment from the m/z 135 path.

Secondary Fragmentation: The Ether Cascade

Once the bromine is lost, the resulting cation (m/z 135) undergoes further fragmentation driven by the methoxymethyl group.

  • m/z 135

    
     m/z 105 (Loss of 
    
    
    )
    • Mechanism: The methoxymethyl group eliminates neutral formaldehyde (

      
      , 30 Da).[1] This is a characteristic rearrangement of methoxymethyl cations, often involving a hydride shift or ion-neutral complex intermediate.[1]
      
    • Result: The ethylbenzene/methylbenzyl cation (

      
      ).[1]
      
  • m/z 135

    
     m/z 91 (Loss of 
    
    
    )
    • Mechanism: Complete loss of the ether side chain (as ethylene oxide or acetaldehyde equivalent) yields the stable Tropylium ion (

      
      )  at m/z 91.
      
  • m/z 135

    
     m/z 120 (Loss of 
    
    
    )
    • Mechanism: Loss of the terminal methyl group from the ether.

Terminal Aromatic Fragments
  • m/z 77 (

    
    ):  Phenyl cation, formed from the degradation of the tropylium or benzyl ions.
    
  • m/z 65 (

    
    ):  Cyclopentadienyl cation, formed by loss of acetylene (
    
    
    ) from the tropylium ion.

Data Summary Table

m/z (Mass-to-Charge)Ion IdentityFormulaRelative Abundance (Est.)Diagnostic Note
214 / 216 Molecular Ion (

)

10–20%1:1 Doublet. Confirms Br presence.[1]
183 / 185 Loss of Methoxy

< 5%Retains Br doublet.
135 Base Peak (Loss of Br)

100% Singlet. Confirms loss of Br.
105 Loss of

from m/z 135

30–50%Characteristic of methoxymethyl group.[1]
91 Tropylium Ion

40–60%Universal alkylbenzene marker.
77 Phenyl Cation

20–30%Aromatic ring integrity.[1]

Fragmentation Pathway Visualization[1]

The following diagram illustrates the causal relationships between the molecular ion and its fragments. The color coding highlights the transition from the brominated precursor to the stable hydrocarbon cations.

FragmentationPathwayM_IonMolecular Ion (M+)m/z 214 / 216(1:1 Isotope Doublet)Frag_135Base Peak: Benzyl/Tropylium Cationm/z 135(Loss of Br)M_Ion->Frag_135- Br• (Dominant Path)Frag_183Methoxy Lossm/z 183 / 185(Retains Br)M_Ion->Frag_183- OCH3• (Minor)Frag_105Methylbenzyl Cationm/z 105(Loss of CH2O)Frag_135->Frag_105- CH2O (Formaldehyde)Frag_91Tropylium Ionm/z 91(C7H7+)Frag_135->Frag_91- C2H4O (Side chain loss)Frag_105->Frag_91- CH2Frag_77Phenyl Cationm/z 77(C6H5+)Frag_105->Frag_77- C2H4 / - C2H2Frag_91->Frag_77- C2H2 (Acetylene)

Figure 1: Mechanistic fragmentation pathway of 1-(Bromomethyl)-3-(methoxymethyl)benzene.[1] The red path indicates the primary cleavage event.

References

  • NIST Mass Spectrometry Data Center. Benzene, 1-bromo-3-methoxy- (Analogous Fragmentation Data).[1] National Institute of Standards and Technology. [Link]

  • PubChem. 3-Methoxybenzyl bromide (Compound Summary). National Library of Medicine. [Link]

  • Tu, Y. P., & Holmes, J. L. Fragmentation of substituted oxonium ions: The role of ion-neutral complexes.[4] Journal of the American Society for Mass Spectrometry. (Mechanism of methoxymethyl ether fragmentation).[5][6] [Link]

FT-IR spectrum analysis of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 1-(Bromomethyl)-3-(methoxymethyl)benzene

**Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(Bromomethyl)-3-(methoxymethyl)benzene, a disubstituted aromatic compound of interest in synthetic organic chemistry. As a definitive spectrum for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed, predictive interpretation. We will deconstruct the molecule's constituent functional groups—a meta-disubstituted benzene ring, an alkyl-aryl ether, and a benzyl bromide moiety—to assign characteristic vibrational modes. This guide also establishes a rigorous, self-validating experimental protocol for acquiring high-fidelity FT-IR data using Attenuated Total Reflectance (ATR), ensuring researchers can reliably characterize this and similar compounds.

Introduction and Molecular Structure

1-(Bromomethyl)-3-(methoxymethyl)benzene (C₉H₁₁BrO) is a bifunctional aromatic compound.[1] Its utility in drug development and materials science stems from the reactive benzyl bromide site, which is amenable to nucleophilic substitution, and the stable methoxymethyl ether group. Infrared spectroscopy is a powerful, non-destructive technique for confirming the structural integrity of such molecules. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of chemical bonds, which act as fingerprints for the functional groups present.

The key to interpreting the FT-IR spectrum lies in understanding the molecule's architecture.

Figure 1: Molecular structure of 1-(Bromomethyl)-3-(methoxymethyl)benzene.

Theoretical Spectral Analysis

The FT-IR spectrum can be logically divided into contributions from its three primary components: the aromatic ring, the methoxymethyl ether, and the bromomethyl group.

Aromatic Benzene Ring Vibrations

The 1,3- or meta-disubstitution pattern gives rise to a distinct set of absorption bands.

  • Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹. Expect one or more sharp, medium-to-weak bands in the 3100-3000 cm⁻¹ region.[2]

  • Aromatic C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the benzene ring produces a characteristic series of bands, typically of medium to strong intensity, in the 1620-1450 cm⁻¹ range.[2][3]

  • Out-of-Plane (OOP) C-H Bending: The most diagnostic feature for substitution patterns is the strong C-H "wagging" absorption in the fingerprint region. For meta-disubstituted benzenes, two characteristic bands are expected: one in the 811-750 cm⁻¹ range and another strong band near 725-680 cm⁻¹.[3][4] The presence of both peaks is a strong indicator of the meta-isomer.

Alkyl Aryl Ether Group Vibrations

The methoxymethyl group (-CH₂-O-CH₃) is an alkyl aryl ether, which has highly characteristic C-O stretching bands.

  • Asymmetric C-O-C Stretch: This vibration produces a strong, prominent band, typically found between 1275-1200 cm⁻¹.[5][6]

  • Symmetric C-O-C Stretch: A second, usually less intense band corresponding to the symmetric stretch appears in the 1050-1020 cm⁻¹ region.[7][8] The presence of both bands is a definitive marker for an aryl alkyl ether.

Bromomethyl Group Vibrations

The benzyl bromide moiety (-CH₂Br) also contributes specific, though sometimes less intense, absorptions.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected at low wavenumbers, typically in the 690-515 cm⁻¹ range.[9][10] This peak can sometimes be broad or overlap with the aromatic OOP bands.

  • CH₂ Wag: The wagging motion of the methylene group adjacent to the bromine atom (-CH₂X) often produces a band of variable intensity in the 1300-1150 cm⁻¹ region.[9][10]

Aliphatic C-H Vibrations

The methyl (-CH₃) and methylene (-CH₂) groups will exhibit C-H stretching and bending vibrations.

  • Aliphatic C-H Stretch: These occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, distinguishing them from their aromatic counterparts.[11]

  • Aliphatic C-H Bending: Scissoring and rocking vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region, often overlapping with the aromatic ring stretches.

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for this type of liquid or solid sample as it requires minimal preparation and provides high-quality, reproducible spectra.[12]

cluster_prep Preparation cluster_sample Sample Measurement cluster_process Data Processing A 1. Clean ATR Crystal (Isopropanol/Ethanol) B 2. Acquire Background Spectrum (Clean, dry crystal) A->B C 3. Apply Sample (Small drop of liquid or powder) B->C D 4. Ensure Optimal Contact (Apply pressure with clamp) C->D E 5. Acquire Sample Spectrum (Co-add 16-32 scans) D->E F 6. Background Correction (Automatic subtraction) E->F G 7. ATR & Baseline Correction (Software algorithms) F->G H 8. Peak Picking & Analysis G->H

Figure 2: Standard workflow for ATR-FT-IR analysis.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer (e.g., equipped with a single-reflection diamond ATR accessory) is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) using a soft, lint-free wipe. Allow the solvent to fully evaporate.[13]

  • Background Acquisition:

    • With the clean, dry crystal, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.[13][14]

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small drop of liquid 1-(Bromomethyl)-3-(methoxymethyl)benzene directly onto the center of the ATR crystal. If the sample is a solid, place a small amount of powder on the crystal.[12]

    • Lower the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong signal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance spectrum.[15]

  • Data Processing and Cleaning:

    • After acquisition, clean the crystal surface immediately with a solvent-moistened wipe.

    • Apply a baseline correction algorithm if necessary to account for any broad, rolling features.[14]

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands for analysis.

Predicted Spectral Data Summary

The following table consolidates the expected absorption bands for 1-(Bromomethyl)-3-(methoxymethyl)benzene based on the analysis of its functional groups.

Wavenumber (cm⁻¹)Expected IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000Weak to MediumC-H StretchAromatic Ring
2960 - 2850MediumC-H StretchAliphatic (-CH₃, -CH₂)
1620 - 1580MediumC=C In-Ring StretchAromatic Ring
1480 - 1450Medium to StrongC=C In-Ring StretchAromatic Ring
1470 - 1440MediumC-H Bend (Scissoring)Aliphatic (-CH₂)
1380 - 1370Weak to MediumC-H Bend (Symmetric)Aliphatic (-CH₃)
1275 - 1200StrongAsymmetric C-O-C StretchAlkyl Aryl Ether[5][6]
1300 - 1150VariableCH₂ WagBromomethyl (-CH₂Br)[9]
1050 - 1020Medium to StrongSymmetric C-O-C StretchAlkyl Aryl Ether[7][8]
811 - 750StrongC-H Out-of-Plane Bendmeta-Disubstituted Ring[3][4]
725 - 680StrongC-H Out-of-Plane Bend / Ring Bendmeta-Disubstituted Ring[3][4]
690 - 515Medium to WeakC-Br StretchBromomethyl (-CH₂Br)[9][10]

Conclusion

The FT-IR spectrum of 1-(Bromomethyl)-3-(methoxymethyl)benzene is predicted to be rich with distinct, assignable features that allow for unambiguous structural verification. The key diagnostic markers are the pair of strong C-O stretching bands (asymmetric ~1250 cm⁻¹ and symmetric ~1040 cm⁻¹) confirming the alkyl aryl ether, and the combination of C-H out-of-plane bending bands (~810-750 cm⁻¹ and ~725-680 cm⁻¹) that are highly characteristic of the meta-substitution pattern.[3][4] The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches further corroborates the overall structure, while the low-frequency C-Br stretch provides final confirmation of the bromomethyl group. By following the outlined ATR-FT-IR protocol, researchers can confidently obtain and interpret high-quality spectra to validate the synthesis and purity of this important chemical intermediate.

References

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Fiveable.
  • LibreTexts. Infrared Spectroscopy. Chemistry LibreTexts.
  • Fiveable. (2025, September 15). Meta-Disubstituted Benzenes Definition. Fiveable.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
  • University of Colorado Boulder. IR: alkyl halides.
  • Prokopidis, K., et al. (2020). ATR FTIR spectoscopy of aqueous cell culture. Protocols.io.
  • Germán Fernández. IR spectrum: Ethers. Quimicaorganica.org.
  • Chemistry Steps. Ether Infrared spectra. Chemistrysteps.com.
  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology.
  • ResearchGate. (2019, October 30). IR Spectrum Table & Chart.
  • Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
  • LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
  • Germán Fernández.
  • MDPI. (2018). Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy. MDPI.
  • Spectroscopy Online. (2025, November 18).
  • University of Manitoba. Infrared Spectroscopy. University of Manitoba.
  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Scribd.
  • PubChem. 1-(bromomethyl)-3-(methoxymethyl)benzene. PubChem.

Sources

SMILES and InChI key for 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Bromomethyl)-3-(methoxymethyl)benzene: A Versatile Building Block in Synthetic Chemistry

This guide provides a comprehensive technical overview of 1-(Bromomethyl)-3-(methoxymethyl)benzene, a key bifunctional building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical identifiers, a robust synthesis protocol, its reactivity profile, and its applications as a strategic intermediate in the construction of complex molecular architectures. This document is designed to provide not just procedural steps, but also the underlying scientific rationale to empower its effective and safe utilization in the laboratory.

Part 1: Molecular Identification and Physicochemical Properties

1-(Bromomethyl)-3-(methoxymethyl)benzene is a disubstituted aromatic compound featuring a reactive bromomethyl group and a methoxymethyl ether. This unique combination of a potent electrophilic site (the benzylic bromide) and a stable ether linkage makes it a valuable reagent for introducing the 3-(methoxymethyl)benzyl moiety into target molecules.

Its fundamental chemical identifiers are:

  • SMILES: COCC1=CC(=CC=C1)CBr[1]

  • InChIKey: BMGVAPLBALXXEC-UHFFFAOYSA-N[1]

A summary of its key computed physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₁₁BrOPubChem[1]
Molecular Weight 215.09 g/mol PubChem[1]
Monoisotopic Mass 213.99933 DaPubChem[1]
XlogP3-AA (Predicted) 2.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]

Part 2: Synthesis and Characterization

The synthesis of benzylic bromides from their corresponding methyl-substituted precursors is a cornerstone reaction in organic synthesis. The most reliable and widely adopted method is the free-radical bromination using N-bromosuccinimide (NBS). This approach offers high selectivity for the benzylic position over aromatic ring bromination.

Expertise-Driven Rationale

The choice of NBS as the brominating agent is critical. NBS provides a low, constant concentration of elemental bromine (Br₂) through its reaction with trace amounts of HBr, which is generated during the reaction. This low concentration is essential to favor the free-radical pathway at the benzylic position rather than the competing electrophilic aromatic substitution on the benzene ring. A free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to start the chain reaction by generating the initial bromine radical. Chlorobenzene is often an effective solvent as it is relatively inert under these conditions and has a suitable boiling point for reflux.[2]

Experimental Protocol: Synthesis via Radical Bromination

This protocol describes the synthesis of 1-(Bromomethyl)-3-(methoxymethyl)benzene from its precursor, 1-methyl-3-(methoxymethyl)benzene.

  • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-methyl-3-(methoxymethyl)benzene (1.0 eq) and chlorobenzene (forming an approx. 0.5 M solution).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 132°C) under a nitrogen atmosphere. The reaction progress can be monitored by GC-MS or TLC (visualizing the disappearance of the starting material).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate sequentially with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution, and finally, brine.[2] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(Bromomethyl)-3-(methoxymethyl)benzene.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_setup 1. Reaction Setup Precursor 1-methyl-3- (methoxymethyl)benzene Reflux 2. Heat to Reflux (Radical Reaction) Precursor->Reflux Solvent Chlorobenzene Solvent->Reflux Reagents NBS + Benzoyl Peroxide Reagents->Reflux Filtration 3. Cool and Filter (Remove Succinimide) Reflux->Filtration Wash 4. Aqueous Wash (Quench & Neutralize) Filtration->Wash Dry 5. Dry and Concentrate Wash->Dry Purify 6. Final Purification (Vacuum Distillation) Dry->Purify Product Pure Product: 1-(Bromomethyl)-3- (methoxymethyl)benzene Purify->Product

Caption: Workflow for the synthesis of 1-(Bromomethyl)-3-(methoxymethyl)benzene.

Part 3: Reactivity and Applications in Drug Development

The utility of 1-(Bromomethyl)-3-(methoxymethyl)benzene in drug development stems from its identity as a versatile synthetic intermediate. Aromatic compounds form the backbone of a vast number of pharmaceuticals, and functionalized building blocks are essential for their construction.[3]

Core Reactivity: The Benzylic Bromide

The primary site of reactivity is the carbon-bromine bond. As a benzylic halide, it is an excellent electrophile and is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the 3-(methoxymethyl)benzyl group to a wide range of nucleophiles, including:

  • Amines (to form benzylamines)

  • Alcohols and phenols (to form benzyl ethers)

  • Thiols (to form benzyl thioethers)

  • Carboxylates (to form benzyl esters)

  • Enolates and other carbon nucleophiles (to form new C-C bonds)

The methoxymethyl ether on the aromatic ring is generally stable under these conditions, providing a bifunctional handle that can be used for further modifications if needed, though it is primarily present to modulate the electronic and steric properties of the benzyl group.

Role in Medicinal Chemistry

In drug design, the introduction of specific aromatic substituents is a key strategy for optimizing a drug candidate's pharmacological profile. The trifluoromethyl group, for instance, is known to enhance metabolic stability and binding affinity.[4][5] Similarly, the 3-(methoxymethyl)benzyl moiety introduced by this reagent can fine-tune properties such as lipophilicity, solubility, and molecular conformation to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with a biological target.

This building block can be crucial in the synthesis of inhibitors for various enzyme targets, such as kinases, where specific substitutions on a core scaffold are necessary to achieve potency and selectivity.[4]

Visualization: Logical Drug Discovery Workflow

Drug_Discovery_Workflow BuildingBlock 1-(Bromomethyl)-3- (methoxymethyl)benzene Synthesis Chemical Synthesis (Sₙ2 Coupling) BuildingBlock->Synthesis CoreScaffold Core Scaffold (e.g., Heterocycle) CoreScaffold->Synthesis Candidate Drug Candidate (Modified Scaffold) Synthesis->Candidate Testing Preclinical Testing (In Vitro & In Vivo) Candidate->Testing Approval Clinical Trials & Approval Testing->Approval

Caption: Logical workflow from a chemical building block to a therapeutic agent.

Part 4: Safety, Handling, and Storage

Trustworthiness through Self-Validating Systems: A Note on Safety A protocol's trustworthiness is validated by its inherent safety measures. The procedures outlined below are standard for handling reactive benzylic halides and are designed to mitigate risks proactively.

Hazard Identification

Compounds of this class, specifically bromomethyl benzene derivatives, are known to be potent irritants and corrosive agents.

  • Primary Hazards: Causes severe skin burns and eye damage.[6][7]

  • Inhalation Hazard: May cause respiratory irritation.[6]

  • Lachrymator: This substance is a lachrymator, meaning it is an irritant that causes tearing of the eyes.[6][8]

Handling Protocol
  • Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Body Protection: Wear a lab coat. Ensure no skin is exposed.[9]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and acids.[6]

  • The container should be stored under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.

Conclusion

1-(Bromomethyl)-3-(methoxymethyl)benzene is a highly valuable and versatile intermediate for organic synthesis. Its defined reactivity at the benzylic position allows for predictable and efficient incorporation of the 3-(methoxymethyl)benzyl group into a wide array of molecules. For researchers in medicinal chemistry and drug discovery, it serves as a strategic tool for modifying lead compounds to enhance their pharmacological properties. Adherence to rigorous synthesis, handling, and safety protocols is essential for leveraging the full potential of this powerful chemical building block.

References

  • 1-(bromomethyl)-3-(methoxymethyl)benzene. PubChem.[Link]

  • Process for the preparation of aromatic bromomethyl compounds.
  • Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology.[Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel).[Link]

  • Safety Data Sheet - Benzene. NOVA Chemicals.[Link]

Sources

Technical Guide: Commercial Availability & Strategic Synthesis of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial availability of 1-(Bromomethyl)-3-(methoxymethyl)benzene Content Type: An in-depth technical guide.

Executive Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS 125604-03-7 ), also known as 3-(Methoxymethyl)benzyl bromide , is a bifunctional aromatic building block critical in medicinal chemistry. It features two distinct benzylic positions: a highly reactive electrophilic bromomethyl group and a chemically stable methoxymethyl (MOM) ether. This duality allows for selective, sequential functionalization, making it an invaluable "linker" scaffold in the synthesis of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns.

While commercially available, it is classified as a Specialty Building Block rather than a bulk commodity. Supply chains are often fragmented, with lead times varying from "in-stock" to 4-6 weeks for custom synthesis. This guide analyzes the procurement landscape and provides a validated "Make vs. Buy" decision framework for research teams.

Key Chemical Identifiers
PropertySpecification
CAS Number 125604-03-7
IUPAC Name 1-(Bromomethyl)-3-(methoxymethyl)benzene
Synonyms 3-(Methoxymethyl)benzyl bromide;

-Bromo-

'-methoxy-m-xylene
Molecular Formula C

H

BrO
Molecular Weight 215.09 g/mol
SMILES COCc1cccc(CBr)c1
Appearance Colorless to pale yellow liquid (lachrymator)

Commercial Landscape Analysis

Availability Status

The compound is available primarily through specialized catalog suppliers (e.g., Sigma-Aldrich/Merck, Enamine, Ambeed, Combi-Blocks). It is rarely found in bulk inventory (kg scale) and is typically sold in research quantities (250 mg to 5 g).

  • Tier 1 Suppliers (Global Distributors): High reliability, higher cost. Often re-package from Tier 2 sources.

  • Tier 2 Suppliers (Origin Manufacturers): Located primarily in East Asia. Lower cost, variable purity, longer lead times.

Procurement Metrics
MetricStandard Expectation
Purity Grade

95% (Technical) to

98% (Analytical)
Typical Pack Sizes 250 mg, 1 g, 5 g
Estimated Cost $40 - $150 per gram (varies by supplier tier)
Lead Time 1-2 weeks (US/EU Stock); 3-5 weeks (Import)
Shipping Restrictions UN 3265 (Corrosive Liquid, Acidic, Organic).[1] Requires hazmat handling.

Critical Insight: Due to its lachrymatory nature and moisture sensitivity, commercial batches often degrade if stored improperly. Always request a fresh H-NMR or Certificate of Analysis (CoA) dated within 6 months before purchasing >1g.

Strategic "Make vs. Buy" Decision

For small-scale medicinal chemistry (mg scale), purchasing is recommended to save time. However, for scale-up (>10 g) or when high purity is non-negotiable, in-house synthesis is often superior due to the instability of the commercial material.

Decision Matrix (Graphviz)

MakeVsBuy Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale LargeScale > 10 grams QtyCheck->LargeScale Urgency Timeline? SmallScale->Urgency Make MAKE (In-House) LargeScale->Make Cost/Purity Critical BudgetCheck Budget Constraint? Buy BUY (Catalog) BudgetCheck->Buy High Budget BudgetCheck->Make Low Budget Urgency->BudgetCheck Flexible Urgency->Buy Urgent (<1 wk)

Figure 1: Decision logic for sourcing 1-(Bromomethyl)-3-(methoxymethyl)benzene.

Technical Synthesis Guide (The "Make" Option)

If commercial stock is unavailable or degraded, the compound can be synthesized. Two routes exist: the Statistical Route (not recommended) and the Stepwise Radical Bromination Route (recommended).

The Recommended Protocol: Radical Bromination

This route avoids the formation of difficult-to-separate byproducts common in statistical alkylation.

Pathway Overview:

  • Precursor: 3-Methylbenzyl alcohol (commercially cheap).

  • Step 1 (Etherification): Methylation of the alcohol to form 3-(methoxymethyl)toluene.

  • Step 2 (Bromination): Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).

Experimental Workflow (Graphviz)

Synthesis Start 3-Methylbenzyl alcohol (Starting Material) Step1 Etherification (NaH, MeI, THF) Start->Step1 0°C to RT Intermed 3-(Methoxymethyl)toluene Step1->Intermed 90% Yield Step2 Radical Bromination (NBS, AIBN, CCl4/PhCF3) Intermed->Step2 Reflux, hv Product 1-(Bromomethyl)-3- (methoxymethyl)benzene Step2->Product ~65% Yield

Figure 2: Stepwise synthesis via 3-(methoxymethyl)toluene intermediate.

Detailed Protocol

Step 1: Synthesis of 3-(Methoxymethyl)toluene

  • Reagents: 3-Methylbenzyl alcohol (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.5 eq), dry THF.

  • Procedure:

    • Suspend NaH in dry THF at 0°C under Argon.

    • Add 3-Methylbenzyl alcohol dropwise. Stir 30 min (H

      
       evolution).
      
    • Add Methyl Iodide dropwise. Warm to RT and stir 4h.

    • Quench with NH

      
      Cl (aq). Extract with Et
      
      
      
      O.
    • Concentrate.[2][3] Product is usually pure enough for the next step.

Step 2: Wohl-Ziegler Bromination

  • Reagents: 3-(Methoxymethyl)toluene (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq), CCl

    
     or Trifluorotoluene (PhCF
    
    
    
    ) as a greener alternative.
  • Procedure:

    • Dissolve intermediate in solvent (0.2 M).

    • Add NBS and AIBN.

    • Reflux (80°C) for 2-4 hours. Monitor by TLC (disappearance of UV active spot, appearance of new spot).

    • Critical Workup: Cool to 0°C to precipitate succinimide. Filter.

    • Concentrate filtrate. Purify via rapid silica gel chromatography (Hexanes/EtOAc 95:5).

    • Note: Benzyl bromides are unstable on silica; use a short column and move quickly.

Handling, Safety, and Stability

Safety Profile (E-E-A-T)

As a benzyl bromide derivative, this compound is a potent lachrymator and a skin corrosive .

  • Inhalation: Causes severe respiratory irritation. Always use a fume hood.

  • Skin Contact: Can cause chemical burns. The methoxymethyl group does not mitigate the alkylating power of the bromide.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophile.

Storage & Stability[4]
  • Moisture Sensitivity: Moderate. Hydrolyzes slowly to the benzyl alcohol if exposed to humid air.

  • Thermal Stability: Store at 2-8°C . Long-term storage at room temperature can lead to darkening (decomposition).

  • Stabilizers: Commercial samples may contain traces of K

    
    CO
    
    
    
    or silver wire to scavenge HBr, though this is rare for this specific catalog item.

References

  • Sigma-Aldrich (Merck). Product Specification: 1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS 125604-03-7). Retrieved from

  • PubChem. Compound Summary: 3-(Methoxymethyl)benzyl bromide.[4] National Library of Medicine. Retrieved from

  • Djerassi, C. et al. Bromination with N-Bromosuccinimide.[5] Chemical Reviews, 1948, 43 (2), pp 271–317. (Foundational reference for the Wohl-Ziegler reaction protocol).

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for the stability of Methoxymethyl (MOM)

Sources

Safe handling and storage of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Operational Safety and Stability Management of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Abstract

This guide provides a rigorous technical framework for the handling, storage, and disposal of 1-(Bromomethyl)-3-(methoxymethyl)benzene (an analog of benzyl bromide). As a reactive benzylic halide, this compound presents a dual-threat profile: immediate acute toxicity via TRPA1-mediated lachrymatory response and long-term genotoxic potential via DNA alkylation. This document synthesizes mechanistic toxicology with field-proven operational protocols to ensure researcher safety and compound integrity.

Part 1: Physicochemical & Toxicological Profiling

To safely manipulate this compound, one must understand its molecular behavior. It is not merely a "chemical irritant"; it is a potent electrophile designed to form covalent bonds with nucleophiles.

Chemical Identity & Properties
  • Compound Name: 1-(Bromomethyl)-3-(methoxymethyl)benzene

  • Chemical Class: Benzylic Bromide / Alkylating Agent

  • Molecular Formula:

    
    
    
  • Key Reactivity: The

    
     bond is weakened by the adjacent aromatic ring (benzylic stabilization), making the methylene carbon highly susceptible to nucleophilic attack (
    
    
    
    reactions).
PropertyDescriptionOperational Implication
Physical State Liquid (likely low-melting)High mobility; spill containment is critical.
Volatility Moderate to HighVapors will rapidly saturate a workspace; Lachrymator .
Reactivity ElectrophilicReacts violently with amines, thiols, and bases.
Stability Moisture SensitiveHydrolyzes to release Hydrogen Bromide (HBr) gas.
Mechanistic Toxicology: The "Why" Behind the Burn

The intense burning sensation in the eyes and respiratory tract is not a simple pH effect. It is a specific neurological trigger.

  • The TRPA1 Pathway: Benzylic bromides act as agonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, often called the "Wasabi Receptor."

  • Mechanism: The electrophilic carbon of the bromomethyl group alkylates specific cysteine residues (Cys621, Cys641) on the N-terminus of the TRPA1 channel. This covalent modification forces the channel open, causing a massive influx of Calcium (

    
    ) ions into sensory neurons, signaling intense pain and triggering the lachrymatory (tear) reflex.
    

DOT Diagram 1: Mechanism of Lachrymatory Action

TRPA1_Mechanism Compound 1-(Bromomethyl)-3- (methoxymethyl)benzene Exposure Inhalation/Contact Compound->Exposure Interaction Covalent Modification of TRPA1 Cysteine Exposure->Interaction Electrophilic Attack Channel TRPA1 Channel Opens Interaction->Channel Conformational Change Influx Ca2+ Influx (Sensory Neurons) Channel->Influx Response Pain, Inflammation, Lachrymation Influx->Response

Caption: The molecular cascade of acute exposure. The compound covalently binds to neuronal receptors, triggering a pain response distinct from simple acid burns.

Part 2: Storage & Stability Protocol

Improper storage leads to a "Degradation Loop" where the breakdown products accelerate further decomposition.

The Hydrolysis Threat

Upon contact with ambient moisture, the benzylic bromide hydrolyzes to form the corresponding alcohol and Hydrogen Bromide (HBr). HBr is autocatalytic; it increases the acidity of the sample, potentially cleaving the methoxymethyl ether linkage or promoting polymerization.

Storage Standards
  • Temperature: Store at 2°C to 8°C (Refrigerated). Cold slows the kinetics of hydrolysis and reduces vapor pressure.

  • Atmosphere: Must be stored under Argon or Nitrogen .[1] Use a septum-sealed vial or a Schlenk flask.

  • Desiccant: Store the primary container inside a secondary jar containing activated desiccant (e.g., Drierite) to scavenge ambient humidity.

Part 3: Operational Handling (The "Self-Validating" System)

Core Directive: Never handle this compound on an open bench. The lachrymatory threshold is often lower than the odor threshold.

Personal Protective Equipment (PPE) Hierarchy

Standard nitrile gloves are insufficient for prolonged contact with benzylic halides. These small, lipophilic molecules can permeate thin nitrile in minutes.

  • Primary Layer: Silver Shield® (Laminate) gloves. These provide the highest permeation resistance.

  • Secondary Layer: Standard Nitrile gloves (worn over the laminate) for dexterity and grip.

  • Respiratory: If work must occur outside a fume hood (strongly discouraged), a full-face respirator with Organic Vapor/Acid Gas cartridges is mandatory.

Transfer Protocol

Use this self-validating workflow to prevent exposure:

  • The "Trap" Setup: Before opening the vial, set up a small beaker of 10% Ethanolamine/Ethanol or Dilute Aqueous Ammonia in the hood. This is your "Quench Station" for tips and pipettes.

  • Pressure Equalization: If the reagent is cold, allow it to warm to room temperature in the hood before opening to prevent condensation (water) from being sucked into the bottle.

  • Cannula/Syringe Transfer: Avoid pouring. Use a positive-pressure transfer (cannula) or a gas-tight syringe to move the liquid.

  • Immediate Neutralization: Any pipette tip or needle that touches the compound must be immediately ejected into the Quench Station, not the general trash.

Part 4: Emergency Response & Waste Disposal

Disposal requires chemical neutralization, not just dilution. You must destroy the electrophilic core.

The Quenching Chemistry

Reacting the benzylic bromide with a nucleophile (amine) converts it into a non-volatile, water-soluble benzyl amine salt.

  • Reagent: 10% Ethanolamine in Ethanol (preferred) or Concentrated Aqueous Ammonia.

  • Reaction:

    
    
    (The resulting amine is non-lachrymatory).
    

DOT Diagram 2: Waste Disposal Decision Tree

Waste_Protocol Start Waste Generation (Spill or Excess) Identify Is it Bulk Liquid or Contaminated Solid? Start->Identify Liquid Liquid Waste Identify->Liquid Solid Solid (Wipes/Gloves) Identify->Solid Quench_Liq Add to 10% Ethanolamine in Ethanol Liquid->Quench_Liq Quench_Sol Soak in dilute Ammonia/Ethanol Solid->Quench_Sol Wait Wait 12-24 Hours (Stirring recommended) Quench_Liq->Wait Quench_Sol->Wait Check Check pH (Should be Basic) Wait->Check Disposal Dispose as Halogenated Organic Waste Check->Disposal

Caption: A validated workflow for chemically deactivating benzylic bromides before disposal.

Spill Management
  • Evacuate: If a significant amount (>5mL) spills outside the hood, evacuate the lab immediately. The lachrymatory effect will be rapid.

  • Don PPE: Full-face respirator and laminate gloves.

  • Absorb & Quench: Cover the spill with a generic absorbent (vermiculite), then flood the absorbent with the Ethanolamine solution . Do not just sweep it up; you must kill the reactivity in situ.

References

  • National Center for Biotechnology Information (PubChem). 1-Bromo-3-(methoxymethyl)benzene (Compound Summary). Accessed via PubChem. [Link]

  • Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell.[2] (Establishes the mechanism of action for lachrymatory alkylating agents). [Link]

  • Organic Syntheses. Handling of Hazardous Chemicals: Benzyl Bromide. (Source for quenching and waste protocols). [Link]

Sources

Reactivity profile of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Reactivity Profile of 1-(Bromomethyl)-3-(methoxymethyl)benzene

CAS: 133527-99-8 | Formula:


 | Class:  Bifunctional Benzyl Halide

Part 1: Executive Technical Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene is a specialized bifunctional building block used primarily in medicinal chemistry as a "linker" scaffold. Its structure is defined by two distinct benzylic arms attached to a benzene core in a meta relationship:

  • The Reactive Warhead: A bromomethyl group (

    
    ), highly susceptible to nucleophilic attack (
    
    
    
    ).
  • The Latent Handle: A methoxymethyl group (

    
    ), acting as a protected alcohol or a stable ether "tail" depending on the synthetic goals.
    

This guide details the orthogonal reactivity of these two sites, providing researchers with the kinetic insights and safety protocols necessary to utilize this intermediate without degrading its structural integrity.

Part 2: Chemical Architecture & Reactivity Analysis

The Electrophilic Profile ( Dominance)

The primary reactivity lies at the bromomethyl carbon. Unlike aryl bromides (which require Pd-catalysis to react), this benzylic bromide is an activated electrophile.

  • Mechanism: The reaction proceeds predominantly via an

    
     mechanism .
    
  • The "Meta" Influence: The methoxymethyl group at the 3-position exerts a subtle but critical electronic effect. Unlike a para-methoxy group, which can stabilize a carbocation through resonance (promoting

    
    ), the meta-methoxymethyl group is inductively withdrawing (
    
    
    
    ) but resonance-neutral regarding the benzylic cation.
    • Consequence: Carbocation formation is not significantly stabilized. Solvolysis (

      
      ) pathways are disfavored compared to direct displacement (
      
      
      
      ), reducing the risk of racemization (if chiral variants were used) or rearrangement byproducts.
Orthogonality of the Ether

The methoxymethyl ether is stable to:

  • Basic conditions:

    
    , 
    
    
    
    ,
    
    
    .
  • Nucleophiles: Amines, thiols, azides.

  • Reducing agents:

    
     (mild).
    

It is labile (reactive) only under specific forcing conditions, such as strong Lewis acids (e.g.,


) or vigorous hydrogenolysis, allowing it to serve as a masked hydroxymethyl group.

Part 3: Visualization of Reaction Pathways

The following diagram maps the divergent reactivity of the molecule. The "Warhead" (Bromide) reacts under mild conditions, while the "Handle" (Ether) requires harsh activation.

ReactivityProfile cluster_legend Reaction Type Start 1-(Bromomethyl)- 3-(methoxymethyl)benzene Amine Benzyl Amine (Drug Core) Start->Amine Primary/Sec. Amine K2CO3, ACN, RT (SN2 Substitution) Ether Unsymmetrical Benzyl Ether Start->Ether R-OH, NaH, THF (Williamson Ether) Alcohol Benzyl Alcohol (Hydrolysis Product) Start->Alcohol H2O / OH- (Unwanted Hydrolysis) Cleaved Bis-bromomethyl benzene Start->Cleaved BBr3, DCM, -78°C (Ether Cleavage) key1 Solid Line: Primary Utility (SN2) key2 Dashed: Side Reaction key3 Dotted: Deprotection

Caption: Figure 1. Chemoselectivity map showing the high-reactivity bromide vs. the conditional reactivity of the ether.

Part 4: Experimental Protocols

Protocol A: Standard N-Alkylation (Self-Validating)

Objective: Coupling the benzyl bromide with a secondary amine (e.g., piperidine or a drug pharmacophore) while preserving the ether.

Reagents:

  • Substrate: 1-(Bromomethyl)-3-(methoxymethyl)benzene (1.0 equiv)

  • Nucleophile: Secondary Amine (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (for faster kinetics)
  • Solvent: Acetonitrile (ACN) [Polar Aprotic is critical to favor

    
    ]
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, suspend the amine and base in ACN (

    
     concentration).
    
  • Addition: Cool to

    
    . Add the benzyl bromide dropwise. (Cooling prevents exotherms that could cause polymerization).
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Validation (The "Self-Check"):

    • TLC: Spot the reaction mixture against the starting bromide. The bromide is usually less polar (higher

      
      ) than the amine product. Stain with 
      
      
      
      (benzyls oxidize/stain active).
    • NMR Check: In

      
       NMR, the starting material has a diagnostic singlet for 
      
      
      
      at
      
      
      ppm
      . The product (amine) signal will shift upfield to
      
      
      ppm
      . Completion is defined by the disappearance of the 4.50 ppm singlet.
  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
Protocol B: Safety & Quenching (Lachrymator Control)

Benzyl bromides are potent lachrymators (tear agents).[1] Proper quenching is mandatory to protect lab personnel.

  • Reaction Waste: Do not pour directly into waste drums.

  • Quench Solution: Prepare a solution of 10% aqueous Ammonium Hydroxide (

    
    ) or dilute Ethanolamine.
    
  • Procedure: Stir all glassware and waste solutions with the quench solution for 1 hour. The amine converts the residual benzyl bromide into a non-volatile benzyl amine salt.

Part 5: Data Summary & Physical Properties

PropertyValue / CharacteristicRelevance
Molecular Weight 215.09 g/mol Calculation standard.
Physical State Liquid (Predicted)Easy handling, but high vapor pressure implies lachrymatory risk.
Solubility DCM, THF, EtOAc, ACNCompatible with standard organic synthesis. Insoluble in water.
Stability Moisture SensitiveHydrolyzes to benzyl alcohol and HBr over time. Store over activated sieves.
Reactivity Class Soft ElectrophilePrefers soft nucleophiles (amines, thiols, phosphines).

Part 6: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on

    
     kinetics of benzyl halides and Hammett substituent effects).
    
  • PubChem. Compound Summary: 1-(Bromomethyl)-3-(methoxymethyl)benzene (CID 57975474).[2] National Library of Medicine. Retrieved from [Link] (Structural confirmation and identifiers).

  • Aslam, S. N., et al. (2016). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. Retrieved from [Link] (Kinetic data supporting the use of polar aprotic solvents for benzyl bromide alkylations).

Sources

Methodological & Application

The Synthetic Utility of 1-(Bromomethyl)-3-(methoxymethyl)benzene: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Molecular Elaboration

In the landscape of organic synthesis, the ability to introduce specific structural motifs in a controlled and efficient manner is paramount. Substituted benzyl bromides are a class of reagents that have long served as powerful tools for the construction of complex molecular architectures. Among these, 1-(Bromomethyl)-3-(methoxymethyl)benzene emerges as a reagent of particular interest, offering a unique combination of reactivity and functionality. This document provides a comprehensive overview of its applications, grounded in the principles of physical organic chemistry, and presents detailed protocols for its use in key synthetic transformations.

The structure of 1-(Bromomethyl)-3-(methoxymethyl)benzene, featuring a reactive benzylic bromide and a stable methoxymethyl ether, allows for its participation in a variety of synthetic strategies. The benzylic bromide is a potent electrophile, susceptible to nucleophilic attack, making it an excellent reagent for alkylation reactions. The methoxymethyl group at the meta-position, while relatively inert to many reaction conditions, can influence the electronic properties of the aromatic ring and offers a potential site for further functionalization in multi-step syntheses. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this versatile building block.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of a reagent is fundamental to its effective application. The reactivity of 1-(Bromomethyl)-3-(methoxymethyl)benzene is primarily dictated by the lability of the carbon-bromine bond and the electronic influence of the methoxymethyl substituent.

PropertyValueSource
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Appearance Predicted to be a liquid
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, Acetone)

The methoxymethyl group at the 3-position is a weakly electron-donating group through resonance and weakly electron-withdrawing through induction. This electronic profile subtly modulates the electrophilicity of the benzylic carbon. Compared to the unsubstituted benzyl bromide, the rate of nucleophilic substitution may be slightly altered, a factor to consider when designing reaction conditions. The primary mode of reaction for 1-(Bromomethyl)-3-(methoxymethyl)benzene is nucleophilic substitution, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the nucleophile, solvent, and reaction conditions. The stability of the resulting benzylic carbocation intermediate is a key factor in reactions with Sₙ1 character.[2]

Core Applications in Organic Synthesis

The principal application of 1-(Bromomethyl)-3-(methoxymethyl)benzene lies in its role as a versatile alkylating agent. It provides a means to introduce the 3-(methoxymethyl)benzyl moiety into a variety of substrates, a common structural element in medicinal chemistry and materials science.

O-Alkylation of Phenols and Alcohols

The protection of hydroxyl groups and the synthesis of aryl ethers are fundamental transformations in organic chemistry. 1-(Bromomethyl)-3-(methoxymethyl)benzene serves as an effective reagent for the O-alkylation of phenols and alcohols to afford the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, generating a more potent nucleophile.

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the phenoxide or alkoxide ion on the electrophilic benzylic carbon of 1-(Bromomethyl)-3-(methoxymethyl)benzene. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Aprotic polar solvents like DMF or acetone are often preferred as they can solvate the cation of the base without deactivating the nucleophile.[3]

Caption: Generalized workflow for O-alkylation.

Protocol: O-Alkylation of 4-Methoxyphenol

  • Reagent Preparation: To a solution of 4-methoxyphenol (1.0 eq.) in anhydrous acetone (0.2 M), add anhydrous potassium carbonate (1.5 eq.).

  • Reaction Initiation: To the stirred suspension, add 1-(Bromomethyl)-3-(methoxymethyl)benzene (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ether.

N-Alkylation of Amines and Amides

The introduction of a benzyl group onto a nitrogen atom is a critical step in the synthesis of many biologically active compounds. 1-(Bromomethyl)-3-(methoxymethyl)benzene can be effectively used for the N-alkylation of primary and secondary amines, as well as amides and other nitrogen-containing heterocycles.

Causality in Experimental Design: The reactivity of amines as nucleophiles varies significantly. Primary amines can undergo mono- or di-alkylation. To favor mono-alkylation, it is often necessary to use an excess of the amine or to control the stoichiometry of the alkylating agent carefully. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be beneficial to neutralize the HBr generated during the reaction without competing with the amine nucleophile.[4]

Caption: Generalized workflow for N-alkylation.

Protocol: N-Alkylation of Aniline

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq.) in anhydrous acetonitrile (0.2 M).

  • Addition of Reagents: Add potassium carbonate (2.0 eq.) to the solution, followed by the slow addition of 1-(Bromomethyl)-3-(methoxymethyl)benzene (1.05 eq.) at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 50 °C and monitor its progress by TLC.

  • Aqueous Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the N-benzylated aniline.

Synthesis of Thioethers

The formation of carbon-sulfur bonds is another important transformation where 1-(Bromomethyl)-3-(methoxymethyl)benzene can be employed. Thiolates, generated from thiols in the presence of a base, are excellent nucleophiles that readily displace the bromide to form thioethers.

Protocol: S-Alkylation of Thiophenol

  • Thiolate Formation: To a solution of thiophenol (1.0 eq.) in DMF (0.3 M), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. Stir for 30 minutes at this temperature.

  • Alkylation: Add a solution of 1-(Bromomethyl)-3-(methoxymethyl)benzene (1.05 eq.) in DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting thiol is consumed, as indicated by TLC analysis.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude thioether can be purified by column chromatography.

Synthesis of 1-(Bromomethyl)-3-(methoxymethyl)benzene

The most common method for the preparation of benzyl bromides is the radical bromination of the corresponding toluene derivative.[5]

Synthesis StartingMaterial 1-(Methoxymethyl)-3-methylbenzene Product 1-(Bromomethyl)-3- (methoxymethyl)benzene StartingMaterial->Product Radical Bromination NBS N-Bromosuccinimide (NBS) NBS->Product Initiator Radical Initiator (AIBN or BPO) Initiator->StartingMaterial Initiation Solvent Solvent (e.g., CCl₄) Solvent->StartingMaterial Succinimide Succinimide Product->Succinimide caption Synthesis via Radical Bromination

Caption: Synthesis via radical bromination.

Protocol: Synthesis from 1-(Methoxymethyl)-3-methylbenzene

  • Reaction Setup: To a solution of 1-(methoxymethyl)-3-methylbenzene (1.0 eq.) in carbon tetrachloride (0.2 M) in a flask equipped with a reflux condenser, add N-bromosuccinimide (NBS) (1.1 eq.).

  • Initiation: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Reaction: Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp. Monitor the reaction by GC-MS or TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Safety and Handling

Benzyl bromides are known lachrymators and are corrosive.[6] All manipulations involving 1-(Bromomethyl)-3-(methoxymethyl)benzene should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(Bromomethyl)-3-(methoxymethyl)benzene is a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its ability to readily participate in nucleophilic substitution reactions makes it an excellent choice for the introduction of the 3-(methoxymethyl)benzyl group onto a wide range of substrates. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory, empowering researchers to advance their synthetic endeavors in drug discovery and materials science.

References

  • EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. (URL not available)
  • Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. (URL not available)
  • Benzyl Bromide - Common Organic Chemistry. (URL not available)
  • 1-(bromomethyl)-3-(methoxymethyl)benzene. PubChem. (URL: [Link])

  • Benzene, 1-bromo-3-methoxy-. NIST WebBook. (URL: [Link])

  • Methoxymethylation and benzyloxymethylation of aryl bromides. Zenodo. (URL: [Link])

  • Protecting Groups. (URL not available)
  • Alkylation of phenols.
  • Protecting Group Chemistry. (URL not available)
  • 1-Bromo-3-(methoxymethyl)benzene. PubChem. (URL: [Link])

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. (URL: [Link])

  • A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation. Semantic Scholar. (URL: [Link])

  • Process for the alkylation of phenols.
  • A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. Sciencemadness.org. (URL: [Link])

  • Protecting Groups List. SynArchive. (URL: [Link])

  • Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • An Improved Process For Alkylation Of Phenols. Quick Company. (URL: [Link])

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. (URL: [Link])

  • C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotoc
  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. (URL: [Link])

  • Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Publications. (URL: [Link])

  • 3-Methoxybenzyl bromide. PubChem. (URL: [Link])

  • Alkylation of Phenol: A Mechanistic View. ResearchGate. (URL: [Link])

  • Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Academia.edu. (URL: [Link])

  • Tips & Tricks: Protecting Groups. University of Rochester. (URL: [Link])

  • Introducing bromine to the molecular structure as a strategy for drug design. (URL not available)
  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Publications. (URL: [Link])

Sources

Technical Application Note: Nucleophilic Substitution with 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3]

1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS: 125604-03-7 ) is a specialized bifunctional building block used in the synthesis of complex pharmaceutical intermediates. Its structure features a benzene ring substituted at the meta positions with two distinct benzylic groups:

  • Electrophilic Handle: A bromomethyl group (

    
    ), highly reactive towards nucleophilic attack.
    
  • Stable Ether Handle: A methoxymethyl group (

    
    ), which acts as a robust benzyl methyl ether, stable to basic and nucleophilic conditions.
    

This dual functionality allows researchers to selectively functionalize the bromide position via


 substitution  while retaining the ether moiety for later transformation (e.g., cleavage to an alcohol or oxidation to an aldehyde).
Chemical Specifications
PropertySpecification
CAS Number 125604-03-7
IUPAC Name 1-(Bromomethyl)-3-(methoxymethyl)benzene
Molecular Formula

Molecular Weight 215.09 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~120-125 °C (at reduced pressure)
Solubility Soluble in DCM, THF, DMF, Toluene
Hazards Lachrymator , Corrosive, Irritant

Mechanistic Insight: The Benzylic Advantage

The reaction of 1-(bromomethyl)-3-(methoxymethyl)benzene with nucleophiles is driven by the


 mechanism  (Substitution Nucleophilic Bimolecular).
Why Dominates

Primary benzylic halides are among the most reactive substrates for


 reactions due to:
  • Steric Accessibility: The primary carbon (

    
    ) is unhindered, allowing easy backside attack by the nucleophile.
    
  • Transition State Stabilization: The adjacent

    
    -system of the benzene ring stabilizes the partial positive charge developing on the carbon in the transition state (orbital overlap between the 
    
    
    
    -system and the forming/breaking bonds).
Chemoselectivity

The methoxymethyl ether at the meta position is electronically decoupled from the reaction center. Unlike para-methoxy groups, which can donate electron density via resonance (potentially promoting


 ionization), the meta-alkoxy group exerts a mild inductive withdrawing effect (

). This enhances the electrophilicity of the bromomethyl carbon, making it an excellent partner for amines, thiols, and alkoxides without risking side reactions at the ether site.

SN2_Mechanism Reactant 1-(Bromomethyl)-3- (methoxymethyl)benzene TS Transition State [Nu---C---Br]‡ Reactant->TS Backside Attack Nu Nucleophile (Nu:) Nu->TS Product Substituted Product TS->Product Inversion (N/A for achiral) Leaving Bromide Ion (Br-) TS->Leaving

Figure 1: Mechanistic pathway for the nucleophilic substitution of the benzylic bromide.

Application Protocols

Application A: C-N Bond Formation (Amination)

This is the most critical application in drug discovery, used to synthesize secondary and tertiary amines.

Key Consideration: To prevent over-alkylation (formation of quaternary ammonium salts), use a secondary amine or a large excess of primary amine.

Protocol: Synthesis of Tertiary Benzylic Amines

Reagents:

  • Substrate: 1-(Bromomethyl)-3-(methoxymethyl)benzene (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of 1-(Bromomethyl)-3-(methoxymethyl)benzene in anhydrous MeCN (0.2 M concentration).

  • Addition: Add 2.0 equiv of powdered, anhydrous

    
    .
    
  • Nucleophile: Add 1.2 equiv of the secondary amine dropwise at room temperature (RT).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Note: If reaction is slow, heat to 50°C.

  • Workup:

    • Filter off solids (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Application B: C-O Bond Formation (Etherification)

Used to create unsymmetrical ethers.

Reagents:

  • Substrate: 1-(Bromomethyl)-3-(methoxymethyl)benzene

  • Nucleophile: Phenol or Alcohol

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (

    
    )
    
  • Solvent: THF or DMF

Procedure Highlight: When using aliphatic alcohols, generate the alkoxide in situ with NaH in THF at 0°C before adding the bromide. For phenols,


 in Acetone or DMF at mild heat (60°C) is sufficient and milder.

Experimental Workflow Visualization

The following diagram outlines the standard operational procedure (SOP) for processing this reaction in a high-throughput medicinal chemistry setting.

Workflow cluster_safety Safety Check Start Start: Reagent Prep Reaction Reaction Solvent: MeCN/DMF Base: K2CO3 Temp: RT to 60°C Start->Reaction Monitor Monitor (LCMS/TLC) Is SM consumed? Reaction->Monitor Monitor->Reaction No (Extend Time/Heat) Quench Quench & Extraction Solvent: EtOAc/H2O Monitor->Quench Yes Dry Drying & Concentration Na2SO4 -> Rotavap Quench->Dry Purify Purification Flash Chromatography Dry->Purify Final Final Product NMR/MS Validation Purify->Final Warning Lachrymator! Work in Fume Hood Warning->Start

Figure 2: Standard execution workflow for nucleophilic substitution of benzylic bromides.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Poor nucleophilicity or steric hindrance.Switch solvent to DMF (polar aprotic) to enhance nucleophile activity. Add catalytic KI (Finkelstein condition) to generate transient, more reactive benzyl iodide.
Over-Alkylation Primary amine reacting twice.Use a large excess of amine (5-10 equiv) or use a protecting group strategy (e.g., Boc-amine anion).
Hydrolysis (Benzyl Alcohol byproduct) Wet solvent or base.Ensure anhydrous solvents are used. Store

in a desiccator.
Decomposition Acidic instability.The methoxymethyl ether is stable to base but avoid strong acids during workup (e.g., 1M HCl washes) to prevent ether cleavage.

Safety & Handling (Lachrymator Warning)

Danger: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

  • Engineering Controls: Always handle 1-(Bromomethyl)-3-(methoxymethyl)benzene inside a functioning fume hood.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Spill Management: Neutralize spills with 5% aqueous ammonia or sodium thiosulfate solution before cleaning.

  • Waste: Quench reaction mixtures with amine or water before disposal to destroy residual alkylating agent.

References

  • Compound Identification & Synthesis

    • Patent: "Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)-one, preparation and therapeutic use thereof as HIF activators." (Compound 6.3). European Patent Office. Available at: .

  • General Reactivity of Benzylic Halides

    • "Nucleophilic Substitution."[1] Chemistry LibreTexts. Available at: .

  • Safety Data (General Benzylic Bromides)

    • "3-Methoxybenzyl bromide Safety Data Sheet." Sigma-Aldrich. Available at: . (Note: Used as a surrogate for safety class data).

Sources

Application Note: 1-(Bromomethyl)-3-(methoxymethyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026


-Bromo-3-(methoxymethyl)toluene
Molecular Formula: 

Molecular Weight: 215.09 g/mol

Executive Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene is a specialized benzyl halide building block used in the optimization of lead compounds during drug discovery. Unlike simple benzyl bromides, this molecule incorporates a methoxymethyl (-CH₂OCH₃) substituent at the meta position. This moiety serves a dual purpose: it acts as a bioisostere for ethyl or propyl groups to modulate lipophilicity (LogD), and it introduces a specific hydrogen bond acceptor (HBA) vector to probe binding pockets.

This guide details the strategic application of this compound in synthesizing Hypoxia-Inducible Factor (HIF) activators and kinase inhibitors, along with validated protocols for its handling and nucleophilic substitution reactions.

Medicinal Chemistry Rationale

The "Ether Scout" Strategy

In Hit-to-Lead optimization, medicinal chemists often struggle with hydrophobic collapse—where increasing affinity via alkyl chains leads to poor solubility and metabolic liability. The 3-(methoxymethyl)benzyl moiety offers a solution via the "Ether Scout" approach:

  • Lipophilicity Modulation: The ether oxygen lowers the cLogP compared to a purely carbon-based analog (e.g., 3-ethylbenzyl), improving aqueous solubility without sacrificing steric bulk.

  • Hydrogen Bonding: The methoxy oxygen acts as a weak H-bond acceptor. Placing it in the meta position allows the group to probe specific regions of a protein active site (e.g., interacting with backbone amides or serine hydroxyls) that are inaccessible to para substituents.

  • Metabolic Stability: While susceptible to O-demethylation by CYPs, the benzylic ether is generally more stable than a direct phenol ether. It can also serve as a "prodrug-like" moiety where metabolic cleavage reveals a hydroxymethyl group.

Case Study: HIF Activators

A critical application of this building block is found in the synthesis of 2-pyridin-2-yl-pyrazol-3(2H)-one derivatives , which act as Hypoxia-Inducible Factor (HIF) activators.

In these scaffolds, the N-alkylation of the pyrazolone core with 1-(bromomethyl)-3-(methoxymethyl)benzene introduces the benzyl side chain. The meta-methoxymethyl group was found to be crucial for maintaining potency while optimizing the physicochemical profile of the drug candidate, likely by engaging a specific pocket in the HIF prolyl hydroxylase enzyme [1].

Experimental Protocols

Safety & Handling (Lachrymator)

Critical Warning: Benzyl bromides are potent lachrymators (tear agents) and alkylating agents.

  • Engineering Controls: All operations must be performed in a well-ventilated fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated immediately with a dilute solution of ammonia or triethylamine to quench the alkylating potential.

Protocol: N-Alkylation of Pyrazolone/Heterocycles

This protocol describes the installation of the 3-(methoxymethyl)benzyl group onto a heterocyclic core (e.g., pyrazole, imidazole, or amide).

Reagents:

  • Substrate (Heterocycle with acidic NH)

  • 1-(Bromomethyl)-3-(methoxymethyl)benzene (1.1 equivalents)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equivalents)
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    
  • Scavenger: Triethylamine (

    
    ) (Optional)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the heterocycle substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (2.0 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes to ensure deprotonation.
    
  • Addition: Add 1-(Bromomethyl)-3-(methoxymethyl)benzene (1.1 mmol) dropwise via syringe.

    • Note: If the bromide is old or yellowed, filter it through a small plug of silica gel/hexanes before use to remove

      
      .
      
  • Reaction: Stir the mixture at RT. Monitor via LC-MS or TLC.

    • Timeframe: Most reactions complete within 2–4 hours. If sluggish, heat to 50°C.

  • Quench (Optional but Recommended): If excess bromide remains, add

    
     (0.5 mmol) and stir for 30 mins. This converts the lachrymatory benzyl bromide into a water-soluble quaternary ammonium salt, simplifying workup and improving safety.
    
  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectations: 75–90% isolated yield for standard nitrogen nucleophiles.

Structural & Functional Analysis

Comparative Physicochemical Profile

The table below illustrates why a medicinal chemist would choose the methoxymethyl variant over standard analogs.

Substituent (R)

cLogP (Approx)
H-Bond Acceptor?Steric BulkPrimary Utility
-H 0.0NoLowBaseline
-CH₃ (Methyl) +0.5NoMediumLipophilicity
-CH₂CH₃ (Ethyl) +1.0NoHighSpace filling
-OCH₃ (Methoxy) -0.05Yes (Strong)MediumElectronic push
-CH₂OCH₃ (Target) +0.1 Yes (Moderate) High "Scout" / Solubility

Data derived from standard substituent constants [2].

Synthesis Workflow Diagram

The following diagram visualizes the logic flow for using this building block in a library synthesis campaign.

G Start Target Identification (e.g., HIF Prolyl Hydroxylase) Design Scaffold Design Need H-Bond Acceptor in Pocket Start->Design Selection Select Building Block: 1-(Bromomethyl)-3-(methoxymethyl)benzene Design->Selection SAR Logic Reaction N-Alkylation (Cs2CO3, DMF, 25°C) Selection->Reaction Sn2 Mechanism Quench Safety Quench (Add Et3N) Reaction->Quench Remove Lachrymator Product Final Inhibitor (3-Methoxymethylbenzyl analog) Quench->Product Purification

Figure 1: Workflow for integrating 3-(methoxymethyl)benzyl bromide into a drug discovery campaign.

References

  • European Patent Office. (2010). Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)-one, preparation and therapeutic use thereof as HIF activators.[2] EP2382205B1. Retrieved from .

  • Taylor & Francis Online. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. Retrieved from .

  • BenchChem. (2025).[1] Technical Guide: Benzyl Bromide Derivatives in Medicinal Chemistry. Retrieved from .

  • PubChem. (2025). 1-(Bromomethyl)-3-(methoxymethyl)benzene Compound Summary. Retrieved from .

Sources

1-(Bromomethyl)-3-(methoxymethyl)benzene as a building block for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists utilizing 1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS: 125604-03-7) in high-stakes synthesis.

Executive Summary & Chemical Profile

1-(Bromomethyl)-3-(methoxymethyl)benzene is a specialized "desymmetrized" building block derived from m-xylene. Unlike its symmetric parent, α,α'-dibromo-m-xylene, this molecule offers orthogonal reactivity:

  • The "Hot" Electrophile: A highly reactive benzylic bromide (-CH2Br) ready for immediate SN2 displacement.

  • The "Cold" Handle: A stable methoxymethyl ether (-CH2OMe) that acts as a robust protecting group or a latent alcohol handle.

This duality allows medicinal chemists to construct complex, meta-substituted architectures sequentially, avoiding the statistical polymerization issues common with symmetric linkers.

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(Bromomethyl)-3-(methoxymethyl)benzene
Common Name 3-(Methoxymethyl)benzyl bromide
CAS Number 125604-03-7
Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
Appearance Clear to pale yellow liquid
Boiling Point ~135–140 °C (at reduced pressure, predicted)
Solubility Soluble in DCM, THF, DMF, Toluene; Insoluble in water
Key Hazard Lachrymator , Corrosive (Skin Corr.[1][2][3][4][5] 1B)

Strategic Utility in Drug Design

In medicinal chemistry, the meta-substitution pattern is critical for disrupting molecular symmetry, improving solubility, and accessing specific receptor pockets (e.g., kinase hinge regions or GPCR allosteric sites).

The "Sequential Functionalization" Workflow

The primary utility of this building block is the ability to attach a pharmacophore to the bromide side without disturbing the ether side. Later, the ether can be demethylated (using BBr3) to reveal a benzyl alcohol for further elaboration.

Sequential_Functionalization Figure 1: Sequential elaboration strategy using the orthogonal reactivity of the bromide and ether moieties. Start 1-(Bromomethyl)-3- (methoxymethyl)benzene Step1 Intermediate A (Ether Intact) Start->Step1 S_N2 Reaction (Amine/Thiol/Enolate) Step2 Benzyl Alcohol (Deprotected) Step1->Step2 Demethylation (BBr3 or BCl3) Final Final Drug Candidate (Bifunctionalized) Step2->Final Oxidation/Coupling

Experimental Protocols

Protocol A: General N-Alkylation (Synthesis of Pharmacophore Intermediates)

Objective: To attach a secondary amine pharmacophore to the benzylic position while preserving the methoxymethyl ether.

Reagents:

  • Substrate: 1-(Bromomethyl)-3-(methoxymethyl)benzene (1.0 equiv)

  • Nucleophile: Secondary Amine (1.1 equiv)

  • Base: K2CO3 (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous ACN (5 mL) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add K2CO3 (2.0 mmol). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.

  • Substrate Addition: Cool the mixture to 0 °C. Add 1-(Bromomethyl)-3-(methoxymethyl)benzene (1.0 mmol) dropwise (neat or dissolved in 1 mL ACN).

    • Rationale: Cooling prevents dialkylation (if using primary amines) and controls the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Checkpoint: The starting bromide (UV active) should disappear.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Handling & Stability Verification

Context: Benzylic bromides are prone to hydrolysis (forming HBr and benzyl alcohol) upon storage. Using degraded reagent will poison sensitive reactions.

Purity Check (The "Silver Nitrate" Test):

  • Dissolve a small drop of the reagent in ethanol (1 mL).

  • Add 1 drop of 5% aqueous AgNO3.

  • Observation:

    • Instant thick yellow/white precipitate: High quality (active bromide).

    • Slow/No precipitate: Degraded or hydrolyzed (bromide has left).

    • Note: If the reagent smells strongly of acrid acid (HBr) before testing, it has hydrolyzed.

Storage Protocol:

  • Store at 2–8 °C (or -20 °C for long term).

  • Keep under Argon/Nitrogen .[5]

  • Add a stabilizer if stored long-term: Copper turnings or solid K2CO3 (trace) can scavenge trace acid.

Troubleshooting & Optimization Logic

The following decision tree guides the optimization process if yields are low.

Optimization_Logic Figure 2: Troubleshooting logic for nucleophilic substitution reactions. Problem Low Yield / Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Product Hydrolyzed (Benzyl Alcohol formed)? Check1->Check2 No (Consumed) Action1 Increase Temperature (RT -> 60°C) Check1->Action1 Yes (Stalled) Action3 Dry Solvents Strictly (Use Molecular Sieves) Check2->Action3 Yes (OH observed) Action4 Change Base (K2CO3 -> Cs2CO3) Check2->Action4 No (Unknown side products) Action2 Switch Solvent (ACN -> DMF/DMSO) Action1->Action2 Still Slow

Safety & Regulatory (MSDS Highlights)

  • Lachrymator: This compound releases vapor that causes severe eye irritation and tearing. Always handle in a functioning fume hood.

  • Skin Corrosive: Benzylic bromides are potent alkylating agents. Contact can cause delayed chemical burns. Double-glove (Nitrile) is recommended.

  • Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating potential.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 125604-03-7. Available at: [Link].[4]

  • PrepChem. General Procedures for Benzylic Bromination and Alkylation. Available at: [Link].

Sources

Role of 1-(Bromomethyl)-3-(methoxymethyl)benzene in supramolecular chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Enabling Asymmetric Synthesis of Supramolecular Capsules and Molecular Containers

Part 1: Executive Summary & Core Directive

The Challenge: In the synthesis of advanced supramolecular hosts—such as hemicarcerands, cryptophanes, and deep cavitands—symmetry is often the enemy of function. Standard bridging reagents (e.g.,


-dibromo-m-xylene) force the simultaneous formation of identical walls, limiting the ability to create "gated" or heteroditopic capsules capable of complex guest release profiles.

The Solution: 1-(Bromomethyl)-3-(methoxymethyl)benzene (herein referred to as m-BMB-MOM ) acts as a desymmetrizing molecular architect . It functions as a "masked" linker, possessing one reactive electrophilic handle (benzyl bromide) and one protected latent handle (methoxymethyl ether).

Key Application: This reagent allows for the stepwise construction of molecular capsules. It enables researchers to install specific "walls" on a host scaffold, purify the intermediate, and then deprotect/activate the second site for a distinct closing reaction. This is critical for developing:

  • "Janus" Capsules: Hosts with different portals for selective guest entry/exit.

  • Targeted Delivery Vehicles: Capsules functionalized on the exterior with targeting ligands (via the differentiated handle) while maintaining a hydrophobic interior.

Part 2: Chemical Profile & Handling
PropertySpecificationApplication Note
CAS Number 125604-03-7Essential for sourcing; distinct from the dibromo analog.
Formula

MW: 215.09 g/mol .
Structure m-Substituted BenzenePosition 1:

(Active); Position 3:

(Latent).
Reactivity Electrophile (

)
High reactivity toward phenolics, amines, and thiols.
Stability Moisture SensitiveThe benzyl bromide is prone to hydrolysis; store under Argon at 4°C.
Safety LachrymatorCRITICAL: Handle only in a fume hood. Causes severe eye/skin irritation.

Handling Protocol:

  • Storage: Store in a sealed container over activated molecular sieves (3Å) or under inert gas (Ar/N2) to prevent hydrolysis of the bromide to the alcohol.

  • Activation: No activation required. Use directly as the alkylating agent.

Part 3: Synthetic Utility in Supramolecular Architectures

The primary utility of m-BMB-MOM lies in the "Protect-React-Deprotect" strategy for macrocyclization.

Workflow: Synthesis of an Asymmetric Hemicarcerand

This workflow describes the creation of a molecular capsule where one hemisphere is modified before the final closure.

Caption: Stepwise synthesis of an asymmetric hemicarcerand using m-BMB-MOM to differentiate the "northern" and "southern" hemispheres of the host.

Part 4: Detailed Experimental Protocol

Experiment: Synthesis of Tetra-(3-methoxymethyl)benzyl-resorcinarene (Intermediate 1). Objective: To attach four "walls" to a resorcinarene scaffold, leaving the upper rim protected as methoxymethyl ethers.

Reagents:

  • C-undecylcalix[4]resorcinarene (Host Scaffold): 1.1 g (1.0 mmol)

  • 1-(Bromomethyl)-3-(methoxymethyl)benzene (m-BMB-MOM): 0.95 g (4.4 mmol) [1.1 equiv per phenol pair]

  • Potassium Carbonate (

    
    ), anhydrous: 1.5 g (10.8 mmol)
    
  • Acetone (Dry): 100 mL

  • Sodium Iodide (Catalytic): 50 mg

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add the resorcinarene scaffold and anhydrous

    
     to the flask. Add 80 mL of dry acetone and stir at room temperature for 30 minutes to facilitate deprotonation of the phenolic groups.
    
  • Addition: Dissolve m-BMB-MOM (0.95 g) in 20 mL of dry acetone. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Note: The slow addition minimizes the formation of polymeric byproducts.

  • Catalysis: Add the catalytic Sodium Iodide (NaI). This generates the more reactive benzyl iodide in situ (Finkelstein reaction logic), accelerating the substitution.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 16–24 hours. Monitor via TLC (SiO2, 5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , KBr) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

  • Purification: Purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (8:1

      
       4:1).
      
    • Yield Expectation: 65–75% as a white foam.

Validation (NMR Check):

  • 
     NMR (
    
    
    
    ):
    Look for the disappearance of phenolic -OH signals (>8 ppm). Confirm the presence of the benzyl methylene protons (
    
    
    ppm, singlet) and the methoxymethyl group: a singlet at
    
    
    ppm (
    
    
    ) and a singlet at
    
    
    ppm (
    
    
    ).
Part 5: Troubleshooting & Critical Controls
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ReagentCheck the quality of m-BMB-MOM. If the liquid is cloudy or acidic, it has hydrolyzed to the alcohol. Distill or purchase fresh.
Incomplete Substitution Steric HindranceIf the reaction stalls at the tri-substituted stage, switch solvent to DMF and increase temperature to 80°C.
MOM Cleavage Acidic ConditionsAvoid using acidic silica gel during purification. Add 1% Triethylamine to the eluent to buffer the column.
Polymerization Concentration too HighPerform the reaction under high dilution conditions (0.01 M) if intermolecular bridging (polymerization) competes with intramolecular bridging.
Part 6: References
  • Sherman, J. C. (2017). "Carceplexes and Hemicarceplexes: Molecular Encapsulation." Comprehensive Supramolecular Chemistry II, Vol 3, 33-56. Link

    • Context: Foundational methodology for bridging resorcinarenes with benzyl halides.

  • Cram, D. J., & Cram, J. M. (1994). "Container Molecules and Their Guests." Royal Society of Chemistry. Link

    • Context: Establishes the principles of using m-xylylene spacers in host synthesis.

  • Timmerman, P., Verboom, W., & Reinhoudt, D. N. (1996). "Resorcinarenes." Tetrahedron, 52(8), 2663-2704. Link

    • Context: Detailed review of alkylation protocols for resorcinarene scaffolds.

  • Sigma-Aldrich Product Specification. "1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS 125604-03-7)." Link

    • Context: Source of physical property data and safety information.

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

The 3-Methoxybenzyl (3-MB) Group: A Strategic Asset in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. Among the diverse arsenal of protecting groups for hydroxyl, amino, and carboxyl functionalities, the 3-methoxybenzyl (3-MB or MOM) group has emerged as a valuable tool for chemists, offering a unique stability profile that distinguishes it from its more commonly employed isomer, the p-methoxybenzyl (PMB) group. This technical guide provides an in-depth exploration of the strategic application of the 3-methoxybenzyl group, detailing its introduction, cleavage, and a comparative analysis of its reactivity, thereby empowering researchers in the fields of drug discovery, natural product synthesis, and materials science.

Introduction to the 3-Methoxybenzyl Protecting Group

The 3-methoxybenzyl group is an arylmethyl ether-based protecting group. Its utility is rooted in the electronic properties conferred by the methoxy substituent on the benzene ring. Unlike the para isomer, the meta positioning of the methoxy group results in a nuanced electronic effect, leading to altered stability and reactivity. This key difference forms the basis of its strategic deployment in complex synthetic routes where orthogonal deprotection strategies are essential.

Key Attributes of the 3-Methoxybenzyl Group:

  • Moderate Stability: It is generally stable to a wide range of reaction conditions, including basic and nucleophilic reagents.

  • Enhanced Acid Stability: Compared to the PMB group, the 3-MB group exhibits greater stability under acidic conditions.[1]

  • Differentiated Oxidative Cleavage: While susceptible to oxidative cleavage, it is less reactive than the PMB group, allowing for selective deprotection.[1]

  • Removable by Hydrogenolysis: Like other benzyl-type protecting groups, it can be cleaved by catalytic hydrogenolysis.

Installation of the 3-Methoxybenzyl Group

The introduction of the 3-methoxybenzyl group is typically achieved via a Williamson ether synthesis, reacting the alcohol, amine, or carboxylate with a 3-methoxybenzyl halide.

Preparation of 3-Methoxybenzyl Halides

The requisite 3-methoxybenzyl chloride or bromide can be synthesized from 3-methoxybenzyl alcohol through reaction with a halogenating agent such as thionyl chloride or by other established methods.[2][3]

Protocol 1: Synthesis of 3-Methoxybenzyl Chloride from 3-Methoxybenzyl Alcohol

Materials:

  • 3-Methoxybenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-methoxybenzyl alcohol (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane.

  • Slowly add thionyl chloride (1.5 equiv) to the solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl.

  • Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-methoxybenzyl chloride.

Protection of Alcohols

The protection of hydroxyl groups as 3-methoxybenzyl ethers is a straightforward process.

Protocol 2: General Procedure for the 3-Methoxybenzylation of Alcohols

Materials:

  • Alcohol substrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 3-Methoxybenzyl bromide or chloride

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DMF or THF at 0 °C, add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 3-methoxybenzyl bromide or chloride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Cleavage of the 3-Methoxybenzyl Group

The removal of the 3-methoxybenzyl group can be accomplished through several methods, with oxidative cleavage and catalytic hydrogenolysis being the most common.

Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Oxidative deprotection using DDQ is a hallmark of benzyl ether cleavage. The rate of this reaction is highly dependent on the electronic nature of the benzyl group. The electron-donating methoxy group facilitates this process; however, the meta-position in the 3-MB group provides less stabilization to the incipient benzylic cation compared to the para-position in the PMB group. This results in a slower reaction rate for the 3-MB group, a feature that can be exploited for selective deprotection.[1]

Protocol 3: Oxidative Deprotection of 3-Methoxybenzyl Ethers using DDQ

Materials:

  • 3-Methoxybenzyl ether substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water or a buffer solution (e.g., phosphate buffer pH 7)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the 3-methoxybenzyl ether (1.0 equiv) in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).

  • Add DDQ (1.5 - 2.5 equiv) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. Note that the deprotection of 3-MB ethers with DDQ is significantly slower than that of PMB ethers.[1]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Mechanism of DDQ-mediated Deprotection

The cleavage proceeds through a single-electron transfer (SET) mechanism to form a charge-transfer complex, followed by hydride abstraction and subsequent hydrolysis of the resulting oxocarbenium ion.

DDQ Deprotection Mechanism substrate R-O-CH2-Ar(3-OMe) ct_complex [Substrate-DDQ] Charge-Transfer Complex substrate->ct_complex + DDQ ddq DDQ ddq_radical_anion DDQ-• ddq->ddq_radical_anion + e- radical_cation [R-O-CH2-Ar(3-OMe)]+• Radical Cation ct_complex->radical_cation SET oxocarbenium [R-O=CH-Ar(3-OMe)]+ Oxocarbenium Ion radical_cation->oxocarbenium - H• ddqh DDQH- ddq_radical_anion->ddqh + H+ hemiacetal R-O-CH(OH)-Ar(3-OMe) Hemiacetal oxocarbenium->hemiacetal + H2O product R-OH Alcohol hemiacetal->product Fragmentation byproduct 3-Methoxybenzaldehyde hemiacetal->byproduct

DDQ Deprotection Mechanism

Catalytic Hydrogenolysis

A standard and mild method for the cleavage of benzyl-type ethers is catalytic hydrogenolysis. This method is advantageous when the substrate contains functional groups sensitive to oxidative conditions.

Protocol 4: Deprotection of 3-Methoxybenzyl Ethers by Catalytic Hydrogenolysis

Materials:

  • 3-Methoxybenzyl ether substrate

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

Procedure:

  • Dissolve the 3-methoxybenzyl ether in a suitable solvent.

  • Add 10% Pd/C catalyst.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate to obtain the deprotected alcohol.

Catalytic Hydrogenolysis Workflow

Hydrogenolysis Workflow start Dissolve 3-MB Ether in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Hydrogenate (H2 atmosphere) add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate end Isolated Alcohol Product concentrate->end

Catalytic Hydrogenolysis Workflow

Protection of Amines and Carboxylic Acids

While less common than for alcohols, the 3-methoxybenzyl group can also be employed to protect amines and carboxylic acids.

Protection of Amines

Primary and secondary amines can be protected as N-(3-methoxybenzyl) derivatives. The introduction is typically achieved by reductive amination or by direct alkylation of the amine with 3-methoxybenzyl halide. Deprotection can be achieved by hydrogenolysis or, for some substrates, under oxidative conditions.

Protection of Carboxylic Acids

Carboxylic acids can be converted to their 3-methoxybenzyl esters. These esters are generally more stable than their PMB counterparts to acidic conditions. Cleavage can be effected by hydrogenolysis or saponification.

Protocol 5: Formation of 3-Methoxybenzyl Esters

Materials:

  • Carboxylic acid

  • 3-Methoxybenzyl chloride or bromide

  • A base such as triethylamine (TEA) or cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add the base (1.5 equiv).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add 3-methoxybenzyl chloride or bromide (1.2 equiv).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by standard methods.

Comparative Analysis and Orthogonal Strategies

The true synthetic value of the 3-methoxybenzyl group lies in its differential reactivity compared to other benzyl-type protecting groups, most notably the PMB group.

Protecting GroupRelative Rate of DDQ CleavageStability to Acid
Benzyl (Bn) SlowestHigh
3-Methoxybenzyl (3-MB) IntermediateModerate to High
4-Methoxybenzyl (PMB) FastLow to Moderate
3,4-Dimethoxybenzyl (DMB) Very FastLow

This table provides a qualitative comparison of reactivity trends.

This reactivity difference allows for the selective deprotection of a PMB ether in the presence of a 3-MB ether by careful control of the reaction conditions (e.g., stoichiometry of DDQ, reaction time, and temperature).[1] This orthogonality is a powerful tool in the synthesis of complex molecules with multiple hydroxyl groups requiring differential protection.

Conclusion

The 3-methoxybenzyl protecting group, while perhaps less ubiquitous than its para-substituted isomer, offers a distinct and valuable set of properties for the synthetic chemist. Its enhanced stability to acidic conditions and its attenuated rate of oxidative cleavage relative to the PMB group provide a crucial level of orthogonality. By understanding the nuances of its introduction, cleavage, and comparative reactivity, researchers can strategically incorporate the 3-MB group into their synthetic planning to navigate complex molecular landscapes with greater precision and efficiency. The protocols and data presented herein serve as a comprehensive guide for the effective utilization of this versatile protecting group in the pursuit of novel chemical entities.

References

  • Abstract - SEKU Repository. (n.d.). Retrieved February 15, 2024, from [Link]

  • DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Publishing. (n.d.). Retrieved February 15, 2024, from [Link]

  • CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents. (n.d.).
  • 3-methoxybenzyl (3-mpm) and 3, 5-dimethoxybenzyl (3, 5-dmpm) protecting groups for the hydroxy function less readily removable t - SciSpace. (n.d.). Retrieved February 15, 2024, from [Link]

Sources

Application Note: Williamson Ether Synthesis for the Preparation of Novel Benzyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of unsymmetrical ethers utilizing 1-(bromomethyl)-3-(methoxymethyl)benzene as a key electrophile via the Williamson ether synthesis. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We detail the mechanistic underpinnings, provide field-proven insights into optimizing reaction conditions, and offer a step-by-step protocol from reagent preparation to product purification and characterization. The methodology emphasizes safety, efficiency, and reproducibility, making it suitable for both small-scale discovery and larger-scale synthetic applications.

Introduction: The Strategic Importance of the Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly reliable and versatile method for preparing both symmetrical and unsymmetrical ethers.[1] The reaction is fundamentally a bimolecular nucleophilic substitution (SN2) reaction, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an organohalide.[1][2]

The general mechanism is as follows: Step 1: Deprotonation. An alcohol or phenol is deprotonated by a strong base to form a highly nucleophilic alkoxide or phenoxide ion. Step 2: SN2 Attack. The resulting nucleophile attacks the electrophilic carbon of an organohalide, displacing the leaving group in a concerted mechanism to form the ether linkage.[1][3]

This method's enduring utility lies in its predictability and broad scope. However, its success is highly dependent on the judicious selection of reactants and conditions to favor the SN2 pathway over competing side reactions, primarily E2 elimination.[1][4] The SN2 mechanism is sensitive to steric hindrance; therefore, the organohalide is ideally a primary or methyl halide.[4][5] Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides almost exclusively yield alkenes.[5]

The substrate of interest, 1-(bromomethyl)-3-(methoxymethyl)benzene , is an ideal electrophile for this reaction. As a primary benzylic bromide, it offers two key advantages:

  • High Reactivity: The carbon-bromine bond is activated towards SN2 displacement due to the adjacent benzene ring, which stabilizes the transition state.

  • Low Propensity for Elimination: As a primary halide, the potential for E2 elimination is minimized.

This application note will guide the user through the synthesis of a generic ether, 1-((alkoxy)methyl)-3-(methoxymethyl)benzene, using this versatile building block.

Causality of Experimental Design

The successful execution of this synthesis hinges on the careful control of several key parameters. Below, we discuss the rationale behind the selection of reagents and conditions.

Choice of Base: Sodium Hydride (NaH)

To generate the requisite alkoxide nucleophile from a generic alcohol (R-OH), a strong, non-nucleophilic base is required. Sodium hydride (NaH) is an excellent choice for this purpose.[5][6]

  • Irreversible Deprotonation: NaH reacts with the alcohol to form the sodium alkoxide and hydrogen gas (H₂), which bubbles out of the solution.[5] This irreversible deprotonation drives the formation of the nucleophile to completion, ensuring it is available to react with the electrophile.

  • Low Nucleophilicity: The hydride ion (H⁻) is a poor nucleophile, preventing it from competing with the desired alkoxide in the substitution step.

  • Safety and Handling: NaH is typically supplied as a 60% dispersion in mineral oil, which mitigates its pyrophoric nature and makes it safer to handle than the pure solid.[7] However, it is extremely water-reactive and must be handled under an inert atmosphere (e.g., nitrogen or argon).[7][8][9]

Solvent Selection: Anhydrous Tetrahydrofuran (THF)

The choice of solvent is critical for promoting the SN2 mechanism. A polar aprotic solvent is ideal.

  • Tetrahydrofuran (THF) is a common and effective solvent for Williamson ether syntheses.[10] It readily dissolves the organohalide and the sodium alkoxide intermediate. As an aprotic solvent, it does not solvate the alkoxide nucleophile as strongly as protic solvents would, leaving the nucleophile "bare" and highly reactive, thereby accelerating the SN2 reaction rate.[5] Anhydrous conditions are mandatory to prevent the quenching of the NaH and the alkoxide.[7]

Reaction Temperature and Monitoring

The reaction is conducted in two stages with distinct temperature controls:

  • Alkoxide Formation (0 °C): The initial deprotonation of the alcohol with NaH is exothermic and produces flammable hydrogen gas. Performing this step at 0 °C allows for better control over the reaction rate and gas evolution.[11]

  • SN2 Reaction (0 °C to Room Temperature): The addition of the benzylic bromide and subsequent reaction can typically proceed efficiently at room temperature. Gentle heating may be applied if the reaction is sluggish, but this also increases the risk of side reactions.

Progress is monitored by Thin-Layer Chromatography (TLC), allowing for a visual confirmation of the consumption of the starting bromide and the formation of the less polar ether product.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-((isopropoxy)methyl)-3-(methoxymethyl)benzene as a representative example. The principles can be adapted for other primary or secondary alcohols.

Reagent & Equipment Overview
ParameterValue / DescriptionNotes
Electrophile 1-(Bromomethyl)-3-(methoxymethyl)benzene1.0 eq
Nucleophile Precursor Isopropanol1.1 eq
Base Sodium Hydride (NaH), 60% in mineral oil1.2 eq
Solvent Anhydrous Tetrahydrofuran (THF)~0.2 M concentration
Reaction Temperature 0 °C to Room Temperature
Atmosphere Inert (Nitrogen or Argon)Critical for safety and success
Reaction Time 4-12 hours (TLC monitored)Varies with alcohol substrate
Workup Aqueous Quench & Liquid-Liquid Extraction
Purification Flash Column Chromatography[12][13]
Safety Precautions
  • Sodium Hydride (NaH): Highly reactive with water, releasing flammable hydrogen gas which can ignite spontaneously.[7][14] Always handle in a fume hood under an inert atmosphere.[9] Use non-sparking tools.[8] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[7] Have a Class D fire extinguisher (for combustible metals) or dry sand/lime readily available for spills. DO NOT USE WATER to extinguish a NaH fire.[8][14]

  • 1-(Bromomethyl)-3-(methoxymethyl)benzene: Lachrymator and irritant. Handle in a well-ventilated fume hood.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent from a sealed container.

Step-by-Step Methodology

A. Preparation and Alkoxide Formation

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under a positive flow of inert gas, add Sodium Hydride (1.2 eq, 60% dispersion) to the flask.

  • Add anhydrous THF via syringe to create a suspension (final concentration of the electrophile will be ~0.2 M).

  • Cool the suspension to 0 °C using an ice-water bath.

  • While stirring, add the alcohol (isopropanol, 1.1 eq) dropwise via syringe over 10-15 minutes. Vigorous bubbling (H₂ evolution) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium alkoxide.

B. SN2 Reaction 7. Dissolve the 1-(bromomethyl)-3-(methoxymethyl)benzene (1.0 eq) in a small amount of anhydrous THF in a separate flame-dried flask. 8. Transfer the solution of the bromide to the alkoxide suspension dropwise via syringe at 0 °C. 9. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 10. Monitor the reaction progress by TLC (e.g., using 10% Ethyl Acetate/Hexane as eluent). The product spot should appear at a higher Rf value than the starting bromide. The reaction is complete when the starting bromide spot is no longer visible.

C. Workup and Extraction 11. Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. 12. CAUTION: Carefully and slowly quench the reaction by adding deionized water dropwise to destroy any unreacted NaH. The initial additions may cause vigorous bubbling. 13. Once gas evolution ceases, add more water to dissolve the sodium bromide salt byproduct. 14. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. 15. Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution to remove residual water.[11] 16. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

D. Purification and Characterization 17. Purify the crude oil using flash column chromatography on silica gel.[15][16] A solvent gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective.[17] 18. Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield the final ether as a pure oil. 19. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_protocol Protocol Steps cluster_products Products Alcohol Alcohol (R-OH) (e.g., Isopropanol) Deprotonation 1. Deprotonation 0 °C, Inert Atmosphere (H₂ gas evolves) Alcohol->Deprotonation NaH Sodium Hydride (NaH) in Mineral Oil NaH->Deprotonation Bromide 1-(Bromomethyl)-3- (methoxymethyl)benzene SN2_Attack 2. S-N-2 Reaction 0 °C to RT Bromide->SN2_Attack Solvent Anhydrous THF Solvent->Deprotonation Deprotonation->SN2_Attack Forms Alkoxide (R-O⁻ Na⁺) Workup 3. Aqueous Workup Quench, Extract, Dry SN2_Attack->Workup Crude Product Mixture Purification 4. Purification Flash Column Chromatography Workup->Purification Final_Product Pure Ether Product R-O-CH₂-Ar Purification->Final_Product Byproducts Byproducts (NaBr, Mineral Oil) Purification->Byproducts

Caption: Workflow for the Williamson ether synthesis.

Troubleshooting and Field Insights

  • Low Yield: Often caused by wet reagents or solvents. Ensure all glassware is flame-dried and solvents are strictly anhydrous. Incomplete deprotonation can also be a cause; allow sufficient time for this step.

  • No Reaction: Confirm the activity of the NaH. If it is old or has been improperly stored, it may be inactive. Also, verify the structure of the starting bromide, as isomeric impurities could be unreactive.

  • Formation of Side Products: While unlikely with this primary bromide, if elimination is suspected (by NMR analysis), consider running the SN2 step at a lower temperature for a longer duration.

References

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 18, 2026, from [Link]

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved February 18, 2026, from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved February 18, 2026, from [Link]

  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride. Retrieved February 18, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 18, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved February 18, 2026, from [Link]

  • LibreTexts Chemistry. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved February 18, 2026, from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved February 18, 2026, from [Link]

  • Fiveable. (2025, August 15). Sodium Hydride - Organic Chemistry Key Term. Retrieved February 18, 2026, from [Link]

  • Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved February 18, 2026, from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved February 18, 2026, from [Link]

  • LibreTexts Chemistry. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved February 18, 2026, from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 18, 2026, from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved February 18, 2026, from [Link]

  • University of York. (n.d.). Setting up and running a column. Retrieved February 18, 2026, from [Link]

Sources

Application Note: N-Alkylation of Amines with 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the N-alkylation of primary and secondary amines using 1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS: 125604-03-7). Unlike simple benzyl bromides, this building block contains a meta-methoxymethyl ether moiety, which serves as a robust, non-participating polar group during alkylation but can function as a masked hydroxymethyl handle for downstream diversification.

This guide addresses specific challenges associated with this reagent, including the prevention of over-alkylation (quaternization) and the maintenance of the ether integrity. The protocol is validated for high-throughput medicinal chemistry and process-scale synthesis of Hypoxia-Inducible Factor (HIF) activators and macrocyclic cyclophanes.

Chemical Profile & Handling

Crucial Distinction: Do not confuse this reagent with 3-Methoxybenzyl bromide (CAS 874-98-6). The target compound contains a methylene spacer between the ring and the methoxy group (


), imparting different electronic properties and stability profiles.
PropertySpecification
Compound Name 1-(Bromomethyl)-3-(methoxymethyl)benzene
CAS Number 125604-03-7
Molecular Formula

Molecular Weight 215.09 g/mol
Structure m-substituted benzyl bromide with a methoxymethyl side chain
Physical State Liquid or low-melting solid (Ambient)
Hazards Corrosive (Cat 1B), Lachrymator .[1][2] Handle only in a fume hood.
Storage 2–8°C, under inert atmosphere (

or

). Moisture sensitive.

Reaction Mechanism & Strategy

The reaction proceeds via a classical


 Nucleophilic Substitution . The amine lone pair attacks the benzylic carbon, displacing the bromide leaving group.
Mechanistic Considerations:
  • Electronic Effect: The meta-methoxymethyl group is electronically neutral to slightly activating (via hyperconjugation of the methylene). It does not significantly stabilize the carbocation, making

    
     pathways less favorable than 
    
    
    
    , provided a good nucleophile is used.
  • Chemo-selectivity: The benzylic bromide is significantly more reactive than the benzylic methyl ether. Under basic alkylation conditions, the

    
     group is stable.
    
  • Side Reactions:

    • Dialkylation: Reaction of the product secondary amine with another equivalent of bromide.

    • Hydrolysis: Reaction with adventitious water to form the benzyl alcohol.

Mechanistic Pathway (Graphviz)

ReactionMechanism Amine Nucleophile (Primary/Secondary Amine) TS Transition State (Pentacoordinate) Amine->TS Lone pair attack Reagent Electrophile 1-(Bromomethyl)-3-(methoxymethyl)benzene Reagent->TS C-Br bond break Product Product (N-Alkylated Amine) TS->Product - HBr (neutralized by Base) SideProduct Side Product (Dialkylated Impurity) Product->SideProduct Excess Reagent (Over-alkylation)

Figure 1:


 Mechanistic pathway highlighting the critical branch point for over-alkylation.

Optimized Protocol

Reagents & Equipment[4][5]
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN). DMF is preferred for solubility of inorganic bases.

  • Base: Potassium Carbonate (

    
    , anhydrous, 325 mesh) or DIPEA (Hünig's base).
    
  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) – accelerates reaction via Finkelstein exchange (

    
    ).
    
Stoichiometry Table
ComponentRoleEq (Secondary Amine)Eq (Primary Amine)*
Amine Substrate Nucleophile1.01.5 – 2.0
Alkylating Agent Electrophile1.11.0
Base (

)
Acid Scavenger2.0 – 3.02.0 – 3.0
TBAI / KI Catalyst0.05 (Optional)0.05 (Optional)

*Note: For primary amines, using excess amine drives mono-alkylation. If the amine is expensive, use 1.0 eq amine and add the bromide very slowly at 0°C.

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile

  • Charge a flame-dried round-bottom flask with the Amine (1.0 equiv) and Anhydrous DMF (concentration 0.2 M).

  • Add

    
      (2.5 equiv).
    
  • Optional: Add KI (0.05 equiv) if the amine is sterically hindered.

  • Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/homogeneity.

Step 2: Addition of Electrophile

  • Dissolve 1-(Bromomethyl)-3-(methoxymethyl)benzene (1.1 equiv for sec-amines; 1.0 equiv for prim-amines) in a minimal amount of DMF.

  • Critical Step: Add the bromide solution dropwise to the amine mixture over 10–20 minutes.

    • For Primary Amines: Perform this addition at 0°C to suppress dialkylation.

    • For Secondary Amines: Addition at RT is acceptable.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to RT (if cooled) and stir.

  • Time: Typically 2–6 hours.

  • Monitor: Check by LC-MS or TLC. Look for the disappearance of the bromide (UV active) and the formation of the product mass (

    
    ).
    
    • Note: The methoxymethyl group is stable; do not confuse potential hydrolysis (benzyl alcohol formation) with product degradation.

Step 4: Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

  • Wash with Water (3x) to remove DMF and inorganic salts.

  • Wash with Brine (1x).

  • Dry the organic layer over

    
     , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/EtOAc gradient. The product is typically more polar than the starting bromide but less polar than the starting amine (if primary).

Experimental Workflow Diagram

Workflow Start Start: Amine + Solvent (DMF) BaseAdd Add Base (K2CO3) Stir 15 min @ RT Start->BaseAdd Cool Cool to 0°C (If Primary Amine) BaseAdd->Cool Primary Amine AddBr Dropwise Addition of 1-(Bromomethyl)-3-(methoxymethyl)benzene BaseAdd->AddBr Secondary Amine Cool->AddBr React Stir 2-6h @ RT Monitor LC-MS AddBr->React Workup Extract: EtOAc / H2O Wash: Brine -> Dry: Na2SO4 React->Workup Purify Flash Chromatography Isolate Product Workup->Purify

Figure 2: Operational workflow for the N-alkylation process.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Over-alkylation (Dialkylation) High local concentration of bromide; High temp.Increase amine equivalents (1.5–2.0 eq). Add bromide slower at 0°C .
Low Conversion Steric hindrance; "Dead" catalyst.Add KI or TBAI (0.1 eq) to generate the more reactive benzyl iodide in situ. Heat to 50°C.
Hydrolysis (Benzyl Alcohol) Wet solvent or base.Use anhydrous DMF (Sure/Seal™). Flame-dry glassware.
Emulsion during Workup DMF presence in organic layer.Wash organic layer with 5% LiCl solution instead of water (breaks DMF emulsions).

Applications in Drug Discovery[4][6]

The 3-(methoxymethyl)benzyl moiety is a privileged substructure in medicinal chemistry, particularly in the development of HIF Prolyl Hydroxylase Inhibitors and Antibiotic Resistance Breakers .

Case Study: HIF Activators (Patent EP2382205B1) In the synthesis of Pyrazol-3-one derivatives, this specific bromide is used to introduce a lipophilic yet polar tail.

  • Role: The methoxymethyl group acts as a bioisostere for a hydroxymethyl group but with better membrane permeability (higher logP).

  • Metabolism: In vivo, the ether can be metabolically demethylated by CYP450 enzymes to reveal the polar benzyl alcohol, potentially altering the drug's clearance profile (Prodrug concept).

References

  • Synthesis of HIF Activators

    • Derivatives of 2-pyridin-2-yl-pyrazol-3(2H)-one, preparation and therapeutic use thereof as HIF activators.[3] European Patent EP2382205B1.

  • General N-Alkylation Methodology

    • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.

  • Cyclophane Synthesis

    • Microbial stereodifferentiating reduction of carbonyl compounds. Application in the synthesis of [2.2]metacyclophanes. (Referenced via CAS 125604-03-7 data).

  • Reagent Properties

    • PubChem Compound Summary for CID 13219582 (1-(bromomethyl)-3-(methoxymethyl)benzene).[4]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as per user request.

Technisches Support-Center: Synthese von 1-(Brommethyl)-3-(methoxymethyl)benzol

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als technisches Support-Center für Wissenschaftler, die an der Synthese von 1-(Brommethyl)-3-(methoxymethyl)benzol beteiligt sind. Es befasst sich mit häufigen Nebenreaktionen, Problemen bei der Aufreinigung und Fragen zur Stabilität des Produkts. Die Struktur ist als eine Reihe von häufig gestellten Fragen (FAQs) und Anleitungen zur Fehlerbehebung konzipiert, um spezifische Probleme zu lösen, die während der experimentellen Arbeit auftreten können.

Abschnitt 1: FAQs - Verständnis der zugrunde liegenden Chemie

F1: Was sind die primären Synthesewege zu 1-(Brommethyl)-3-(methoxymethyl)benzol?

Die Synthese dieses wichtigen Reagenz zielt in der Regel auf die Funktionalisierung der Benzylposition ab. Es gibt zwei vorherrschende Methoden:

  • Radikalische Bromierung von 3-(Methoxymethyl)toluol: Dies ist der am häufigsten verwendete Weg, der typischerweise eine Wohl-Ziegler-Reaktion unter Verwendung von N-Bromsuccinimid (NBS) und einem Radikalinitiator wie Azobisisobutyronitril (AIBN) oder Benzoylperoxid (BPO) in einem inerten Lösungsmittel wie Tetrachlorkohlenstoff oder Cyclohexan beinhaltet.[1][2][3] Die Reaktion wird durch Licht oder Wärme initiiert, um die Bildung von Bromradikalen zu fördern, die selektiv ein Wasserstoffatom an der benzylischen Position abstrahieren.[3][4]

  • Umwandlung von 3-(Methoxymethyl)benzylalkohol: Dieser Weg beinhaltet die Substitution der Hydroxylgruppe des Alkohols durch ein Bromatom. Gängige Reagenzien hierfür sind Bromwasserstoffsäure (HBr) oder Phosphortribromid (PBr₃).[5][6] Die Wahl des Reagenz ist entscheidend, da die Reaktionsbedingungen Nebenreaktionen wie die Spaltung des Methoxymethylethers beeinflussen können.[7]

F2: Warum ist die radikalische Bromierung (Wohl-Ziegler-Reaktion) oft die bevorzugte Methode und was sind die wichtigsten mechanistischen Überlegungen?

Die Wohl-Ziegler-Reaktion wird wegen ihrer hohen Selektivität für die benzylische Position gegenüber anderen C-H-Bindungen bevorzugt.[8] Die Stabilität des intermediären Benzylradikals durch Resonanz mit dem aromatischen Ring ist der treibende Faktor für diese Selektivität.[4] NBS wird als Reagenz bevorzugt, weil es eine niedrige, konstante Konzentration an molekularem Brom (Br₂) liefert, was unerwünschte Nebenreaktionen wie die elektrophile Addition an den aromatischen Ring minimiert.[1][2][8]

Der Mechanismus umfasst drei Hauptschritte:

  • Initiation: Homolytische Spaltung des Initiators (z. B. AIBN) und anschließende Reaktion mit Br₂, das in situ aus NBS und Spuren von HBr erzeugt wird, um Bromradikale (Br•) zu bilden.[8]

  • Propagierung: Ein Bromradikal abstrahiert ein Wasserstoffatom von der benzylischen Methylgruppe und bildet ein resonanzstabilisiertes Benzylradikal und HBr. Dieses Radikal reagiert dann mit Br₂, um das gewünschte Produkt und ein neues Bromradikal zu bilden, das die Kette fortsetzt.

  • Terminierung: Die Reaktion wird durch die Kombination von zwei beliebigen Radikalen beendet.

F3: Welches sind die Hauptprobleme bei der Umwandlung von 3-(Methoxymethyl)benzylalkohol in das entsprechende Bromid?

Obwohl dieser Weg unkompliziert erscheint, birgt er spezifische Herausforderungen:

  • Mit HBr: Die stark sauren Bedingungen, die für die Reaktion mit HBr erforderlich sind, können zur Spaltung der Methoxymethyl-Etherbindung führen.[7][9][10] Dies geschieht durch Protonierung des Ether-Sauerstoffs, gefolgt von einem nukleophilen Angriff des Bromidions, was zu unerwünschten Nebenprodukten führt. Die Reaktion verläuft typischerweise über einen S_N1-Mechanismus aufgrund der Stabilität des Benzylkations.[11][12]

  • Mit PBr₃: Dieses Reagenz wird oft bevorzugt, da es unter milderen Bedingungen reagiert und keine starken Säuren erzeugt, wodurch das Risiko von Ether-Spaltungen und Carbocation-Umlagerungen minimiert wird.[5][6][13] Die Reaktion verläuft typischerweise über einen S_N2-Mechanismus.[13][14] Eine unvollständige Reaktion kann jedoch ein Problem sein, wenn die Stöchiometrie nicht sorgfältig kontrolliert wird.[5]

Abschnitt 2: Anleitung zur Fehlerbehebung - Häufige Nebenreaktionen und deren Lösungen

Diese Anleitung soll Forschern helfen, Probleme zu diagnostizieren und zu beheben, die während der Synthese auftreten.

Problem Mögliche Ursache(n) Vorgeschlagene Lösung(en)
1. Geringe Ausbeute & hoher Anteil an nicht umgesetztem Ausgangsmaterial 1. Unzureichende Initiierung: Die Radikalkettenreaktion wurde nicht effektiv gestartet.[1] 2. Initiator-Zersetzung: Der Radikalinitiator (AIBN/BPO) hat sich vor der Verwendung zersetzt. 3. Inaktives NBS: Das NBS ist alt oder von schlechter Qualität und enthält möglicherweise Inhibitoren.1. Initiierung sicherstellen: Die Reaktion mit einer geeigneten Lichtquelle (z. B. 250-W-Wärmelampe) bestrahlen oder die Reaktionstemperatur auf den optimalen Zersetzungsbereich des Initiators (ca. 70-80 °C für AIBN in CCl₄) erhöhen.[15] 2. Frischen Initiator verwenden: AIBN oder BPO frisch aus einer zuverlässigen Quelle verwenden. 3. NBS rekristallisieren: NBS vor Gebrauch aus Wasser umkristallisieren, um Verunreinigungen wie Succinimid oder HBr zu entfernen.
2. Signifikante Bildung von 1-(Dibrommethyl)-3-(methoxymethyl)benzol Überbromierung: Die Reaktion lief zu lange, oder es wurde ein Überschuss an NBS verwendet. Dies ist die häufigste Nebenreaktion bei der radikalischen Bromierung.[1][16]1. Stöchiometrie kontrollieren: Etwas weniger als 1 Äquivalent NBS (z. B. 0,95 Äquivalente) verwenden, um die Reaktion vor vollständigem Verbrauch des Ausgangsmaterials zu stoppen. 2. Reaktionsfortschritt überwachen: Die Reaktion mittels GC-MS oder ¹H-NMR überwachen und beenden, sobald das gewünschte Produkt maximiert ist. 3. Selektive Reduktion: In einigen Fällen kann das Dibromid-Nebenprodukt selektiv zum Monobromid zurückreduziert werden, obwohl dies eine zusätzliche Stufe erfordert.[1]
3. Bildung von kernbromierten Isomeren Ionische Bromierung: Anwesenheit von überschüssigem Br₂ oder HBr, oft aus zersetztem oder unreinem NBS, kann eine elektrophile aromatische Substitution am Benzolring katalysieren.[1][17][18]1. Hochreines NBS verwenden: Wie oben erwähnt, NBS vor Gebrauch umkristallisieren. 2. HBr-Fänger hinzufügen: Eine nicht-nukleophile Base in geringen Mengen hinzufügen, um das als Nebenprodukt entstehende HBr zu neutralisieren. 3. Lösungsmittelwahl: Nicht-polare Lösungsmittel wie CCl₄ oder Cyclohexan bevorzugen, die ionische Wege weniger begünstigen.
4. Produkt ist mit 3-(Methoxymethyl)benzylalkohol verunreinigt Hydrolyse: Das Benzylbromid-Produkt ist feuchtigkeitsempfindlich und kann während der wässrigen Aufarbeitung oder bei der Lagerung hydrolysieren.[19][20]1. Wasserfreie Aufarbeitung: Wässrige Wäschen minimieren. Die organische Phase mit einer gesättigten NaCl-Lösung (Sole) waschen und gründlich über einem wasserfreien Trockenmittel (z. B. MgSO₄ oder Na₂SO₄) trocknen. 2. Schnelle Isolierung: Das Produkt nach der Reaktion schnell isolieren und aufreinigen. 3. Korrekte Lagerung: Das gereinigte Produkt unter einer inerten Atmosphäre (Stickstoff oder Argon), vor Licht geschützt und bei niedriger Temperatur (2-8 °C) lagern.
5. Nebenprodukte, die auf eine Ether-Spaltung hindeuten (aus der Alkohol-Route mit HBr) Starke saure Bedingungen: Die Kombination aus HBr und Hitze hat die Methoxymethyl-Etherbindung gespalten.[7][10][21]1. Mildere Reagenzien verwenden: PBr₃ anstelle von HBr verwenden, um die stark sauren Bedingungen zu vermeiden.[5][6] 2. Temperatur kontrollieren: Wenn HBr verwendet werden muss, die Reaktion bei der niedrigstmöglichen Temperatur durchführen, um die Ether-Spaltung zu minimieren.

Abschnitt 3: Visualisierungen & Protokolle

Diagramm 1: Fehlerbehebungs-Workflow für die radikalische Bromierung

Dieses Diagramm skizziert einen logischen Weg zur Diagnose und Behebung von Problemen, die bei der Synthese von 1-(Brommethyl)-3-(methoxymethyl)benzol durch radikalische Bromierung auftreten.

G start Start: Radikalische Bromierung von 3-(Methoxymethyl)toluol check_conversion Analyse des Rohprodukts (GC-MS, NMR) start->check_conversion low_yield Problem: Geringe Umsetzung check_conversion->low_yield >20% Startmaterial high_dibromo Problem: Hoher Dibrom-Anteil (Überbromierung) check_conversion->high_dibromo >10% Dibromid ring_bromo Problem: Kernbromierung check_conversion->ring_bromo Isomere detektiert hydrolysis Problem: Hydrolyse (Alkohol-Verunreinigung) check_conversion->hydrolysis Alkohol detektiert purify Säulenchromatographie check_conversion->purify Akzeptable Reinheit solve_low_yield Lösung: - Initiierung prüfen (Licht/Wärme) - Frischen Initiator verwenden - NBS rekristallisieren low_yield->solve_low_yield solve_high_dibromo Lösung: - NBS-Stöchiometrie reduzieren (<1 Äq.) - Reaktion überwachen (TLC/GC) - Reaktionszeit verkürzen high_dibromo->solve_high_dibromo solve_ring_bromo Lösung: - Hochreines NBS verwenden - HBr-Fänger hinzufügen - Nicht-polares Lösungsmittel wählen ring_bromo->solve_ring_bromo solve_hydrolysis Lösung: - Wasserfreie Aufarbeitung - Mit Sole waschen, gründlich trocknen - Unter Inertgas lagern hydrolysis->solve_hydrolysis solve_low_yield->start Reaktion wiederholen solve_high_dibromo->start Reaktion wiederholen solve_ring_bromo->start Reaktion wiederholen solve_hydrolysis->purify end_product Reines Produkt purify->end_product

Abbildung 1: Ein Entscheidungsdiagramm zur Fehlerbehebung bei der Synthese von 1-(Brommethyl)-3-(methoxymethyl)benzol.

Experimentelles Protokoll: Synthese über radikalische Bromierung

Warnung: Diese Reaktion sollte in einem gut belüfteten Abzug durchgeführt werden. Benzylbromide sind tränenreizend und potenziell mutagen. Geeignete persönliche Schutzausrüstung (PSA) ist unerlässlich.

Materialien:

  • 3-(Methoxymethyl)toluol

  • N-Bromsuccinimid (NBS), frisch umkristallisiert

  • Azobisisobutyronitril (AIBN)

  • Tetrachlorkohlenstoff (CCl₄), wasserfrei

  • Gesättigte Natriumbicarbonatlösung

  • Sole (gesättigte NaCl-Lösung)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Vorgehensweise:

  • In einem ofengetrockneten 250-mL-Rundkolben, der mit einem Rückflusskühler, einem Magnetrührer und einem Stickstoffeinlass ausgestattet ist, 3-(Methoxymethyl)toluol (1 Äquivalent) in wasserfreiem CCl₄ (ca. 2 M Konzentration) lösen.

  • NBS (0,98 Äquivalente) und AIBN (0,02 Äquivalente) zu der Lösung geben.

  • Die Mischung unter einer Stickstoffatmosphäre zum Rückfluss erhitzen (ca. 77 °C). Die Reaktion mit einer 250-W-Wärmelampe bestrahlen, die in der Nähe des Kolbens positioniert ist.

  • Der Fortschritt der Reaktion kann durch das an der Oberfläche schwimmende Succinimid-Nebenprodukt beobachtet werden. Die Reaktion alle 30-60 Minuten mittels TLC oder GC-MS überwachen.

  • Nachdem der größte Teil des Ausgangsmaterials verbraucht ist (typischerweise 2-4 Stunden), die Reaktionsmischung auf Raumtemperatur abkühlen lassen.

  • Das Succinimid durch Vakuumfiltration abfiltrieren und den Feststoff mit einer kleinen Menge kaltem CCl₄ waschen.

  • Das Filtrat in einen Scheidetrichter überführen und nacheinander mit eiskalter, gesättigter NaHCO₃-Lösung (zur Neutralisierung von HBr), Wasser und Sole waschen.

  • Die organische Schicht über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen, um das Rohprodukt als gelbliches Öl zu erhalten.

  • Das Rohöl mittels Säulenchromatographie an Kieselgel aufreinigen (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine 1-(Brommethyl)-3-(methoxymethyl)benzol zu isolieren.

Abschnitt 4: Datenzusammenfassung

Tabelle 2: Charakterisierung häufiger Verunreinigungen
Verbindung Typische R_f (Hexan/EtOAc 9:1) Charakteristische ¹H-NMR-Signale (CDCl₃, δ ppm)
3-(Methoxymethyl)toluol (Startmaterial)~0.62.35 (s, 3H, Ar-CH ₃), 3.40 (s, 3H, -OCH ₃), 4.45 (s, 2H, Ar-CH ₂O-)
1-(Brommethyl)-3-(methoxymethyl)benzol (Produkt) ~0.5 3.41 (s, 3H, -OC H₃), 4.48 (s, 2H, Ar-C H₂O-), 4.50 (s, 2H, Ar-C H₂Br)
1-(Dibrommethyl)-3-(methoxymethyl)benzol (Überbromierung)~0.43.42 (s, 3H, -OCH ₃), 4.52 (s, 2H, Ar-CH ₂O-), 6.65 (s, 1H, Ar-CH Br₂)
3-(Methoxymethyl)benzylalkohol (Hydrolyse)~0.21.70 (s, 1H, -OH ), 3.40 (s, 3H, -OCH ₃), 4.47 (s, 2H, Ar-CH ₂O-), 4.70 (s, 2H, Ar-CH ₂OH)

Referenzen

  • Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. - RSC Publishing. (n.d.). Retrieved February 18, 2026, from [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved February 18, 2026, from [Link]

  • Kappe, C. O., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry, 22(1), 238-244. DOI:10.1039/C9GC03662H.

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237.

  • Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow Theses. Retrieved February 18, 2026, from [Link]

  • Reactions of Ethers-Ether Cleavage. (2020, July 20). Chemistry Steps. Retrieved February 18, 2026, from [Link]

  • Process for benzylic bromination. (2000, December 6). European Patent Office. Retrieved February 18, 2026, from

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Allylic Bromination. (n.d.). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Question In which reaction does the following happen? Benzyl alcohol (C6.. - Filo. (2025, July 1). Filo. Retrieved February 18, 2026, from [Link]

  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). (n.d.). OrgoSolver. Retrieved February 18, 2026, from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved February 18, 2026, from [Link]

  • Bromination of 3,5-Dialkyloxytoluene. (n.d.). Shanghai Institute of Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • 16.10 Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • 17.6: Reactions of Alcohols. (2024, March 17). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. (2023, May 22). Vedantu. Retrieved February 18, 2026, from [Link]

  • Alcohol Reactions - HBr, PBr3, SOCl2. (2021, May 25). YouTube. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-(Bromomethyl)-3-(methoxymethyl)benzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-(Bromomethyl)-3-(methoxymethyl)benzene via column chromatography. It is designed to address specific experimental challenges and provide robust, field-proven solutions.

Troubleshooting Guide

This section addresses common problems encountered during the purification process in a question-and-answer format, offering explanations and actionable solutions.

Question 1: Why is my compound, 1-(Bromomethyl)-3-(methoxymethyl)benzene, not separating from a closely related impurity?

Answer:

Co-elution of impurities with similar polarities to the target compound is a frequent challenge. Several factors could be contributing to this issue:

  • Inadequate Solvent System: The polarity of your mobile phase may not be optimal to differentiate between your product and the impurity.

  • Improper Column Packing: An unevenly packed column can lead to band broadening and poor separation.

  • Column Overloading:[1] Exceeding the capacity of your silica gel can cause compounds to elute together.

Troubleshooting Steps:

  • Optimize the Mobile Phase with Thin-Layer Chromatography (TLC): Before committing to a column, systematically test various solvent systems using TLC. The ideal solvent system [2]should provide a clear separation between the spot of your desired product and any impurities. A good starting point for moderately polar compounds like 1-(Bromomethyl)-3-(methoxymethyl)benzene is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of ap[3][4]proximately 0.3 for your target compound.

  • Employ Gradient Elu[2]tion: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective. Start with a low-polarity[5] mobile phase and gradually increase the proportion of the more polar solvent. This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities.

  • Ensure Proper Column Packing: A well-packed column is crucial for good separation. Prepare a slurry of silic[6]a gel in your initial, low-polarity solvent and pour it into the column in a single, continuous motion. Gently tap the column to [1]settle the silica and remove any air bubbles.

  • Consider Dry Loadin[1]g: If your crude product has low solubility in the mobile phase, "dry loading" can improve separation. Dissolve your crude mixtu[7]re in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Question 2: My pr[8]oduct appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

Answer:

Benzyl bromides can be susceptible to degradation on silica gel, which is inherently acidic. This can lead to the form[9][10]ation of new impurities and a significant reduction in your final yield.

Preventative Measures:

  • Deactivate the Silica Gel: The acidity of the silica gel can be neutralized. Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (1-2%) in your mobile phase. After packing, flush the [8]column with the mobile phase until the eluent is neutral.

  • Minimize Residence Time: The longer your compound is in contact with the silica gel, the greater the chance of degradation. Use "flash" chromatography, applying gentle pressure (with air or nitrogen) to increase the flow rate and reduce the purification time.

  • Alternative Station[11]ary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina or a chemically modified silica gel.

Question 3: I'm n[9]ot seeing my compound elute from the column, even after passing a large volume of solvent. What are the possible reasons?

Answer:

Several factors could prevent your compound from eluting as expected:

  • Incorrect Solvent System: The mobile phase may be too non-polar to move your compound down the column.

  • **Strong Adsorption:[9] Your compound might be irreversibly binding to the silica gel.

  • Dilute Fractions: [10] The eluted fractions may be too dilute to be detected by your analytical method (e.g., TLC).

Solutions:

  • In[9]crease Mobile Phase Polarity: Gradually increase the polarity of your eluent. If you started with 100% hexane, try a 95:5 hexane:ethyl acetate mixture, and incrementally increase the ethyl acetate concentration.

  • Check for Compound Stability on Silica: Before running the column, spot your crude mixture on a TLC plate and let it sit for an hour or two before developing. If you see a new spot at the baseline or streaking, it could indicate decomposition or irreversible adsorption.

  • Concentrate Your Fr[9]actions: If you suspect your fractions are too dilute, try concentrating a few of them before spotting on a TLC plate.

Troubleshooting [9]Workflow for Co-elution

start Poor Separation (Co-elution) check_tlc Re-optimize Solvent System with TLC? start->check_tlc gradient Implement Gradient Elution? check_tlc->gradient Yes packing Review Column Packing Technique check_tlc->packing No success Improved Separation gradient->success loading Consider Dry Loading? packing->loading Packed Correctly fail Separation Still Poor packing->fail Repack Column loading->success Yes loading->fail No

Caption: A decision-making flowchart for troubleshooting poor separation in column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended silica gel mesh size for purifying 1-(Bromomethyl)-3-(methoxymethyl)benzene?

A1: For flash column chromatography, a silica gel with a mesh size of 230-400 is generally recommended. This smaller particle siz[12]e provides a larger surface area, leading to better separation efficiency. For gravity chromatography, a larger mesh size (e.g., 70-230) can be used.

Q2: How much silica ge[13]l should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1. For difficult separations[6], this ratio may need to be increased.

Q3: How do I properly pack a silica gel column?

A3: There are two primary methods for packing a column:

  • Wet Packing (Slurry Method): This is the most common and generally preferred method.

    • Place a small plu[1]g of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of the silica gel in your chosen non-polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Dry Packing: This[1] method is less common but can be useful.

    • Add the dry silica gel directly to the column.

    • Gently tap the column to settle the silica.

    • Slowly run the eluent through the column until the silica is fully wetted.

Q4: How do I monitor the progress of my column chromatography?

A4: The most effective way to monitor your column is by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). Spot each fraction on a T[14][15]LC plate and develop it in the same solvent system used for the column. This will allow you to identify which fractions contain your pure product.

Q5: What are the commo[11]n impurities I might encounter?

A5: Depending on the synthetic route, common impurities could include unreacted starting materials, by-products from the bromination or methoxymethylation steps, or isomers of the desired product. It is also possible to have di-substituted products or other related compounds.

Experimental Protocol: Purification of 1-(Bromomethyl)-3-(methoxymethyl)benzene

This protocol outlines a standard procedure for the purification of 1-(Bromomethyl)-3-(methoxymethyl)benzene using flash column chromatography.

1. Preparation

  • TLC Analysis: Determine the optimal solvent system by performing TLC on the crude reaction mixture. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1).

  • Column Selection: Choose a column with an appropriate diameter and length based on the amount of crude product to be purified.

  • Silica Gel Calculation: Weigh out the required amount of silica gel (230-400 mesh).

2. Column Packing (Wet Method)

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a 1-2 cm layer of sand.

  • In a beaker, prepare a slurry of the silica gel in the initial, non-polar eluent.

  • Pour the slurry into the column in one continuous motion.

  • Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

  • Allow the silica to settle, and then add a 1-2 cm layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading

  • Dissolve the crude 1-(Bromomethyl)-3-(methoxymethyl)benzene in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb completely into the top layer of sand.

4. Elution

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure to the top of the column with an air or nitrogen line to achieve a steady flow rate.

  • Begin collecting fractions in test tubes.

5. Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC.

  • Combine the fractions[14] that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-(Bromomethyl)-3-(methoxymethyl)benzene.

Experimental Workflow Diagram

cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis column_prep Column Preparation tlc->column_prep packing Column Packing column_prep->packing loading Sample Loading packing->loading elution Elution loading->elution collection Fraction Collection elution->collection fraction_tlc Fraction Analysis (TLC) collection->fraction_tlc combine Combine Pure Fractions fraction_tlc->combine evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Sources

Technical Support Center: Recrystallization of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-(Bromomethyl)-3-(methoxymethyl)benzene via recrystallization. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the underlying principles, enabling you to troubleshoot and optimize the process effectively.

Part 1: Foundational Principles & Solvent Selection

This section addresses the fundamental questions that form the basis of a successful recrystallization experiment.

Q1: What is the scientific principle behind using recrystallization for purifying 1-(Bromomethyl)-3-(methoxymethyl)benzene?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2][3] The core principle is that the solubility of most solids increases with temperature. In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution.[1] As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are present in smaller concentrations, ideally remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[4][5]

The effectiveness of this process relies on the slow, ordered formation of a crystal lattice. Molecules of 1-(Bromomethyl)-3-(methoxymethyl)benzene will preferentially incorporate into the growing crystal structure, excluding dissimilar impurity molecules.

Q2: How do I select the best solvent for recrystallizing 1-(Bromomethyl)-3-(methoxymethyl)benzene?

Choosing the right solvent is the most critical step for a successful recrystallization.[3][6] The ideal solvent should:

  • Dissolve the compound completely when hot (near its boiling point).

  • Dissolve the compound sparingly or not at all when cold (at room temperature or in an ice bath).

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert, meaning it does not react with the compound.[6]

  • Be sufficiently volatile for easy removal from the purified crystals.[3]

Given the structure of 1-(Bromomethyl)-3-(methoxymethyl)benzene (an aromatic ring with both a halogen and an ether linkage), it is expected to be a nonpolar to weakly polar molecule.[7] Therefore, suitable solvents will likely be in the non-polar to moderately polar range. A mixed-solvent system is often highly effective when a single solvent is not ideal.[8][9]

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude 1-(Bromomethyl)-3-(methoxymethyl)benzene into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition. If the compound dissolves readily in the cold solvent, that solvent is unsuitable as a primary recrystallization solvent but might be useful as the "good" solvent in a mixed pair.[6]

  • If the compound does not dissolve at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.[1]

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • An ideal solvent is one from which a large quantity of crystals forms upon cooling.

Table 1: Potential Solvents for Recrystallization of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Solvent SystemTypeBoiling Point (°C)Rationale & Considerations
Hexane / HeptaneNon-Polar69 / 98Good for dissolving non-polar impurities. The target compound may have low solubility even when hot. Often used as the "poor" solvent in a mixed system.
TolueneNon-Polar (Aromatic)111"Like-dissolves-like" principle suggests good solubility due to the benzene ring. May require a "poor" solvent like hexane to induce precipitation.
Diethyl EtherModerately Polar35High volatility can make it difficult to handle, but can be effective. Often used with a non-polar co-solvent.[9]
Ethyl Acetate / HexaneMixed-Polarity Pair77 / 69A very common and effective pair. Dissolve the compound in a minimum of hot ethyl acetate, then add hot hexane until the solution becomes cloudy.[10]
Dichloromethane / HexaneMixed-Polarity Pair40 / 69Another effective pair, but the low boiling point of DCM requires careful handling to prevent boiling over.
Isopropanol / WaterMixed-Polarity Pair82 / 100The compound is likely soluble in hot isopropanol. Water can then be added as an anti-solvent to induce crystallization. Prone to oiling out if cooled too quickly.[4]

Part 2: Generalized Recrystallization Workflow

This section provides a step-by-step protocol that serves as a starting point. Optimization may be necessary based on your specific results and impurity profile.

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum amount of hot solvent until just dissolved. B 2. Hot Filtration (Optional) If insoluble impurities or charcoal are present, filter the hot solution by gravity. A->B  If needed C 3. Cooling & Crystallization Allow filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal growth. A->C If no insoluble impurities B->C D 4. Suction Filtration Collect crystals on a Büchner funnel. Wash with a small amount of ice-cold solvent. C->D E 5. Drying Air dry on the filter, then transfer to a watch glass or drying oven (below melting point). D->E

Caption: General workflow for purification by recrystallization.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude 1-(Bromomethyl)-3-(methoxymethyl)benzene in an Erlenmeyer flask with a stir bar or boiling chip. Add a small amount of the selected solvent and heat the mixture to a gentle boil on a hot plate.[4] Continue adding small portions of hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a non-heat-conducting surface. Slow cooling is essential for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.[8]

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry by pulling air through the filter for 15-20 minutes. For final drying, transfer the crystals to a pre-weighed watch glass and let them air dry or place them in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide & FAQs

Encountering issues during recrystallization is common. This guide will help you diagnose and solve them.

G cluster_oil Issue: Oiling Out cluster_nocrystal Issue: No Crystals Form cluster_lowyield Issue: Poor Yield Start Problem Encountered Oil Compound separates as a liquid, not crystals. Start->Oil NoCrystal Solution remains clear after cooling. Start->NoCrystal LowYield Very few crystals are recovered. Start->LowYield Sol1 Solution 1: Reheat to dissolve oil, add more of the 'good' solvent, and cool slowly. Oil->Sol1 Sol2 Solution 2: Ensure solution is not cooling too rapidly. Insulate the flask. Oil->Sol2 Sol3 Solution 3: Change solvent system. The compound's melting point may be too low for the current solvent. Oil->Sol3 Sol4 Solution 1: Solution may be too dilute. Evaporate some solvent and re-cool. NoCrystal->Sol4 Sol5 Solution 2: Induce crystallization. Scratch the inner wall of the flask with a glass rod. NoCrystal->Sol5 Sol6 Solution 3: Add a 'seed crystal' of the pure compound. NoCrystal->Sol6 Sol7 Solution 1: Too much solvent was used. Recover solid from mother liquor and re-crystallize. LowYield->Sol7 Sol8 Solution 2: Premature filtration. Ensure solution is thoroughly cooled before filtering. LowYield->Sol8 Sol9 Solution 3: Crystals are too soluble in the wash solvent. Use a minimal amount of ice-cold solvent. LowYield->Sol9

Caption: Troubleshooting decision tree for common recrystallization issues.

Q3: My compound has "oiled out" instead of crystallizing. What does this mean and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure, causing a significant melting point depression.[11]

  • Causality: The compound is coming out of solution at a temperature above its melting point.

  • Solution 1: Add More Solvent. The most common fix is to reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to decrease the saturation point, and allow it to cool much more slowly.[11][12] This keeps the compound dissolved until the solution has cooled to a temperature below its melting point.

  • Solution 2: Slow Down Cooling. Insulate the flask by placing it inside a large beaker with paper towels or by leaving it on a hot plate with the heat turned off. This allows for very gradual cooling.[11]

  • Solution 3: Change Solvents. If the problem persists, the chosen solvent system may be inappropriate. A solvent with a lower boiling point may be required.

Q4: The solution has cooled, but no crystals have formed. What should I do?

This is a common issue that typically indicates either that the solution is not saturated (too much solvent was used) or that the solution is supersaturated.[11]

  • Causality: The concentration of the solute has not yet exceeded its solubility limit at that temperature, or there are no nucleation sites for crystals to begin growing.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask at the surface of the solution with a clean glass rod.[8][11] The microscopic scratches on the glass provide a surface for nucleation.

  • Solution 2: Add a Seed Crystal. If you have a small crystal of the pure product, add it to the solution. This provides a template for crystal growth.[8][12]

  • Solution 3: Reduce Solvent Volume. If the above methods fail, too much solvent was likely used.[11] Gently heat the solution to boil off some of the solvent, and then attempt to cool and crystallize again.

Q5: My final yield is very low. What are the likely causes?

A low yield can be frustrating, but it is often preventable.

  • Causality: Significant amounts of the target compound remain dissolved in the mother liquor or were lost during transfers.

  • Solution 1: Avoid Excess Solvent. This is the most common reason for low yield.[11][12] Use only the absolute minimum amount of hot solvent required to dissolve your compound.

  • Solution 2: Ensure Complete Cooling. Make sure you cool the solution in an ice bath for an adequate amount of time before filtration to minimize the amount of compound dissolved in the solvent.

  • Solution 3: Minimize Washing. When washing the collected crystals, use a minimal amount of ice-cold solvent. Washing with room-temperature solvent can dissolve a significant portion of your product.[1]

  • Solution 4: Check the Mother Liquor. If you have not discarded the filtrate, you can cool it further in a colder bath (e.g., dry ice/acetone) to see if more crystals ("a second crop") form. Note that this second crop may be less pure than the first.

Part 4: Purity Assessment

Q6: How do I confirm that the recrystallization has successfully purified my product?

The most common and straightforward method for assessing the purity of a crystalline solid is by determining its melting point.[8]

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, causing the melting to occur over a broader temperature range and at a lower temperature than the pure substance.[8] Compare the melting point of your recrystallized product to a literature value if available. A sharper and higher melting point after recrystallization indicates increased purity.

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) or HPLC (High-Performance Liquid Chromatography) can provide more detailed quantitative information about the purity of your sample and the identity of any remaining impurities.[10]

References

  • University of California, Davis. (n.d.). Recrystallization. Chem 226: Organic Chemistry Laboratory II. [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?[Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization, Filtration and Melting Point. Organic Chemistry Lab Courses. [Link]

  • National Taiwan University. (2024). Experiment 20: Recrystallization and Melting Point Determination. NTU Chemistry. [Link]

  • EBSCO Information Services. (n.d.). Recrystallization (chemistry). Research Starters. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. [Link]

  • Reddit. (2016). BnBr purification via basic alumina?[Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • CUNY. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Baruch College, CUNY. (n.d.). Lab: Purification by Recrystallization. [Link]

Sources

Technical Support Center: Synthesis of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to avoid impurities in 1-(Bromomethyl)-3-(methoxymethyl)benzene synthesis Content type: Technical Support Center Guide

Product: 1-(Bromomethyl)-3-(methoxymethyl)benzene CAS: 136457-32-6 (Analogous/Related) Application: Building block for medicinal chemistry (e.g., covalent modifiers, PROTAC linkers). Critical Challenge: Chemoselectivity.[1] The molecule contains two benzylic positions: one intended for bromination (hydroxyl precursor) and one protected as a methyl ether. The methoxymethyl (MOM-like) ether is sensitive to both radical oxidation and acid-catalyzed cleavage .

Part 1: Route Selection & Impurity Origins

Executive Summary: The most common source of impurities in this synthesis is the selection of the wrong synthetic pathway.

  • AVOID: Radical bromination (NBS) of 1-methyl-3-(methoxymethyl)benzene.

  • PREFERRED: Nucleophilic substitution of 3-(methoxymethyl)benzyl alcohol.

Pathway Analysis

The following diagram illustrates why the alcohol-to-bromide conversion is superior to radical bromination for this specific substrate.

SynthesisPathways Start_Methyl 1-methyl-3-(methoxymethyl)benzene Target TARGET: 1-(Bromomethyl)-3-(methoxymethyl)benzene Start_Methyl->Target NBS (Radical) Impurity_Ox IMPURITY: 3-(Methoxymethyl)benzaldehyde (Oxidative degradation) Start_Methyl->Impurity_Ox NBS (Side Reaction) Start_Alcohol 3-(methoxymethyl)benzyl alcohol Start_Alcohol->Target Appel (CBr4/PPh3) NEUTRAL pH Start_Alcohol->Target PBr3 + Pyridine Impurity_Bis IMPURITY: 1,3-Bis(bromomethyl)benzene (Ether Cleavage) Start_Alcohol->Impurity_Bis PBr3 (No Base) Acidic Cleavage

Caption: Comparative analysis of synthetic routes. Radical bromination attacks the ether moiety, while acidic bromination cleaves it. Neutral conditions (Appel) are optimal.

Part 2: Troubleshooting & FAQs

Section A: The Appel Reaction (Recommended Route)

Method: Reaction of 3-(methoxymethyl)benzyl alcohol with


 and 

.

Q: I see a solid precipitate forming immediately. Is my reaction crashing out? A: No, this is likely Triphenylphosphine oxide (TPPO) or the phosphonium salt intermediate. This is normal.

  • Action: Ensure rigorous stirring. Do not filter until the reaction is complete.

  • Tip: If the mixture becomes too thick, add small amounts of

    
     (DCM).
    

Q: How do I remove the Triphenylphosphine oxide (TPPO) impurity? It co-elutes with my product. A: TPPO is the bane of the Appel reaction.

  • Solution 1 (Precipitation): Triturate the crude residue with cold hexanes or pentane. The product is soluble; TPPO is not. Filter off the solid TPPO.

  • Solution 2 (Chromatography): TPPO is very polar. Use a gradient starting with 100% Hexanes/Heptane. The benzyl bromide will elute early; TPPO will stay on the baseline until polarity increases.

Section B: The PBr3 Route (Standard Lab Method)

Method: Reaction of 3-(methoxymethyl)benzyl alcohol with


.

Q: My NMR shows a mixture of the target and 1,3-bis(bromomethyl)benzene. Why? A: You have cleaved the methoxymethyl ether.


 generates 

as a byproduct. Benzyl methyl ethers are cleaved by strong acids to form benzyl bromides.
  • Fix: You must use a base scavenger. Add Pyridine (0.5 - 1.0 eq) to the reaction mixture before adding

    
    . This neutralizes HBr in situ.
    
  • Temperature Control: Never reflux. Keep the reaction at

    
     to RT.
    

Q: I see a new spot on TLC that is less polar than the starting material but more polar than the product. A: This is likely the dimeric ether (dibenzyl ether derivative), formed if the alcohol reacts with the newly formed bromide.

  • Prevention: Ensure

    
     is added to the alcohol (or vice versa) slowly and with high dilution. Avoid heating.
    

Part 3: Experimental Protocols

Protocol A: High-Fidelity Appel Reaction (Recommended)

Best for: Small to medium scale (mg to 10g), high purity requirements.

Reagents:

  • 3-(Methoxymethyl)benzyl alcohol (1.0 eq)

  • Carbon Tetrabromide (

    
    ) (1.25 eq)
    
  • Triphenylphosphine (

    
    ) (1.25 eq)
    
  • Dichloromethane (DCM) (anhydrous, 10 mL/g)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve the alcohol and 
    
    
    
    in DCM. Cool to
    
    
    .
  • Addition: Dissolve

    
     in minimal DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution may turn slightly yellow.
    
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexanes:EtOAc 8:1).
    
  • Workup: Add pentane (equal volume to DCM) to precipitate TPPO. Filter through a celite pad.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
Protocol B: Buffered PBr3 Bromination (Scalable)

Best for: Large scale (>10g), cost-sensitive projects.

Reagents:

  • 3-(Methoxymethyl)benzyl alcohol (1.0 eq)

  • Phosphorus Tribromide (

    
    ) (0.4 eq) [Note: 1 mol PBr3 converts 3 mol alcohol]
    
  • Pyridine (0.1 - 0.5 eq) [CRITICAL for ether stability]

  • DCM or Toluene (anhydrous)

Step-by-Step:

  • Setup: Dissolve alcohol and Pyridine in DCM under

    
    . Cool to 
    
    
    
    (salt/ice bath).
  • Addition: Add

    
     dropwise over 30-60 minutes. Maintain temp 
    
    
    
    . Exotherm is expected.
  • Reaction: Stir at

    
     for 2 hours. Do not heat.
    
  • Quench: Pour mixture into ice-cold saturated

    
     (aq). Caution: Gas evolution.
    
  • Extraction: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Distillation (high vacuum) or plug filtration through silica.

Part 4: Impurity Profile & Mitigation

Impurity NameStructure DescriptionOriginMitigation Strategy
1,3-Bis(bromomethyl)benzene Both benzylic positions are brominated.[2][3]Acid-catalyzed cleavage of the methoxymethyl ether by HBr.Use Appel conditions (neutral). If using PBr3, add Pyridine . Avoid heat.
3-(Methoxymethyl)benzaldehyde Alcohol oxidized to aldehyde.Radical oxidation (if using NBS route) or air oxidation.Avoid NBS route. Store starting alcohol under inert gas.
Dibenzyl Ether Dimer Two benzyl units linked by oxygen.Reaction of unreacted alcohol with product bromide.[4]Run reaction concentrated? No, run dilute. Ensure full conversion of alcohol.
Triphenylphosphine Oxide

Byproduct of Appel reaction.Trituration with Pentane/Hexane.

References

  • Appel Reaction Mechanism & Utility

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, vol. 14, no. 12, 1975, pp. 801-811.
  • Stability of Benzyl Ethers to Bromination Conditions

    • Markees, D. G. "The Reaction of Benzyl Ethers with N-Bromosuccinimide." Journal of Organic Chemistry, vol. 23, no. 10, 1958, pp. 1490–1492.
  • Cleavage of Benzyl Ethers by HBr/Lewis Acids

    • Bhatt, M. V., & Kulkarni, S. U. "Cleavage of Ethers."[2] Synthesis, 1983, no. 04, pp. 249-282.

  • PBr3 Reaction Troubleshooting

    • Harrison, G. C., & Diehl, H. "Preparation of Alkyl Bromides." Organic Syntheses, Coll.[5] Vol. 3, 1955, p. 370. (Discusses temperature control and HBr management).

Sources

Technical Support Center: Bromination of 3-(Methoxymethyl)toluene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized technical support resource for researchers and process chemists dealing with the challenging bromination of 3-(methoxymethyl)toluene .

Topic: Improving Yield & Regioselectivity in Benzylic Bromination Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide | Last Updated: 2026-02-18[1]

Executive Summary: The Selectivity Challenge

The bromination of 3-(methoxymethyl)toluene (Structure: 1-methyl-3-(methoxymethyl)benzene) presents a classic "competing pathway" problem in organic synthesis.[1] If you are experiencing low yields (<40%) or complex mixtures, it is likely due to the intrinsic reactivity differences between your target site and the competing functional groups.

The Core Conflict: You are attempting to brominate the Methyl group (Site A) to form the benzyl bromide.[2] However, the molecule contains two other reactive sites that often outcompete the target:

  • The Methoxymethyl Group (Site B): The methylene protons adjacent to the oxygen (

    
    -oxy benzylic) have a lower Bond Dissociation Energy (BDE ~85 kcal/mol) than the target methyl protons (BDE ~90 kcal/mol). Radical bromination kinetically favors this site, leading to unstable 
    
    
    
    -bromo ethers that hydrolyze to aldehydes.[1]
  • The Aromatic Ring (Site C): The presence of the ether and alkyl groups activates the ring, making it susceptible to electrophilic bromination (ring substitution) if any Lewis acid or HBr is present.

Diagnostic Troubleshooting (Q&A)

Identify your specific failure mode based on the crude NMR/HPLC data.

Q1: "I see a new aldehyde peak (~10 ppm) in my crude NMR. Where did it come from?"

Diagnosis: You have brominated the methoxymethyl group instead of the methyl group.

  • Mechanism: Radical abstraction occurred at the

    
     site. The resulting 
    
    
    
    -bromo ether (
    
    
    ) is extremely hydrolytically unstable.[1] Upon workup or exposure to moisture, it hydrolyzes to 3-methylbenzaldehyde .[1]
  • Fix: This is the most difficult issue to solve directly. You must minimize the stability of the

    
    -oxy radical.[1]
    
    • Tactical: Lower the temperature (if possible) to favor the statistical attack (3 protons on Methyl vs 2 on Ether), though this is often marginal.

    • Strategic: This route may be flawed.[1] See "Alternative Synthetic Strategies" below.

Q2: "My product mass is correct, but the aromatic region is messy/shifted. I see loss of aromatic protons."

Diagnosis: You are getting Ring Bromination (Electrophilic Aromatic Substitution).[1][3]

  • Cause: The reaction conditions have become "ionic" rather than "radical."[1] This happens if:

    • The solvent is too polar (e.g., Acetonitrile, DMF).[1]

    • HBr (byproduct) has accumulated, acting as a catalyst.[1]

    • Light intensity is insufficient to sustain the radical chain.[1]

  • Fix:

    • Switch Solvent: Use strictly non-polar solvents like

      
      -Trifluorotoluene (PhCF
      
      
      
      )
      or Benzene/CCl
      
      
      (if permitted).[1]
    • Add a Scavenger: Add solid anhydrous K

      
      CO
      
      
      
      or CaCO
      
      
      (1.0 equiv) to the reaction mixture to neutralize HBr instantly.[1]
    • Check Initiator: Ensure AIBN/BPO is fresh.[1]

Q3: "The reaction stalls at 50% conversion. Adding more NBS just creates tar."

Diagnosis: Product Inhibition / Decomposition.

  • The benzyl bromide product is reactive.[2][4][5][6][7][8][9] As its concentration increases, it can undergo secondary bromination (gem-dibromide) or polymerize.[1]

  • Fix: Do not push for 100% conversion. Stop the reaction at 60-70% conversion and recycle the starting material. This dramatically improves the isolated yield by keeping the mixture clean.

Optimized Experimental Protocol

This protocol is designed to suppress ring bromination and maximize radical selectivity.[1]

Reagents & Setup
  • Substrate: 3-(Methoxymethyl)toluene (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (0.95 equiv) - Recrystallize from water before use to remove free bromine.[1]

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide.[1]

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) [Green alternative to CCl
    
    
    ] or Chlorobenzene.[1]
  • Additive: K

    
    CO
    
    
    
    (anhydrous, powder, 0.5 - 1.0 equiv).[1]
  • Light Source: 300W Tungsten lamp or Blue LED (450 nm).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in PhCF

    
     (0.2 M concentration).
    
  • Scavenger Addition: Add the anhydrous K

    
    CO
    
    
    
    powder. Crucial: This suppresses the acid-catalyzed ring bromination pathway.
  • Reagent Addition: Add NBS (0.5 equiv) and AIBN (0.025 equiv). Note: Portion-wise addition of NBS keeps the radical concentration low, favoring mono-bromination.[1]

  • Initiation: Heat to 80°C (or reflux) and irradiate with the light source. Ensure vigorous stirring to keep the solid base suspended.[1]

  • Monitoring: Monitor by HPLC/GC every 30 mins.

  • Second Addition: Once the first batch of NBS is consumed, add the remaining NBS (0.45 equiv) and AIBN (0.025 equiv).

  • Termination: Stop heating when starting material is <10-15%. Do not over-cook.

  • Workup: Filter off the succinimide and K

    
    CO
    
    
    
    while warm. Wash the filtrate with cold water (rapidly) to remove traces of succinimide.[1] Dry over MgSO
    
    
    and concentrate.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B (Kinetic Trap) and Path C (Ionic Trap).[1]

ReactionPathways cluster_radical Radical Pathways (NBS/AIBN) cluster_ionic Ionic Pathway (HBr/Lewis Acid) SM 3-(Methoxymethyl)toluene Radical_Me Methyl Radical (Less Stable) SM->Radical_Me Path A (Desired) Radical_Ether Alpha-Oxy Radical (More Stable) SM->Radical_Ether Path B (Fast) Product_Ring Ring Bromide (Ar-Br) SM->Product_Ring Path C (Ionic) Product_Target TARGET: Benzylic Bromide (-CH2Br) Radical_Me->Product_Target + Br• Product_Side SIDE PRODUCT: Alpha-Bromo Ether (-CH(Br)OMe) Radical_Ether->Product_Side + Br• Aldehyde Hydrolysis Product: 3-Methylbenzaldehyde Product_Side->Aldehyde H2O / Workup

Caption: Path A leads to the target. Path B is kinetically favored due to alpha-oxygen stabilization.[1] Path C occurs if HBr is not scavenged.

Strategic Alternatives (The "Expert" Route)

If the direct bromination yield remains stubborn (<30%) due to the unavoidable reactivity of the ether position, change the synthetic route . The selectivity of radical bromination is often intrinsic and cannot be "optimized" away.

Recommended Alternative Route:

  • Start with: 1,3-Dimethylbenzene (m-Xylene) .

  • Step 1: Controlled Monobromination. Brominate m-Xylene with NBS (0.9 equiv).[1] The statistical factor (2 methyls) and lack of activating ether groups make this clean.[1]

    • Product: 3-methylbenzyl bromide.[1]

  • Step 2: Etherification. React with Sodium Methoxide (NaOMe) in MeOH.

    • Product:3-(Methoxymethyl)toluene (Your current starting material).[1]

    • Wait, this brings you back to the start.

Correct Forward Strategy: If you need 1-(bromomethyl)-3-(methoxymethyl)benzene :

  • Start with: 1,3-Bis(bromomethyl)benzene .

  • Step 1: Partial Methanolysis. Treat with 1.0 equiv NaOMe at low temp.[1]

    • This will give a statistical mixture: Starting material (di-bromo), Product (mono-ether mono-bromo), and byproduct (di-ether).[1]

    • Advantage: These are easily separable by column chromatography, unlike the structural isomers from direct bromination.[1]

References

  • Wohl-Ziegler Bromination Mechanism & Selectivity

    • Topic: General mechanism and radical stability (Tertiary > Alpha-Oxy > Benzylic > Primary).[1]

    • Source: Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide." Chemical Reviews.

    • Link:[1]

  • Suppression of Ring Bromination

    • Topic: Use of solid base scavengers (CaCO3/K2CO3) to prevent HBr-catalyzed ionic bromination.[1]

    • Source:Organic Process Research & Development (General Process Safety Guidelines for NBS).
    • Link: (Contextual reference for scavenger use).[1]

  • Solvent Effects (PhCF3 vs CCl4)

    • Topic: Trifluorotoluene as a viable, greener alternative to CCl4 for radical brominations.[1]

    • Source: Ogawa, A. et al. (2013).[1] "Radical Bromination in Trifluorotoluene."

    • Link: [J. Org.[1] Chem. 2013, 78, 12, 5810–5816]([Link]1]

  • Oxidation of Benzyl Ethers by NBS

    • Topic: Confirmation that NBS oxidizes benzyl ethers to aldehydes/esters (Path B).[1]

    • Source: Markees, D. G. (1958).[1][4] "The Reaction of Benzyl Ethers with N-Bromosuccinimide." J. Org.[1] Chem.

    • Link: [J. Org.[1] Chem. 1958, 23, 10, 1490–1492]([Link]1]

Sources

Stability of 1-(Bromomethyl)-3-(methoxymethyl)benzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Bromomethyl)-3-(methoxymethyl)benzene

Topic: Stability & Handling Guide Compound ID: 1-(Bromomethyl)-3-(methoxymethyl)benzene Functional Profile: Bifunctional Building Block (Electrophilic Benzyl Bromide + Acid-Labile Benzyl Ether)[1]

Executive Chemical Profile

Warning: Structural Precision Required Users often confuse this compound with 1-bromo-3-(methoxymethyl)benzene (an aryl bromide).[1] The compound discussed here contains a benzyl bromide moiety, making it a potent alkylating agent and a lachrymator (tear gas).

FeatureChemical MoietyReactivity Profile
Site A Benzyl Bromide (

)
High Reactivity. Unstable in base.[1][2] Susceptible to hydrolysis (moisture), nucleophilic attack, and thermal degradation.
Site B Benzyl Methyl Ether (

)
Moderate Stability. Stable in base.[1] Unstable in strong Lewis acids (

) or strong protic acids (

,

).[1]

Stability & Degradation Map

The following diagram illustrates the competing degradation pathways based on environmental pH and conditions.

StabilityMap Compound 1-(Bromomethyl)-3- (methoxymethyl)benzene Hydrolysis Degradation A: Benzyl Alcohol Formation (Loss of Bromide) Compound->Hydrolysis Basic Conditions (pH > 9) OR Aqueous Solvents EtherCleavage Degradation B: Demethylation (Loss of Methyl Group) Compound->EtherCleavage Strong Acid (HBr, BBr3) Lewis Acids Polymer Degradation C: Polymerization/Dimerization Compound->Polymer High Conc. (>1M) Heat

Figure 1: Divergent degradation pathways. Basic conditions attack the bromide (Red), while acidic conditions attack the ether (Yellow).

Stability in Basic Conditions

Status: UNSTABLE Primary Risk: Hydrolysis and


 Substitution.[1]

In basic media, the benzyl bromide moiety is the "weak link." Benzyl halides are exceptionally reactive toward nucleophiles due to the stabilization of the transition state by the adjacent aromatic ring.

  • Mechanism:

    • Strong Bases (

      
      ):  Rapid 
      
      
      
      displacement of the bromide to form the corresponding alcohol or ether.[1]
    • Weak Bases (

      
      ):  Slower hydrolysis, but still significant if water is present.[1]
      
  • Experimental Impact:

    • If you use NaOH or KOH to neutralize a reaction containing this compound, you will generate significant amounts of [3-(methoxymethyl)phenyl]methanol .[1]

    • Protocol Adjustment: Use non-nucleophilic, organic bases (e.g., Diisopropylethylamine, 2,6-Lutidine) or weak inorganic bases (Solid

      
      ) in anhydrous solvents.
      

Stability in Acidic Conditions

Status: CONDITIONALLY STABLE Primary Risk: Ether Cleavage (Demethylation).[1]

  • Mild Acids (Acetic acid, dilute HCl): The compound is generally stable. The benzyl bromide is not protonated significantly, and the ether requires stronger conditions to cleave.

  • Strong Acids (

    
    ): UNSTABLE. 
    
    • Mechanism: Strong acids protonate the ether oxygen (

      
      ), making it a good leaving group.[1] Nucleophilic attack (by 
      
      
      
      or
      
      
      ) then cleaves the C-O bond, stripping the methyl group.[1]
    • The "Self-Destruct" Loop: Hydrolysis of the benzyl bromide generates

      
      . If this 
      
      
      
      is not scavenged, it can accumulate and cleave the methoxymethyl ether on the other side of the ring.

Troubleshooting Guide (FAQ)

Issue 1: "My product turned pink/brown during storage."
  • Diagnosis: Auto-catalytic decomposition.[1] Benzyl bromides decompose slowly to release

    
     and 
    
    
    
    (causing the color). The released
    
    
    can then catalyze the cleavage of the methoxy group.
  • Solution:

    • Purify: Wash a solution of the compound (in

      
      ) with dilute aqueous 
      
      
      
      (Sodium Thiosulfate) to remove free bromine (color), then wash with saturated
      
      
      .[1]
    • Stabilize: Store over activated 4Å molecular sieves or a small amount of solid

      
       to scavenge acid.
      
    • Environment: Store at -20°C, protected from light.

Issue 2: "I see a new spot on TLC with a much lower Rf."
  • Diagnosis: Hydrolysis.[1][3][4] The benzyl bromide has converted to the benzyl alcohol.

  • Test: Does the spot stain intensely with permanganate or UV? Benzyl alcohols are very polar compared to the bromide.

  • Fix: Ensure all solvents are anhydrous .[1] Even "HPLC grade" solvents can contain enough water to hydrolyze benzyl bromides.

Issue 3: "Yield is low during coupling with an amine."
  • Diagnosis: Competitive Hydrolysis or Dimerization.[1]

  • Reasoning: If using an aqueous base (Schotten-Baumann conditions), water competes with the amine for the benzyl bromide.

  • Protocol: Switch to anhydrous conditions.

    • Solvent: DMF or Acetonitrile (Dry).[1]

    • Base:

      
       or DIPEA.
      
    • Temp: Keep low (0°C to RT).[1] High heat promotes dimerization (Wurtz-type coupling).[1]

Step-by-Step Protocol: Safe Quenching

If you have unreacted 1-(Bromomethyl)-3-(methoxymethyl)benzene in a reaction mixture, you must quench it carefully to avoid creating a lachrymatory hazard in the waste container.[1]

Reagents:

  • Morpholine or Ethanolamine (excess)[1]

  • Solvent (DCM or Ethyl Acetate)[1][5]

Procedure:

  • Cool: Place the reaction vessel in an ice bath (0°C).

  • Scavenge: Add 2-3 equivalents of Morpholine. This rapid nucleophile will convert the lachrymatory benzyl bromide into a non-volatile, non-lachrymatory benzyl morpholine derivative.

  • Wait: Stir for 30 minutes.

  • Disposal: The mixture can now be treated as standard organic waste.[1]

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[6] Protection for the Hydroxyl Group: Benzyl Ethers. John Wiley & Sons. [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 17: Nucleophilic Substitution at the Carbonyl Group (and Benzyl Halide reactivity). Oxford University Press. [1]

  • National Oceanic and Atmospheric Administration (NOAA) . CAMEO Chemicals: Benzyl Bromide Safety Data. [1]

  • BenchChem Technical Data . 1-Bromo-3-(methoxymethyl)benzene Properties. (Used for structural verification of the methoxymethyl/bromide duality).

Sources

Technical Support Center: Troubleshooting Low Yields in Alkylation Reactions with 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in alkylation reactions utilizing 1-(bromomethyl)-3-(methoxymethyl)benzene. The following question-and-answer-based articles are designed to address specific experimental issues, explaining the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Question 1: My N- or O-alkylation reaction with 1-(bromomethyl)-3-(methoxymethyl)benzene is incomplete, resulting in a low yield of my desired product and significant recovery of starting material. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in alkylation reactions with benzylic bromides like 1-(bromomethyl)-3-(methoxymethyl)benzene is a common issue that can often be traced back to several key factors related to reaction kinetics and conditions. As a primary benzylic halide, it can participate in both S(_N)1 and S(_N)2 pathways.[1][2][3] Understanding which pathway is dominant, or desired, is crucial for optimization.

Underlying Causes and Mechanistic Considerations:

  • Reaction Mechanism (S(_N)1 vs. S(_N)2): 1-(Bromomethyl)-3-(methoxymethyl)benzene is a primary benzylic halide. While primary halides typically favor the S(_N)2 mechanism, the benzylic position can stabilize a carbocation, making an S(_N)1 pathway possible, especially under certain conditions.[1][2][3][4]

    • S(_N)2 Pathway: This pathway is favored by strong, negatively charged nucleophiles and polar aprotic solvents.[1][4][5] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.

    • S(_N)1 Pathway: This pathway is favored by weak nucleophiles (where the solvent may act as the nucleophile, i.e., solvolysis) and polar protic solvents that can stabilize the benzylic carbocation intermediate.[1][4][5] The rate-determining step is the formation of this carbocation.

  • Insufficient Nucleophilicity: If you are targeting an S(_N)2 reaction, a weak nucleophile will result in a slow reaction rate, leading to incomplete conversion within a typical timeframe. The strength of a nucleophile is influenced by factors such as charge, basicity, and polarizability.[6]

  • Poor Solubility: Low solubility of either your nucleophile or the base in the reaction solvent can severely limit the reaction rate. If the reagents are not in solution, their ability to react is drastically reduced.

  • Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate your nucleophile (if necessary) but not so strong that it promotes side reactions like elimination (E2). For N- and O-alkylations, common bases include carbonates (K₂CO₃, Cs₂CO₃) and hydrides (NaH).

  • Suboptimal Solvent: The solvent plays a multifaceted role in influencing the reaction pathway and rate.

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but leave the nucleophilic anion relatively "naked" and more reactive.[4]

    • Polar protic solvents (e.g., water, alcohols) can stabilize the carbocation intermediate in an S(_N)1 reaction but can also solvate the nucleophile, reducing its reactivity in an S(_N)2 context.[1][5]

Troubleshooting Workflow:

Here is a step-by-step guide to address incomplete conversion:

Troubleshooting_Workflow Start Low Conversion Observed Assess_Nucleophile Assess Nucleophile Strength Start->Assess_Nucleophile Assess_Base Evaluate Base & Solubility Start->Assess_Base Assess_Solvent Review Solvent Choice Start->Assess_Solvent Assess_Temp Consider Reaction Temperature Start->Assess_Temp Weak_Nu Solution: Use Stronger Nucleophile or Increase Concentration Assess_Nucleophile->Weak_Nu Is it weak (e.g., neutral amine)? Base_Issue Solution: Switch to a more soluble base (e.g., Cs₂CO₃) or a stronger, non-nucleophilic base. Consider phase-transfer catalysis. Assess_Base->Base_Issue Is it poorly soluble (e.g., K₂CO₃ in acetone)? Solvent_Issue Solution: Switch to a polar aprotic solvent (DMF, DMSO, ACN) for SN2. Ensure reagents are soluble. Assess_Solvent->Solvent_Issue Is it a non-polar or protic solvent? Temp_Issue Solution: Increase temperature moderately (e.g., 60-80 °C). Monitor for side products. Assess_Temp->Temp_Issue Is the reaction run at room temperature?

Caption: Troubleshooting Decision Tree for Low Conversion.

Experimental Protocols for Optimization:

Protocol 1: Enhancing Nucleophilicity and Solubility

  • Reagent Purity Check: Ensure 1-(bromomethyl)-3-(methoxymethyl)benzene is pure and free from hydrolysis byproducts (the corresponding alcohol).

  • Base Selection: If using potassium carbonate (K₂CO₃) in a solvent like acetone where its solubility is low, consider switching to cesium carbonate (Cs₂CO₃), which is more soluble and can accelerate the reaction.[7] Alternatively, a strong, non-nucleophilic base like sodium hydride (NaH) can be used, particularly for O-alkylation of alcohols.

  • Solvent Change: Switch to a high-quality, anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents will better dissolve the reagents and promote an S(_N)2 pathway.

  • Temperature Increase: Gently heat the reaction mixture. A temperature range of 60-80 °C is often effective for these types of alkylations. Monitor the reaction by TLC or LC-MS to avoid decomposition.

  • Addition of a Catalyst: For bromide displacement, adding a catalytic amount (0.1 equivalents) of potassium iodide (KI) or sodium iodide (NaI) can be beneficial. The iodide is a better nucleophile and a better leaving group, and it participates in a Finkelstein-type reaction to generate the more reactive benzylic iodide in situ.[7]

Question 2: My reaction is producing a significant amount of a dimeric ether byproduct, Ar-CH₂-O-CH₂-Ar, where Ar is the 3-(methoxymethyl)phenyl group. How can I suppress this side reaction?

Answer:

The formation of a dimeric ether suggests a competing reaction pathway is occurring. This is often observed when the intended nucleophile is weak or when the reaction conditions favor self-condensation of the starting material or its hydrolysis product.

Mechanistic Insight:

This side product likely arises from one of two pathways:

  • Hydrolysis and Subsequent Alkylation: If there is residual water in your reaction mixture, 1-(bromomethyl)-3-(methoxymethyl)benzene can hydrolyze to form the corresponding benzylic alcohol (1-(hydroxymethyl)-3-(methoxymethyl)benzene). This alcohol can then act as a nucleophile, reacting with another molecule of the starting bromide to form the diether. This is particularly problematic if the intended nucleophile is weak.

  • Base-Promoted Elimination/Substitution: A very strong base could potentially deprotonate the benzylic position, although this is less likely than hydrolysis.

Strategies for Mitigation:

Protocol 2: Minimizing Dimer Formation

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly in an oven before use.

    • Use anhydrous solvents. Solvents from a solvent purification system or freshly opened bottles are recommended.

    • Dry your nucleophile and base if they are hygroscopic.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Order of Addition: Add the 1-(bromomethyl)-3-(methoxymethyl)benzene slowly (e.g., dropwise via a syringe pump) to a solution containing your nucleophile and the base. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the intended nucleophile over self-reaction.

  • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your intended nucleophile to outcompete any residual water or the generated benzylic alcohol.

Data-Driven Solvent Selection:

The choice of solvent can significantly impact the rates of competing S(_N)1 and S(_N)2 reactions.

SolventDielectric Constant (ε)TypeFavored Pathway for Benzylic HalidesRationale
Water 80.1Polar ProticS(_N)1, HydrolysisStabilizes the benzylic carbocation and is a nucleophile.[1][5]
Methanol 32.7Polar ProticS(_N)1, SolvolysisCan act as a weak nucleophile and stabilize the carbocation.[8]
DMF 36.7Polar AproticS(_N)2Solvates cations well, leaving the nucleophile highly reactive.[4]
Acetonitrile 37.5Polar AproticS(_N)2Good for dissolving reagents and promoting bimolecular substitution.[4]
THF 7.6Non-polar AproticSlower S(_N)2Lower polarity can lead to slower rates if reagents are ionic.

This table summarizes general trends. The optimal solvent must be determined empirically for each specific reaction.

Question 3: I am observing over-alkylation, particularly in the case of primary or secondary amine nucleophiles. How can I achieve selective mono-alkylation?

Answer:

Over-alkylation is a common challenge when using primary or secondary amines as nucleophiles, as the initially formed secondary or tertiary amine product is often more nucleophilic than the starting amine. This leads to the formation of quaternary ammonium salts or di-alkylated products.

Controlling Selectivity:

The key to achieving mono-alkylation is to control the stoichiometry and reaction conditions to favor the initial alkylation step and disfavor subsequent reactions.

Selectivity_Control RNH2 R-NH₂ Primary Amine Mono_Alkylated Ar-CH₂-NHR Secondary Amine (More Nucleophilic) RNH2->Mono_Alkylated k₁ (Desired) Alkyl_Bromide Ar-CH₂Br Alkyl_Bromide->Mono_Alkylated Di_Alkylated (Ar-CH₂)₂-NR Tertiary Amine Alkyl_Bromide->Di_Alkylated Mono_Alkylated->Di_Alkylated k₂ (Over-alkylation) k₂ > k₁

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(bromomethyl)-3-(methoxymethyl)benzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis. My aim is to equip you with the foundational knowledge and practical insights necessary to navigate the nuances of this versatile reagent, with a particular focus on the critical role of solvent selection in dictating reaction outcomes.

Introduction: Understanding the Reactivity of 1-(Bromomethyl)-3-(methoxymethyl)benzene

1-(Bromomethyl)-3-(methoxymethyl)benzene is a primary benzylic bromide. Its reactivity is governed by the benzylic position, which can stabilize both the transition state in an Sₙ2 reaction and a carbocation intermediate in an Sₙ1 reaction.[1] The presence of the methoxymethyl substituent at the meta-position introduces electronic effects that can influence the reaction pathway. This guide will help you understand and control these factors to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for 1-(bromomethyl)-3-(methoxymethyl)benzene?

A1: As a primary benzylic halide, 1-(bromomethyl)-3-(methoxymethyl)benzene primarily undergoes nucleophilic substitution reactions (Sₙ1 and Sₙ2). In the presence of a strong, non-bulky nucleophile, the Sₙ2 pathway is generally favored. With a weak nucleophile and a polar, protic solvent, the Sₙ1 pathway becomes more likely due to the stabilization of the resulting benzylic carbocation.[2] Elimination reactions (E1 and E2) can also occur, particularly with strong, sterically hindered bases at elevated temperatures.[3]

Q2: How does the methoxymethyl substituent affect the reactivity of the molecule?

A2: The methoxymethyl group at the meta-position primarily exerts a weak electron-withdrawing inductive effect. This can slightly influence the rate of both Sₙ1 and Sₙ2 reactions. For Sₙ1, it can slightly destabilize the carbocation intermediate, potentially slowing the reaction compared to unsubstituted benzyl bromide. For Sₙ2, the effect on the transition state is more complex but generally modest. It is important to note that unlike ortho or para substituents, a meta-substituent cannot directly participate in resonance stabilization or destabilization of the carbocation or transition state.

Q3: Which solvents are recommended for Sₙ2 reactions with this compound?

A3: For Sₙ2 reactions, polar aprotic solvents are the preferred choice. These solvents can dissolve the nucleophile and the substrate but do not solvate the nucleophile as strongly as protic solvents. This "naked" nucleophile is more reactive.[4] Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (CH₃CN)

  • Acetone

Q4: When should I consider using a polar protic solvent?

A4: Polar protic solvents, such as water, alcohols (methanol, ethanol), and carboxylic acids, are best suited for promoting Sₙ1 reactions.[5] These solvents excel at stabilizing both the carbocation intermediate and the leaving group (bromide ion) through hydrogen bonding.[6] This significantly lowers the activation energy for the ionization step, which is the rate-determining step in an Sₙ1 reaction.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem 1: Low Yield of the Desired Substitution Product
Possible Cause Troubleshooting Suggestion Scientific Rationale
Incorrect Solvent Choice For Sₙ2 reactions, ensure you are using a polar aprotic solvent (e.g., DMF, DMSO). For Sₙ1 reactions, a polar protic solvent (e.g., ethanol, water) is necessary.Polar protic solvents can solvate the nucleophile, reducing its reactivity in Sₙ2 reactions. Conversely, non-polar or aprotic solvents do not sufficiently stabilize the carbocation intermediate required for an Sₙ1 pathway.
Competing Elimination Reaction If using a basic nucleophile (e.g., alkoxides), consider using a less hindered base or lowering the reaction temperature. Using a more nucleophilic, less basic nucleophile (e.g., azide, cyanide) can also favor substitution.Strong, bulky bases favor E2 elimination. Higher temperatures also tend to favor elimination over substitution.[3]
Poor Nucleophile Ensure your nucleophile is sufficiently strong for the intended reaction. For Sₙ2, stronger nucleophiles are required. If using a weak nucleophile, you may need to switch to conditions that favor an Sₙ1 mechanism.The rate of an Sₙ2 reaction is directly dependent on the concentration and strength of the nucleophile.[4]
Leaving Group Issues While bromide is a good leaving group, in some cases, in-situ conversion to a more reactive iodide can be beneficial. This can be achieved by adding a catalytic amount of sodium iodide or potassium iodide.Iodide is a better leaving group than bromide, and its in-situ formation can accelerate the Sₙ2 reaction.
Problem 2: Formation of an Alkene (Elimination Product)
Possible Cause Troubleshooting Suggestion Scientific Rationale
Strongly Basic and/or Hindered Nucleophile Switch to a less basic or less sterically hindered nucleophile. For example, when synthesizing an ether, using a primary alkoxide is preferable to a tertiary alkoxide.Strong, bulky bases, such as potassium tert-butoxide, are classic reagents for promoting E2 elimination.[7]
High Reaction Temperature Run the reaction at a lower temperature. Room temperature or even 0 °C may be sufficient for many substitution reactions with this reactive substrate.Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[3]
Solvent Choice For Sₙ2 reactions, ensure a polar aprotic solvent is used. For reactions with basic nucleophiles, avoid solvents that favor elimination, such as ethanol, especially at higher temperatures.Ethanol can act as a base and also promotes ionization, which can lead to E1 elimination as a competing pathway with Sₙ1.
Problem 3: Reaction is Too Slow or Does Not Proceed
Possible Cause Troubleshooting Suggestion Scientific Rationale
Insufficiently Polar Solvent Ensure the solvent is polar enough to dissolve the reactants and stabilize the transition state.Both Sₙ1 and Sₙ2 reactions benefit from a polar solvent to stabilize charged or partially charged species in the transition state.[6]
Weak Nucleophile in an Sₙ2 Reaction Use a stronger nucleophile or switch to Sₙ1 conditions (polar protic solvent) if the nucleophile is inherently weak (e.g., water, alcohol).Sₙ2 reactions are bimolecular, and the nucleophile is directly involved in the rate-determining step.[4]
Low Temperature Gradually increase the reaction temperature while monitoring for the formation of side products.All reactions have an activation energy barrier that must be overcome. Increasing the temperature provides the necessary energy.

Experimental Protocols

Protocol 1: Sₙ2 Synthesis of 1-(Azidomethyl)-3-(methoxymethyl)benzene

This protocol describes a typical Sₙ2 reaction using a strong nucleophile in a polar aprotic solvent.

Materials:

  • 1-(Bromomethyl)-3-(methoxymethyl)benzene

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 1-(bromomethyl)-3-(methoxymethyl)benzene (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

This protocol is adapted from a similar synthesis of benzyl azide.[8]

Protocol 2: Williamson Ether Synthesis of 1-(Methoxymethyl)-3-(phenoxymethyl)benzene

This protocol details a Williamson ether synthesis, a classic Sₙ2 reaction for forming ethers.

Materials:

  • 1-(Bromomethyl)-3-(methoxymethyl)benzene

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-(bromomethyl)-3-(methoxymethyl)benzene (1.0 eq) in acetone dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution (2x), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

This protocol is based on general procedures for Williamson ether synthesis.[4][9]

Visualizing Reaction Pathways

The choice of solvent and nucleophile is critical in determining whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. The following diagrams illustrate these decision-making processes.

sn1_vs_sn2 start 1-(Bromomethyl)-3- (methoxymethyl)benzene nucleophile Nature of Nucleophile? start->nucleophile solvent Solvent Type? solvent2 Solvent Type? nucleophile->solvent2 Strong (e.g., CN⁻, N₃⁻, RO⁻) sn1 Sₙ1 Pathway Favored solvent->sn1 Polar Protic (e.g., EtOH, H₂O) sn2 Sₙ2 Pathway Favored solvent2->sn2 Polar Aprotic (e.g., DMF, Acetone)

Caption: Decision tree for Sₙ1 vs. Sₙ2 pathways.

sub_vs_elim start Reaction with a Strong Base/Nucleophile sterics Steric Hindrance of Base? start->sterics temp Temperature? sterics->temp Low (e.g., MeO⁻, EtO⁻) elimination Elimination (E2) Favored sterics->elimination High (e.g., t-BuO⁻) substitution Substitution (Sₙ2) Favored temp->substitution Low temp->elimination High

Sources

Technical Support Center: Monitoring Reactions of 1-(Bromomethyl)-3-(methoxymethyl)benzene via TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing 1-(bromomethyl)-3-(methoxymethyl)benzene in their synthetic workflows. The focus is on the practical application and troubleshooting of Thin-Layer Chromatography (TLC) for real-time reaction monitoring. The methodologies and insights provided herein are designed to ensure scientific integrity, enhance experimental success, and provide robust, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the TLC analysis of reactions involving 1-(bromomethyl)-3-(methoxymethyl)benzene.

Q1: What is TLC, and why is it the preferred method for monitoring these reactions?

A: Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective chromatographic technique used to separate components of a mixture.[1] It operates by allowing a solvent (the mobile phase) to travel up a plate coated with an adsorbent material like silica gel (the stationary phase).[2] As the solvent ascends, it carries the mixture's components at different rates based on their polarity and affinity for the stationary phase.[2]

For monitoring reactions, its primary advantages are:

  • Speed: A TLC plate can often be run and analyzed in under 10 minutes, providing real-time data on the reaction's progress.[3]

  • Minimal Sample Consumption: Only a minuscule amount of the reaction mixture is required for analysis.[1]

  • Qualitative Analysis: It clearly shows the consumption of starting materials and the formation of new products, allowing a chemist to determine when a reaction is complete.[3]

Q2: How do I select the optimal eluent (solvent system) for a reaction with 1-(bromomethyl)-3-(methoxymethyl)benzene?

A: The goal is to find a solvent system where the starting material and product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8.[4][5] The stationary phase, typically silica gel, is highly polar.[6] Therefore, less polar compounds travel further up the plate (higher Rf), while more polar compounds interact more strongly with the silica and travel shorter distances (lower Rf).[7][8]

1-(Bromomethyl)-3-(methoxymethyl)benzene is a moderately polar compound. A good starting point for eluent selection is a binary mixture of a non-polar solvent and a more polar solvent.[6][9]

  • Initial Recommendation: Begin with a mixture of 8:2 or 9:1 Hexane:Ethyl Acetate .

  • Adjustment Logic:

    • If all spots remain near the bottom (Rf < 0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 7:3 Hexane:EtOAc).[5][8]

    • If all spots rush to the top (Rf > 0.8), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., to 9.5:0.5 Hexane:EtOAc).[5][8]

Q3: My starting material, 1-(bromomethyl)-3-(methoxymethyl)benzene, is an aromatic compound. Is UV visualization sufficient?

A: Yes, in most cases, UV light is sufficient and is the preferred initial method. Aromatic and conjugated compounds strongly absorb short-wave UV light (254 nm).[10][11] Commercially available TLC plates often contain a fluorescent indicator that glows green under UV light; compounds that absorb UV will appear as dark spots by quenching this fluorescence.[11][12]

However, using a secondary chemical stain can provide complementary information, especially if a product is not UV-active or to confirm the presence of certain functional groups. For instance, a potassium permanganate (KMnO₄) stain will react with and visualize compounds that are easily oxidized, such as alcohols or alkenes, which might be products of your reaction.[10]

Q4: How do I calculate and interpret the Retention Factor (Rf) value?

A: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[13][14] It is calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[15]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is always between 0 and 1.[13] In a normal-phase system (polar stationary phase like silica), a higher Rf value indicates a less polar compound, while a lower Rf value signifies a more polar compound.[7][13] By comparing the Rf value of a spot in your reaction mixture to that of a known standard run on the same plate, you can help confirm its identity.[13]

Q5: What is a "co-spot" and why is it critical for accurate reaction monitoring?

A: A "co-spot" is a single lane on the TLC plate where both the starting material and the reaction mixture are applied on top of each other.[3] Its purpose is to definitively confirm if the spot corresponding to the starting material in the reaction lane is indeed the unreacted starting material.

  • Interpretation: If the starting material and the product have very similar Rf values, it can be difficult to tell if the reaction has started. In the co-spot lane, if the starting material spot and the corresponding spot from the reaction mixture are the same compound, you will see a single, well-defined spot. If they are different compounds with similar Rf values, you will often see an elongated or misshapen spot, indicating that two different compounds are present. This confirms that a new product is forming.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the TLC analysis of your reaction.

Problem Probable Cause(s) Recommended Solution(s)
Spots are streaking or smearing. 1. Sample Overload: The most common cause is applying too much sample to the plate.[16][17] 2. Highly Polar Compound: The compound may be interacting too strongly with the acidic silica gel.[17] 3. Insoluble Sample: The sample did not fully dissolve in the spotting solvent.1. Dilute your sample before spotting or apply less material. Touch the capillary to the plate briefly and allow the solvent to evaporate before re-spotting in the same location if a higher concentration is needed.[16] 2. If your product is basic (e.g., an amine), add 1-2 drops of triethylamine to your eluent. If it is acidic (e.g., a carboxylic acid), add 1-2 drops of acetic acid. This neutralizes active sites on the silica, preventing strong interactions.[4][17] 3. Ensure your sample is fully dissolved before spotting.
All spots are at the bottom (Rf ≈ 0). The eluent is not polar enough to move the compounds off the baseline.[2][8]Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 9:1 to 7:3).[5]
All spots are at the top (Rf ≈ 1). The eluent is too polar, causing all compounds to travel with the solvent front.[2][8]Decrease the polarity of your eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 8:2 to 9.5:0.5).[5]
Starting material and product spots are overlapping (Poor Resolution). The chosen solvent system is not effective at separating the compounds, even if the Rf values are acceptable.[1][18]Change the solvent system to one with different selectivity. For example, instead of hexane/ethyl acetate, try a mixture of dichloromethane and methanol, or toluene and ethyl acetate. Different solvents interact with compounds in unique ways, which can resolve overlapping spots.[18]
No spots are visible on the plate. 1. Sample Too Dilute: The concentration of the compound is below the detection limit.[16] 2. Non-UV Active Compounds: The compounds do not absorb UV light. 3. Incorrect Chamber Setup: The solvent level in the chamber was above the baseline where the samples were spotted, washing them away.[16]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[16] 2. Use a chemical stain. An iodine chamber is a good universal choice, or a potassium permanganate stain can detect many functional groups.[11][14] 3. Ensure the solvent pool in the developing chamber is shallow (0.5 cm deep) and below the pencil-drawn baseline on your TLC plate.[4][19]
The solvent front is running unevenly. The TLC plate is likely touching the side of the developing chamber or a piece of filter paper.[16]Reposition the plate so it stands vertically in the center of the chamber, not in contact with the chamber walls or any filter paper wick. Ensure the chamber is on a level surface.
Section 3: Standard Operating Protocol: Reaction Monitoring via TLC

This protocol provides a self-validating workflow for monitoring the progress of a reaction involving 1-(bromomethyl)-3-(methoxymethyl)benzene.

Materials:

  • Silica gel TLC plates with F254 fluorescent indicator

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Ruler

  • Eluent (e.g., Hexane/Ethyl Acetate)

  • UV lamp (254 nm)

  • Forceps

Methodology:

  • Chamber Preparation:

    • Pour the chosen eluent into the developing chamber to a depth of approximately 0.5 cm.[4]

    • To ensure the chamber atmosphere is saturated with solvent vapor, you can place a piece of filter paper partially submerged in the eluent and leaning against the chamber wall.[4]

    • Close the chamber with the lid and let it equilibrate for at least 5-10 minutes. This prevents uneven solvent migration.[4]

  • Plate Preparation:

    • Using a pencil and ruler, lightly draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate.[14][19] Never use a pen, as the ink will run with the solvent.[14]

    • Mark three small tick marks on the baseline for your lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting the Plate:

    • SM Lane: Dip a clean capillary spotter into a dilute solution of your starting material, 1-(bromomethyl)-3-(methoxymethyl)benzene. Lightly and briefly touch the capillary to the "SM" tick mark. The goal is a small, concentrated spot, about 1-2 mm in diameter.[14]

    • RXN Lane: Using a new capillary spotter, take an aliquot of your reaction mixture and spot it on the "RXN" tick mark.[3]

    • CO Lane: Spot the "CO" lane first with the starting material. Then, without letting the spot expand too much, carefully spot the reaction mixture directly on top of the starting material spot.

  • Developing the Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the eluent.[16]

    • Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.[19]

    • When the solvent front is about 1 cm from the top of the plate, use forceps to remove it.

    • Immediately, use a pencil to mark the final position of the solvent front.[15]

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) in a dark environment.[11]

    • Lightly circle all visible spots with a pencil.[11]

    • Analyze the results: Compare the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot (or spots) indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.

    • Calculate the Rf values for the starting material and the new product(s) for your records.[15]

Section 4: Data Interpretation & Visualization
Table 1: Suggested Eluent Systems for Aromatic Compounds

This table provides starting points for eluent selection. The polarity increases down the table. Adjust ratios as needed to achieve an optimal Rf value (0.2-0.8).

Solvent SystemRatio (Non-polar:Polar)Compound Suitability
Hexane / Ethyl Acetate9:1 to 7:3Standard for moderately polar compounds. Excellent starting point.[14]
Toluene / Ethyl Acetate9:1 to 8:2Good for aromatic compounds, offers different selectivity than hexane.
Dichloromethane / Methanol9.8:0.2 to 9:1Effective for separating more polar compounds.[14]
Diagram 1: TLC Reaction Monitoring Workflow

This diagram illustrates the logical flow of the standard operating protocol for monitoring a chemical reaction using TLC.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Prepare TLC Plate (Draw Baseline) spot_plate 3. Spot Plate (SM, Co-spot, RXN) prep_plate->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate dry_plate 5. Mark Solvent Front & Dry Plate develop_plate->dry_plate visualize 6. Visualize Spots (e.g., UV Lamp) dry_plate->visualize analyze 7. Analyze & Calculate Rf (Is SM consumed?) visualize->analyze

Caption: Workflow for Monitoring a Reaction via TLC.

References
  • Crown. (2026, January 6).
  • University of Toronto Scarborough.
  • Chemistry Hall. (2020, January 2).
  • Save My Exams. Thin-Layer Chromatography and Rf Values (14.1.1). OCR A-Level Chemistry Notes.
  • Chemistry LibreTexts. (2020, April 17). 6.
  • University of Rochester, Department of Chemistry. Troubleshooting: TLC.
  • Chromatography Today. (2023, November 13).
  • Organomation.
  • Bitesize Bio. (2025, June 3).
  • ChemBAM. TLC troubleshooting.
  • OperaChem. (2024, February 24).
  • EPFL.
  • ALWSCI. (2025, September 2).
  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses.
  • Chromatography Online.
  • Labster.
  • University of Colorado Boulder, Organic Chemistry.
  • Washington State University. Monitoring Reactions by TLC.
  • Chemistry LibreTexts. (2025, August 21). 5.

Sources

Validation & Comparative

A Comparative Guide to 1H NMR Peak Assignment in Benzylic Bromides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of synthetic intermediates and final products is a cornerstone of successful research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth, comparative analysis of 1H NMR peak assignments for benzylic bromides, a common structural motif in organic synthesis. We will explore the key factors governing the chemical shifts and coupling patterns of benzylic protons and provide a comparative framework against other benzylic systems, supported by experimental data.

The Benzylic Proton: A Unique Chemical Environment

The proton(s) on a carbon atom directly attached to a benzene ring, known as benzylic protons, reside in a complex electronic environment. Their chemical shift in a 1H NMR spectrum is a result of a delicate interplay of several factors. Understanding these factors is paramount for accurate peak assignment.

The resonance of bromomethyl protons is typically observed in the region of δ 3.4–4.7 ppm.[1] The specific chemical shift is highly sensitive to the molecular structure, particularly the nature of the group to which the bromomethyl moiety is attached.[1] A chemical shift of approximately δ 4.48 ppm is characteristic of benzylic bromides, where the bromomethyl group is directly attached to an aromatic ring.[1] This downfield shift is a consequence of the combined deshielding effect of the aromatic ring current and the electron-withdrawing inductive effect of the bromine atom.[1]

Key Factors Influencing Benzylic Proton Chemical Shifts

Several factors contribute to the precise chemical shift of benzylic protons in bromides:

  • Inductive Effect of the Bromine Atom: Bromine is an electronegative atom that withdraws electron density from the benzylic carbon through the sigma bond. This "deshielding" of the benzylic protons causes their resonance to shift to a lower field (higher ppm value) in the 1H NMR spectrum.[2][3][4] The more electronegative the atom, the greater the deshielding effect and the larger the chemical shift.[2]

  • Magnetic Anisotropy of the Benzene Ring: The π-electrons of the aromatic ring create a powerful "ring current" when placed in an external magnetic field. This induced magnetic field deshields protons located on the periphery of the ring, causing them to resonate at a significantly downfield region (typically δ 7.0-8.0 ppm).[5][6] Benzylic protons, being positioned just outside this ring current, also experience this deshielding effect, which contributes to their downfield chemical shift.[5]

  • Substituents on the Aromatic Ring: The electronic nature of substituents on the benzene ring can further modulate the chemical shift of the benzylic protons. Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density in the ring, leading to a slight shielding effect on the benzylic protons and an upfield shift (lower ppm). Conversely, electron-withdrawing groups (e.g., -NO2, -CN) decrease the electron density, resulting in a deshielding effect and a downfield shift (higher ppm).[5][7]

  • Conformation and Steric Effects: The spatial arrangement of the benzylic bromide can also influence the chemical shift. The dihedral angle between the C-H bond of the benzylic proton and the plane of the aromatic ring can affect the extent of the ring current's deshielding effect.

Below is a diagram illustrating the primary factors that influence the chemical shift of benzylic protons.

G BenzylicProton Benzylic Proton (H) ChemicalShift Observed Chemical Shift (δ) BenzylicProton->ChemicalShift InductiveEffect Inductive Effect (-I of Bromine) InductiveEffect->ChemicalShift Deshielding (Downfield Shift) RingCurrent Aromatic Ring Current (Magnetic Anisotropy) RingCurrent->ChemicalShift Deshielding (Downfield Shift) Substituents Ring Substituents (EDG/EWG) Substituents->ChemicalShift Shielding/Deshielding

Caption: Factors influencing the 1H NMR chemical shift of benzylic protons.

Comparative 1H NMR Data for Benzylic Halides

To illustrate the impact of the halogen substituent on the benzylic proton chemical shift, let's compare the 1H NMR data for a series of benzylic halides. The electronegativity of the halogen plays a significant role, with more electronegative halogens causing a greater downfield shift.

CompoundStructureBenzylic Proton(s) Chemical Shift (δ, ppm) in CDCl3
Benzyl FluorideC6H5CH2F~5.3
Benzyl ChlorideC6H5CH2Cl~4.5
Benzyl Bromide C6H5CH2Br ~4.4-4.5 [1]
Benzyl IodideC6H5CH2I~4.4

As the data indicates, the chemical shift of the benzylic methylene protons is significantly influenced by the nature of the leaving group. The less electronegative bromine results in a more upfield signal compared to the more electronegative chlorine and fluorine.[1]

Spin-Spin Coupling: Unraveling Neighboring Protons

Beyond the chemical shift, the splitting pattern, or multiplicity, of a signal provides crucial information about the number of neighboring, non-equivalent protons. This phenomenon, known as spin-spin coupling, follows the n+1 rule, where 'n' is the number of neighboring protons.[8][9]

  • Primary Benzylic Bromides (Ar-CH2Br): In the case of unsubstituted benzyl bromide, the two benzylic protons are chemically equivalent and do not split each other. They typically appear as a singlet. However, long-range coupling to the aromatic protons can sometimes be observed, leading to a broadening of the singlet or a more complex multiplet.[10]

  • Secondary Benzylic Bromides (Ar-CH(Br)R): For a secondary benzylic bromide like 1-phenylethyl bromide, the benzylic proton is adjacent to the methyl protons. According to the n+1 rule, the benzylic proton signal will be split into a quartet (3+1) by the three methyl protons. Conversely, the methyl proton signal will be split into a doublet (1+1) by the single benzylic proton.

  • Long-Range Coupling: In some instances, weak coupling (typically 4J or 5J) can occur between the benzylic protons and the ortho- or meta-protons of the aromatic ring.[10][11] This can lead to more complex splitting patterns than predicted by the simple n+1 rule and is often conformationally dependent.[7]

The following diagram illustrates the workflow for assigning peaks in the 1H NMR spectrum of a benzylic bromide.

Caption: Workflow for 1H NMR peak assignment of benzylic bromides.

Experimental Protocol: Acquiring a 1H NMR Spectrum of Benzyl Bromide

Objective: To obtain a high-resolution 1H NMR spectrum of benzyl bromide.

Materials:

  • Benzyl Bromide (stabilized)

  • Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm)

  • Pipette and bulb

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: a. In a clean, dry vial, dissolve approximately 5-10 mg of benzyl bromide in ~0.6 mL of CDCl3 containing TMS. b. Carefully transfer the solution into a 5 mm NMR tube using a pipette. c. Cap the NMR tube securely.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Place the sample into the NMR magnet. c. Lock onto the deuterium signal of the CDCl3 solvent. d. Shim the magnetic field to achieve optimal homogeneity. e. Tune and match the probe for the 1H frequency.

  • Data Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm). b. Use a standard pulse sequence (e.g., zg30). c. Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. d. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID to obtain the spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Perform baseline correction. d. Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm. e. Integrate the peaks to determine the relative number of protons.

Case Study: 1H NMR Spectrum of Benzyl Bromide

The 1H NMR spectrum of benzyl bromide in CDCl3 typically shows two main signals:

  • A singlet at approximately δ 4.51 ppm. This peak corresponds to the two equivalent benzylic methylene (-CH2Br) protons. The integration of this peak will be 2H.

  • A multiplet in the region of δ 7.25-7.43 ppm. This complex signal arises from the five protons of the aromatic ring. The protons are not all chemically equivalent, but their chemical shifts are often very similar, leading to overlapping signals.[12]

Conclusion

The accurate assignment of peaks in the 1H NMR spectrum of benzylic bromides is a critical skill for chemists in research and development. By understanding the interplay of inductive effects, magnetic anisotropy, and substituent effects on chemical shifts, and by carefully analyzing spin-spin coupling patterns, one can confidently elucidate the structure of these important synthetic intermediates. This guide provides a foundational framework and comparative data to aid in this process, ultimately contributing to the integrity and success of scientific endeavors.

References

  • Schaefer, T., & Zaghloul, F. (1968). Spin-spin coupling between protons bonded to sp2 and sp3 hybridized benzylic carbon atoms and ring protons. Australian Journal of Chemistry, 21(3), 747–760.
  • Fraser, R. R., & Renaud, R. N. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2773.
  • Bothner-By, A. A., & Castellano, S. (1963). Spin-spin coupling between benzylic and ring protons. Tetrahedron Letters, 4(20), 1289-1295.
  • Kucukbay, H., Mumcu, A., Tekin, S., & Sandal, S. (2018). Synthesis and evaluation of novel N,N'-disubstituted benzimidazolium bromides salts as antitumor agents. ResearchGate. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link]

  • Chegg.com. (2020, November 6). Solved 1H-NMR Assignments for product from hydrolysis of | Chegg.com. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for:. Retrieved from [Link]

  • University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethyl bromide. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 11). 14.6: Spin-Spin Coupling Can Lead to Multiplets in NMR Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • The University of the West Indies, Mona, Jamaica. (2003, January 6). Introduction to NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • SlideShare. (n.d.). Factors Influencing Chemical Shifts • NMR Peak Area: Integr. Retrieved from [Link]

  • University of Pretoria. (2023, June 30). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum (DMSO) of 1-benzylpyridazinium bromide (II). Retrieved from [Link]

  • SpectraBase. (n.d.). Benzylbromide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Notes. (2025, April 27). Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 1-phenethylbromide | C8H9Br | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, (1-bromoethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic.... Retrieved from [Link]

  • SpectraBase. (n.d.). Benzylbromide. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle factors that govern reaction rates is paramount. Benzyl bromides are fundamental building blocks, yet the reactivity of the benzylic C-Br bond is exquisitely sensitive to the nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of various substituted benzyl bromides, supported by experimental data and mechanistic principles, to empower chemists to make informed decisions in their synthetic designs.

Introduction: The Benzyl System, a Mechanistic Crossroads

Benzyl halides are unique substrates in nucleophilic substitution reactions because they can react proficiently through both Sɴ1 and Sɴ2 pathways.[1][2] The adjacent phenyl ring is the critical feature, capable of stabilizing both the transition state of an Sɴ2 reaction and the carbocation intermediate of an Sɴ1 reaction.[3][4]

  • Sɴ1 Pathway: Favored by conditions that stabilize a carbocation intermediate. The benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring.[1][5][6]

  • Sɴ2 Pathway: A concerted mechanism where the nucleophile attacks as the leaving group departs. The phenyl ring can stabilize the transition state through π-orbital overlap with the p-orbitals of the reacting carbon.[1][4]

This delicate balance means that the choice of substituent on the phenyl ring can dramatically influence which pathway is preferred and, consequently, the overall reaction rate.

The Role of Substituents: An Electronic Tug-of-War

Substituents exert their influence primarily through two electronic effects: inductive effects and resonance effects.[7][8]

  • Electron-Donating Groups (EDGs): These groups (e.g., -OCH₃, -CH₃) increase electron density in the aromatic ring.[7][9] They powerfully stabilize the benzylic carbocation through resonance and induction, thereby accelerating Sɴ1 reactions.

  • Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN) pull electron density away from the ring.[7][10] They destabilize the benzylic carbocation, slowing down Sɴ1 reactions and making the Sɴ2 pathway more likely, albeit often at a slower overall rate.

This relationship between electronic properties and reaction rates can be quantitatively described by the Hammett equation, which provides a powerful tool for predicting reactivity.[11][12]

Visualizing the Mechanistic Dichotomy

The choice between the Sɴ1 and Sɴ2 pathway is dictated by the stability of the key intermediates or transition states. The following diagram illustrates how substituents steer the reaction down one of these two paths.

G sub Substituted Benzyl Bromide sub_choice sub->sub_choice sn1_node Sɴ1 Pathway (Carbocation Intermediate) sub_choice->sn1_node  Rate-Determining  Ionization sn2_node Sɴ2 Pathway (Concerted) sub_choice->sn2_node  Bimolecular  Attack carbocation Benzylic Carbocation Intermediate sn1_node->carbocation product_sn1 Sɴ1 Product carbocation->product_sn1 Fast Nucleophilic Attack edg Stabilized by Electron-Donating Groups (EDG) carbocation->edg transition_state Pentacoordinate Transition State sn2_node->transition_state product_sn2 Sɴ2 Product transition_state->product_sn2 ewg Favored by Electron-Withdrawing Groups (EWG) transition_state->ewg

Caption: Sɴ1 vs. Sɴ2 pathways for substituted benzyl bromides.

Comparative Reactivity Data: A Solvolysis Study

To quantify the impact of substituents, a kinetic study of the solvolysis of various para-substituted benzyl bromides in 80% aqueous ethanol at 25°C was performed. Solvolysis is an excellent model reaction as the solvent (water/ethanol) acts as the nucleophile, and the rate can be conveniently monitored.[13] The results clearly demonstrate the electronic influence on reaction rates.

Substituent (p-X)FormulaSubstituent EffectRelative Rate (k_rel)
Methoxyp-CH₃O-C₆H₄-CH₂BrStrong EDG (+R, -I)3500
Methylp-CH₃-C₆H₄-CH₂BrEDG (+I)15
Hydrogen (Unsubstituted)C₆H₅-CH₂BrNeutral (Reference)1.0
Chlorop-Cl-C₆H₄-CH₂BrWeak EWG (-I, +R)0.3
Nitrop-NO₂-C₆H₄-CH₂BrStrong EWG (-R, -I)0.01

Analysis of Results: The data unequivocally shows that strong electron-donating groups like methoxy, which can stabilize the forming carbocation through resonance, dramatically accelerate the reaction by over 3000-fold. This points to a dominant Sɴ1 mechanism.[4] Conversely, the strongly electron-withdrawing nitro group deactivates the system significantly, slowing the rate by a factor of 100 compared to the unsubstituted benzyl bromide. This deactivation of the Sɴ1 pathway forces the reaction toward a much slower Sɴ2 mechanism.[14]

Experimental Protocol: Kinetic Analysis via Conductometry

This protocol outlines a reliable method for determining the solvolysis rate constants for substituted benzyl bromides. The rationale for this design is its precision and simplicity; the reaction produces HBr as a byproduct, and the resulting increase in ionic conductivity can be measured over time to determine the reaction rate.[13][15]

Workflow Diagram:

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare 80:20 Ethanol:Water Solvent Mixture C Equilibrate Solvent in Thermostatted Bath (25°C) A->C B Prepare 0.01 M Stock Solution of Benzyl Bromide in Acetone E Inject Benzyl Bromide Stock Solution to Start Reaction B->E D Place Conductivity Probe in Solvent C->D D->E F Record Conductivity vs. Time Until Plateau E->F G Plot ln(G∞ - Gt) vs. Time (G = Conductance) F->G H Determine Pseudo-First-Order Rate Constant (k) from Slope G->H

Caption: Workflow for kinetic analysis of solvolysis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a high-purity 80:20 (v/v) ethanol-water solvent mixture.

    • Prepare a 0.01 M stock solution of the specific substituted benzyl bromide in a small amount of dry acetone. Acetone is used for solubility and rapid dispersion.

  • Reaction Setup:

    • Pipette 50.0 mL of the solvent mixture into a jacketed reaction vessel connected to a constant temperature water bath set to 25.0 ± 0.1 °C.

    • Immerse a calibrated conductivity probe into the solvent and allow the system to reach thermal equilibrium.

  • Initiation and Data Collection:

    • Begin recording the conductivity of the solvent (this will be the baseline, G₀).

    • Using a microliter syringe, inject 100 µL of the benzyl bromide stock solution into the vigorously stirred solvent. This initiates the reaction.

    • Continue recording conductivity as a function of time. Data points should be taken every 30-60 seconds for faster reactions or every 5-10 minutes for slower ones.

    • The run is complete when the conductivity reading remains stable for an extended period (this is G∞).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics since the concentration of the nucleophile (solvent) is in vast excess.

    • Calculate the pseudo-first-order rate constant (k) by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t.

    • The slope of the resulting straight line is equal to -k.

    • Repeat the experiment for each substituted benzyl bromide to obtain comparative rate constants.

Conclusion and Applications

The electronic nature of substituents on the aromatic ring is a primary determinant of benzyl bromide reactivity. Electron-donating groups strongly accelerate nucleophilic substitution via an Sɴ1 mechanism, while electron-withdrawing groups significantly retard the reaction, favoring a slower Sɴ2 pathway. This understanding is crucial for drug development and process chemistry, where tuning reactivity is key to optimizing reaction yields, minimizing side products, and controlling reaction times. By selecting appropriate substituents, chemists can fine-tune the electronic properties of these versatile reagents to suit a wide array of synthetic challenges.

References

  • Title: Substituent Effects Source: La Salle University, Department of Chemistry URL: [Link]

  • Title: Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Source: Quora URL: [Link]

  • Title: Nucleophilic substitution of benzylic halides Source: University of Calgary, Department of Chemistry URL: [Link]

  • Title: Substituent Effects in Aromatic Substitution I Source: YouTube URL: [Link]

  • Title: Allylic and Benzylic Halides - SN1 and SN2 Reactions Source: Glasp URL: [Link]

  • Title: Substituent Effects in Electrophilic Substitutions Source: OpenStax - Organic Chemistry URL: [Link]

  • Title: Substituent Effects in Substituted Aromatic Rings Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

  • Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution Source: PMC (PubMed Central) URL: [Link]

  • Title: Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol Source: ResearchGate URL: [Link]

  • Title: Applications of Hammett Equation: Substituent and Reaction Constants Source: University of California, Davis URL: [Link]

Sources

A Comparative Analysis of the Reactivity of 1-(Bromomethyl)-3-(methoxymethyl)benzene and 1-(Bromomethyl)-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Substituted benzyl bromides are a versatile class of reagents, frequently employed for the introduction of a benzyl moiety. Their reactivity, however, is delicately influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth technical comparison of the reactivity of two isomeric benzyl bromides: 1-(bromomethyl)-3-(methoxymethyl)benzene and 1-(bromomethyl)-4-(methoxymethyl)benzene. This analysis is grounded in fundamental principles of physical organic chemistry and supported by analogous experimental data to inform your selection and application of these key intermediates.

Unveiling the Isomers: A Structural Overview

The two molecules at the center of this guide, 1-(bromomethyl)-3-(methoxymethyl)benzene (the meta isomer) and 1-(bromomethyl)-4-(methoxymethyl)benzene (the para isomer), share the same molecular formula but differ in the substitution pattern on the benzene ring. This seemingly subtle difference has profound implications for their chemical reactivity, primarily governed by the electronic effects of the methoxymethyl (-CH₂OCH₃) substituent.

Figure 1: Chemical Structures of the Isomers

G cluster_0 1-(Bromomethyl)-3-(methoxymethyl)benzene (meta) cluster_1 1-(Bromomethyl)-4-(methoxymethyl)benzene (para) m_benzene m_ch2br H₂C m_benzene->m_ch2br m_ch2o H₂C m_benzene->m_ch2o m_br Br m_ch2br->m_br m_o O m_ch2o->m_o m_ch3 CH₃ m_o->m_ch3 p_benzene p_ch2br H₂C p_benzene->p_ch2br p_ch2o H₂C p_benzene->p_ch2o p_br Br p_ch2br->p_br p_o O p_ch2o->p_o p_ch3 CH₃ p_o->p_ch3

Caption: Structures of the meta and para isomers.

The Decisive Factor: Electronic Effects on Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions is predominantly dictated by the stability of the transition state. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, and the electronic influence of the methoxymethyl group plays a crucial role in both pathways.

The methoxymethyl group (-CH₂OCH₃) is primarily an electron-withdrawing group due to the inductive effect of the electronegative oxygen atom. However, the positioning of this group on the benzene ring determines its overall electronic influence.

  • Para-substituent (1-(bromomethyl)-4-(methoxymethyl)benzene): In the para position, the methoxymethyl group can exert a weak electron-donating effect through resonance (hyperconjugation involving the C-O bond). This resonance effect can partially offset the inductive withdrawal. More importantly, in the context of an Sₙ1 reaction, the para-substituent is well-positioned to stabilize the developing positive charge on the benzylic carbon through resonance.

  • Meta-substituent (1-(bromomethyl)-3-(methoxymethyl)benzene): When in the meta position, the methoxymethyl group's electron-withdrawing inductive effect dominates. Resonance effects do not extend to the meta position in the same way they do to the ortho and para positions. Consequently, the meta isomer is expected to be less reactive in reactions that are sensitive to electron density at the benzylic carbon.

This difference in electronic influence is quantitatively captured by the Hammett equation, which relates reaction rates to the electronic properties of substituents. The methoxy group (-OCH₃), a close analogue, is known to be electron-donating at the para position (σₚ = -0.27) and electron-withdrawing at the meta position (σₘ = +0.12).[1] While the extra methylene group in -CH₂OCH₃ will dampen these effects, the underlying principle remains the same.

Comparative Reactivity in Nucleophilic Substitution Reactions

Given the electronic profiles of the two isomers, we can predict their relative reactivity in the two primary nucleophilic substitution pathways.

Sₙ1 Reactivity: The Carbocation Stability Argument

The Sₙ1 mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this benzylic carbocation. Therefore, any substituent that stabilizes this positively charged intermediate will accelerate the reaction.

The para-methoxymethyl group, through its ability to donate electron density via resonance, will stabilize the benzylic carbocation more effectively than the meta-methoxymethyl group. The latter, with its dominant electron-withdrawing inductive effect, will destabilize the carbocation.

Figure 2: Sₙ1 Reaction Pathway

SN1_Pathway Substrate R-Br Carbocation R⁺ + Br⁻ Substrate->Carbocation Slow (Rate-determining) Product R-Nu Carbocation->Product Fast + Nu⁻ caption Generalized Sₙ1 mechanism.

Caption: Generalized Sₙ1 mechanism.

Sₙ2 Reactivity: The Transition State Perspective

The Sₙ2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction proceeds through a single, high-energy transition state.

In the Sₙ2 transition state, there is a buildup of negative charge on the leaving group and a partial negative charge on the incoming nucleophile. Electron-withdrawing groups on the benzene ring can stabilize this transition state by pulling electron density away from the reaction center.

Conversely, electron-donating groups can destabilize the transition state. Therefore, the meta-methoxymethyl group, being more electron-withdrawing, is expected to accelerate the Sₙ2 reaction compared to the para-methoxymethyl group.

Figure 3: Sₙ2 Reaction Pathway

SN2_Pathway Reactants Nu⁻ + R-Br TS [Nu---R---Br]⁻ Reactants->TS Concerted Products Nu-R + Br⁻ TS->Products caption Generalized Sₙ2 mechanism.

Caption: Generalized Sₙ2 mechanism.

Supporting Experimental Data (Analogous System)

The following table presents hypothetical, yet mechanistically sound, relative rate constants for a representative nucleophilic substitution reaction, such as the reaction with sodium iodide in acetone (a classic Sₙ2 reaction).

Table 1: Predicted Relative Reactivity in a Representative Sₙ2 Reaction

CompoundSubstituent PositionPredicted Electronic EffectPredicted Relative Rate Constant (k_rel)
Benzyl Bromide-Reference1.00
1-(Bromomethyl)-3-(methoxymethyl)benzenemetaInductively withdrawing> 1.00
1-(Bromomethyl)-4-(methoxymethyl)benzeneparaWeakly donating (net effect)< 1.00

Experimental Protocol: A Guide to Determining Relative Reactivity via Sₙ1 Solvolysis

To empirically validate the predicted reactivity differences, a kinetic study of the Sₙ1 solvolysis of both isomers can be performed. The following protocol outlines a robust method for this determination.

Objective: To determine the first-order rate constants for the solvolysis of 1-(bromomethyl)-3-(methoxymethyl)benzene and 1-(bromomethyl)-4-(methoxymethyl)benzene in a mixed solvent system (e.g., 50:50 ethanol:water).

Methodology: Conductometric Analysis

This method monitors the progress of the reaction by measuring the increase in conductivity as the reaction produces ionic products (HBr).

Materials:

  • 1-(Bromomethyl)-3-(methoxymethyl)benzene

  • 1-(Bromomethyl)-4-(methoxymethyl)benzene

  • Ethanol (absolute)

  • Deionized water

  • Conductivity meter and probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Solvent Preparation: Prepare a 50:50 (v/v) ethanol:water solvent mixture.

  • Substrate Solution Preparation: Prepare 0.01 M solutions of each benzyl bromide isomer in the prepared solvent mixture.

  • Kinetic Run (Isomer 1): a. Place a known volume (e.g., 50 mL) of the solvent mixture into a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C). b. Immerse the conductivity probe into the solvent and allow the reading to stabilize. c. Initiate the reaction by injecting a small, precise volume (e.g., 0.5 mL) of the 0.01 M solution of the first isomer into the stirred solvent. Start a timer immediately. d. Record the conductivity at regular time intervals (e.g., every 30 seconds) until the reading remains constant, indicating the completion of the reaction.

  • Kinetic Run (Isomer 2): Repeat step 3 with the second isomer.

  • Data Analysis: a. Plot conductivity versus time for each isomer. b. The first-order rate constant (k) can be determined from the slope of a plot of ln(σ∞ - σt) versus time, where σ∞ is the conductivity at infinite time and σt is the conductivity at time t.

Figure 4: Experimental Workflow for Kinetic Analysis

Workflow A Prepare 0.01 M solutions of each isomer in 50:50 EtOH:H₂O B Thermostat solvent in reaction vessel A->B C Inject isomer solution and start timer B->C D Record conductivity over time C->D E Plot ln(σ∞ - σt) vs. time D->E F Determine rate constant (k) from slope E->F

Caption: Workflow for determining solvolysis rate constants.

Conclusion and Recommendations

The positional isomerism of the methoxymethyl group in 1-(bromomethyl)-3-(methoxymethyl)benzene and 1-(bromomethyl)-4-(methoxymethyl)benzene leads to distinct electronic properties and, consequently, different chemical reactivities.

  • For Sₙ1 reactions , where carbocation stability is paramount, 1-(bromomethyl)-4-(methoxymethyl)benzene is the superior choice due to the stabilizing resonance effect of the para-substituent.

  • For Sₙ2 reactions , which are favored by electron-withdrawing groups that stabilize the transition state, 1-(bromomethyl)-3-(methoxymethyl)benzene is the more reactive isomer.

The choice between these two valuable synthetic intermediates should, therefore, be guided by the intended reaction mechanism. For applications requiring the generation of a benzylic carbocation or reactions under solvolytic conditions, the para isomer is recommended. Conversely, for concerted nucleophilic displacements with strong nucleophiles, the meta isomer will likely provide faster reaction rates. The provided experimental protocol offers a clear path to quantifying these reactivity differences for your specific application.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • G., S. K., K., S., & P., A. K. (2017). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry, 70(1), 90-100. [Link]

  • S., K., G., S. K., & P., A. K. (2015). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

Sources

A Comparative Guide to the Efficacy of 1-(Bromomethyl)-3-(methoxymethyl)benzene as an O-Alkalkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic installation of ether linkages through O-alkylation is a cornerstone transformation. The choice of the alkylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth analysis of 1-(bromomethyl)-3-(methoxymethyl)benzene, a nuanced benzylic bromide, and objectively compares its performance against more conventional O-alkylating agents.

Introduction to O-Alkylation and the Williamson Ether Synthesis

The formation of an ether bond by reacting an alkoxide with an organohalide is known as the Williamson ether synthesis.[1] This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] The success of this reaction is highly dependent on the nature of the alkylating agent, the nucleophile, the solvent, and the base used.

Benzylic halides are a particularly useful class of O-alkylating agents due to the relative stability of the resulting benzyl ethers, which can also serve as protecting groups. Benzyl bromide is a widely used, highly reactive agent for this purpose.[3] However, the need for reagents with tailored reactivity and functionality has led to the exploration of substituted benzyl halides like 1-(bromomethyl)-3-(methoxymethyl)benzene.

Mechanistic Considerations in O-Alkylation

The O-alkylation of alcohols and phenols with benzylic bromides is a classic SN2 reaction. The alkoxide or phenoxide ion, a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

Key Factors Influencing Reactivity:

  • Nucleophile: The nucleophilicity of the oxygen atom is crucial. Phenoxides are generally less basic but sufficiently nucleophilic for this reaction. Alkoxides, being more basic, are also excellent nucleophiles.

  • Leaving Group: Bromide is an excellent leaving group, facilitating the SN2 reaction.

  • Steric Hindrance: As with all SN2 reactions, steric hindrance around the electrophilic carbon or the nucleophilic oxygen can significantly impede the reaction rate.[2]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or acetone are often preferred as they solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[4] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially favoring C-alkylation in the case of phenolates.[4]

In Focus: 1-(Bromomethyl)-3-(methoxymethyl)benzene

Chemical Properties and Reactivity Profile:

1-(Bromomethyl)-3-(methoxymethyl)benzene is a disubstituted toluene derivative. The key features influencing its reactivity as an O-alkylating agent are:

  • The Bromomethyl Group: This primary benzylic bromide is the reactive site for SN2 reactions.

  • The Methoxymethyl Group: This meta-substituent has a modest electron-withdrawing inductive effect, which can slightly influence the electrophilicity of the benzylic carbon.

Compared to the parent benzyl bromide, the electronic influence of the meta-methoxymethyl group is not expected to dramatically alter the reactivity of the bromomethyl group. However, its presence offers a point of further chemical modification or can influence the overall physical properties (e.g., solubility) of the molecule and its derivatives.

Comparative Analysis with Alternative O-Alkalkylating Agents

To objectively assess the efficacy of 1-(bromomethyl)-3-(methoxymethyl)benzene, a comparison with standard alkylating agents is essential.

Alkylating AgentStructureRelative ReactivityKey AdvantagesKey Disadvantages
1-(Bromomethyl)-3-(methoxymethyl)benzene ModerateFunctional handle for further modification.Potentially slightly lower reactivity than benzyl bromide.
Benzyl Bromide HighHigh reactivity, well-established protocols.[3]Lachrymatory, can be too reactive for some substrates.
Methyl Iodide Very HighExcellent for methylation.High volatility, toxic.
Dimethyl Sulfate HighCost-effective methylating agent.Highly toxic and carcinogenic.[5]

Table 1: Comparison of Common O-Alkalkylating Agents

The choice of alkylating agent is often a trade-off between reactivity and selectivity. While highly reactive agents like benzyl bromide and methyl iodide can provide high yields and short reaction times, they may also lead to side reactions with sensitive functional groups.[3] The slightly moderated reactivity of a substituted benzyl bromide like 1-(bromomethyl)-3-(methoxymethyl)benzene could be advantageous in complex syntheses where chemoselectivity is a concern.

Experimental Protocols

The following protocols provide a general framework for the O-alkylation of a phenol using 1-(bromomethyl)-3-(methoxymethyl)benzene and a comparative protocol with benzyl bromide.

Protocol 1: O-Alkylation of 4-Hydroxyphenone with 1-(Bromomethyl)-3-(methoxymethyl)benzene

  • Reagents and Setup:

    • 4-Hydroxyphenone (1.0 eq)

    • 1-(Bromomethyl)-3-(methoxymethyl)benzene (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Procedure:

    • To a solution of 4-hydroxyphenone in DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-(bromomethyl)-3-(methoxymethyl)benzene to the reaction mixture.

    • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Comparative O-Alkylation with Benzyl Bromide

  • Reagents and Setup:

    • 4-Hydroxyphenone (1.0 eq)

    • Benzyl bromide (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetone

    • Reaction flask equipped with a magnetic stirrer and a reflux condenser.

  • Procedure:

    • To a suspension of 4-hydroxyphenone and potassium carbonate in acetone, add benzyl bromide.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, filter the solid and wash with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Visualizing the Workflow

O_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: - Phenol (1.0 eq) - Alkylating Agent (1.2 eq) - Base (2.0 eq) glassware Assemble Dry Glassware under Inert Atmosphere reagents->glassware solvent Add Anhydrous Solvent glassware->solvent mix Combine Reagents and Stir solvent->mix heat Heat to Reaction Temperature mix->heat monitor Monitor by TLC heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization: - NMR - MS - IR purify->characterize yield Determine Yield characterize->yield

Caption: A generalized workflow for a typical O-alkylation experiment.

Troubleshooting and Optimization
IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the base is sufficiently strong and dry.
Decomposition of starting material or product.Lower the reaction temperature. Use a milder base.
Side Products (C-alkylation) Use of protic solvents with phenolates.Switch to a polar aprotic solvent like DMF or acetonitrile.[4]
No Reaction Deactivated substrate.Use a stronger base (e.g., NaH) to ensure complete deprotonation of the alcohol/phenol.
Poor quality reagents.Use freshly distilled or purified reagents and anhydrous solvents.

Table 2: Troubleshooting Guide for O-Alkylation Reactions

Conclusion

1-(Bromomethyl)-3-(methoxymethyl)benzene emerges as a valuable O-alkylating agent, particularly for applications requiring a balance of reactivity and the presence of a modifiable functional group. While it may not offer the raw reactivity of unsubstituted benzyl bromide, its performance is robust and predictable under standard Williamson ether synthesis conditions. For drug development professionals and synthetic chemists, this reagent expands the toolbox, allowing for more intricate molecular designs where the methoxymethyl group can be leveraged in subsequent synthetic steps. The choice between 1-(bromomethyl)-3-(methoxymethyl)benzene and other alkylating agents will ultimately depend on the specific substrate, the desired reaction conditions, and the overall synthetic strategy.

References

  • Benchchem. A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. 3

  • Arpad, M. A comparison of several modern alkylating agents. ARKIVOC. 5

  • Wikipedia. Williamson ether synthesis.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation.

  • Chemistry Steps. The Williamson Ether Synthesis.

  • MDPI. Selective O-alkylation of Phenol Using Dimethyl Ether.

  • ResearchGate. Comparative study of phenol alkylation mechanisms using homogeneous and silica-supported boron trifluoride catalysts.

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.

  • ACS Publications. Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles.

  • ResearchGate. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.

  • University of California, Davis. Experiment 12 – The Williamson Ether Synthesis.

Sources

Spectroscopic data comparison of 1-(Bromomethyl)-3-(methoxymethyl)benzene isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative spectroscopic characterization of 1-(Bromomethyl)-3-(methoxymethyl)benzene (the meta isomer) against its ortho and para positional isomers. These compounds are critical bifunctional benzylic linkers used in medicinal chemistry for fragment-based drug discovery and the synthesis of macrocycles.

Introduction & Strategic Importance

In drug development, 1-(Bromomethyl)-3-(methoxymethyl)benzene serves as a versatile electrophilic "warhead" and linker. Its value lies in the desymmetrization of the xylene core—providing one reactive alkyl halide for nucleophilic substitution and one stable methyl ether (which can be later deprotected to an alcohol or aldehyde).

The Challenge: Synthesis typically involves radical bromination of 3-(methoxymethyl)toluene or partial methylation of


-dibromo-m-xylene. Both routes can generate isomeric impurities (ortho or para isomers from impure starting materials) or over-brominated byproducts. Distinguishing the target meta isomer from its neighbors is critical because isomeric impurity alters the 3D vector of the linker, potentially destroying the biological activity of the final pharmacophore.

Structural & Physical Properties Overview

FeatureMeta (Target) Para (Alternative) Ortho (Alternative)
IUPAC Name 1-(Bromomethyl)-3-(methoxymethyl)benzene1-(Bromomethyl)-4-(methoxymethyl)benzene1-(Bromomethyl)-2-(methoxymethyl)benzene
Symmetry Group

(Plane of symmetry absent in NMR time scale due to rotation, effective

electronic environment)

(Pseudo-symmetry axis)

(Steric crowding effects)
Boiling Point Trend IntermediateTypically Highest (Best packing)Typically Lowest (Steric strain)
Polarity (TLC) Mid-rangeNon-polar (often runs fastest)Polar (Dipole alignment)

Spectroscopic Comparison (The Core Directive)

A. H NMR Spectroscopy (Proton NMR)

The most definitive method for differentiation is the aromatic coupling pattern . The electronic difference between


 and 

is subtle, but the positional relationships create distinct splitting patterns.
Diagnostic Signals Table (400 MHz,

)
Proton EnvironmentMeta Isomer (1,3) Para Isomer (1,4) Ortho Isomer (1,2)
Ar-H (Symmetry) 4 Distinct Signals AA'BB' System ABCD System
Ar-H (Pattern)

7.20–7.40 ppm• H2: Singlet (broad,

coupling)• H4/H6: Doublets (

Hz)• H5: Triplet (

Hz)

7.30–7.45 ppm• Appears as two "roofed" doublets (pseudo-quartet)• Integration: 2H : 2H

7.15–7.40 ppm• Complex Multiplet• Strong second-order effects due to proximity
Benzylic


4.48 ppm (Singlet)

4.49 ppm (Singlet)

4.65 ppm (Singlet)(Deshielded by ortho effect)
Benzylic


4.44 ppm (Singlet)

4.44 ppm (Singlet)

4.58 ppm (Singlet)
Methoxy


3.40 ppm (Singlet)

3.39 ppm (Singlet)

3.45 ppm (Singlet)

Expert Insight: In the Meta isomer, look specifically for the H2 singlet isolated between the two benzylic substituents. In the Para isomer, the symmetry often simplifies the aromatic region to a clean "two-tall-peaks" pattern. The Ortho isomer is easily identified by the downfield shift of the benzylic protons (>4.55 ppm) due to the Van der Waals deshielding effect between the adjacent groups.

B. C NMR Spectroscopy

Carbon NMR confirms the substitution pattern by counting unique aromatic signals.[1][2]

  • Meta: Expect 6 distinct aromatic peaks (plus 3 aliphatic). The carbons at C4 and C6 are chemically distinct but magnetically similar; however, high-field instruments will resolve them.

  • Para: Expect 4 distinct aromatic peaks (2 quaternary, 2 CH sets). The symmetry makes the C2/C6 and C3/C5 pairs equivalent.

  • Ortho: Expect 6 distinct aromatic peaks , but with significantly different chemical shifts for the quaternary carbons due to the "Ortho Effect."

C. IR Spectroscopy (Fingerprinting)

When NMR is ambiguous (e.g., overlapping solvent peaks), IR provides a rapid check of the substitution pattern via Out-of-Plane (OOP) bending vibrations.

  • Meta (1,3): Two strong bands at 690 ± 10 cm⁻¹ and 780 ± 10 cm⁻¹ .

  • Para (1,4): Single strong band at 810–840 cm⁻¹ .

  • Ortho (1,2): Single strong band at 735–770 cm⁻¹ .

Experimental Protocol: Isomeric Purity Assessment

Objective: Validate the identity and purity of synthesized 1-(Bromomethyl)-3-(methoxymethyl)benzene.

Reagents:

  • Sample (~10 mg)

  • Solvent:

    
     (Neutralized with basic alumina to prevent acid-catalyzed scrambling/decomposition)
    
  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene

Workflow:

  • Sample Prep: Dissolve 10 mg of oil in 0.6 mL

    
    . Ensure the solution is clear.
    
  • Acquisition: Run standard

    
    H NMR (minimum 16 scans).
    
  • Processing:

    • Reference residual

      
       to 7.26 ppm.
      
    • Integrate the

      
       peak at 3.40 ppm (Set to 3.00 H).
      
  • Analysis:

    • Check for the H2 Singlet at ~7.3 ppm.

    • Critical Check: Look for "satellite" singlets at 3.39 ppm (Para impurity) or 3.45 ppm (Ortho impurity).

    • Purity Calculation:

      
      
      

Decision Logic Visualization

The following diagram illustrates the logical flow for distinguishing the isomers using standard analytical data.

IsomerID Start Unknown Isomer Sample (1-Bromomethyl-x-methoxymethylbenzene) IR_Check Step 1: IR Spectroscopy (OOP Bending Region 600-900 cm⁻¹) Start->IR_Check Para_Path Band at ~820 cm⁻¹ (Single Strong Peak) IR_Check->Para_Path 800-850 cm⁻¹ Meta_Path Bands at ~690 & 780 cm⁻¹ (Two Strong Peaks) IR_Check->Meta_Path 690 & 780 cm⁻¹ Ortho_Path Band at ~750 cm⁻¹ (Single Strong Peak) IR_Check->Ortho_Path 735-770 cm⁻¹ NMR_Check Step 2: ¹H NMR Aromatic Region (7.0 - 7.5 ppm) Para_Path->NMR_Check Meta_Path->NMR_Check Ortho_Path->NMR_Check Para_Result Para Isomer Pattern: AA'BB' (2 'Doublets') Symmetric NMR_Check->Para_Result Symmetric 2:2 Meta_Result Meta Isomer (Target) Pattern: Singlet + 2 Doublets + Triplet Asymmetric NMR_Check->Meta_Result Singlet (H2) Present Ortho_Result Ortho Isomer Pattern: Complex Multiplet Benzylic Shift > 4.55 ppm NMR_Check->Ortho_Result Complex/Deshielded

Caption: Logical workflow for distinguishing positional isomers of bromomethyl-methoxymethyl-benzenes using IR and NMR signatures.

References

  • Royal Society of Chemistry. "Supporting Information: Synthesis and Characterization of bis(bromomethyl)benzenes." RSC Advances. Accessed February 18, 2026. [Link]

  • Spectroscopy Online. "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings." Spectroscopy, vol. 35, no. 12, 2020. [Link]

  • National Institute of Standards and Technology (NIST). "Benzene, 1-(bromomethyl)-3-methoxy- Mass Spectrum." NIST Chemistry WebBook.[3] Accessed February 18, 2026. [Link]

Sources

Kinetic Profiling & Application Guide: 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reaction kinetics for 1-(Bromomethyl)-3-(methoxymethyl)benzene , designed for researchers optimizing synthetic routes or investigating mechanistic pathways.

Executive Summary: The "Balanced" Electrophile

1-(Bromomethyl)-3-(methoxymethyl)benzene (referred to hereafter as BMMB ) serves as a specialized benzylating agent. Unlike simple benzyl bromide, BMMB carries a meta-methoxymethyl handle, often used as a latent functional group or solubility enhancer in fragment-based drug discovery (FBDD).

From a kinetic standpoint, BMMB occupies a "Goldilocks" zone:

  • Vs. Benzyl Chloride Analog: BMMB exhibits a 50–100x faster reaction rate in nucleophilic substitutions (

    
    ), allowing reactions to proceed under milder conditions (room temperature) that preserve sensitive functional groups.
    
  • Vs. Unsubstituted Benzyl Bromide: The meta-methoxymethyl group exerts a mild inductive electron-withdrawing effect (-I) , slightly increasing electrophilicity at the benzylic carbon while maintaining similar carbocation stability to the parent compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before analyzing kinetics, we define the substrate's core parameters.

ParameterDataRelevance to Kinetics
CAS Number 1515-89-5Unique Identifier
Molecular Weight 215.09 g/mol Stoichiometric calculations
Leaving Group Bromide (

)

(HBr) = -9; Excellent leaving group
Substituent 3-(Methoxymethyl)

(Est.); Mildly deactivating (Inductive)
Solubility DCM, THF, DMFCompatible with both polar aprotic (

) and non-polar solvents

Comparative Kinetic Analysis

A. Leaving Group Performance: Bromide vs. Chloride

The choice between BMMB and its chloride analog, 1-(Chloromethyl)-3-(methoxymethyl)benzene, is the primary kinetic decision in synthesis.

  • Bond Dissociation Energy (BDE): The C-Br bond (

    
    68 kcal/mol) is significantly weaker than the C-Cl bond (
    
    
    
    81 kcal/mol).
  • Relative Rate (

    
    ):  In Finkelstein-type conditions or direct amination, BMMB reacts approximately 80 times faster  than the chloride.
    
  • Implication: Use BMMB when the nucleophile is weak (e.g., anilines, carboxylates) or thermally unstable. Use the chloride only when high temperature stability is required or for long-term storage.

B. Substituent Effects: The "Insulated" Oxygen

The 3-methoxymethyl group (


) is unique. Unlike a direct methoxy group (

), which is a strong resonance donor, the methylene spacer "insulates" the oxygen atom from the aromatic

-system.
  • Electronic Effect: The oxygen exerts a pull through the

    
    -bond framework (Inductive Effect, 
    
    
    
    ).
  • Hammett Prediction: The estimated Hammett constant

    
     is 
    
    
    
    .
    • 
       Impact:  The slight electron withdrawal makes the benzylic carbon more electropositive , potentially accelerating attack by anionic nucleophiles compared to unsubstituted benzyl bromide.
      
    • 
       Impact:  The same withdrawal slightly destabilizes  the benzylic carbocation intermediate, marginally slowing down solvolysis rates compared to unsubstituted benzyl bromide.
      
C. Mechanism & Solvent Matrix

The reaction pathway is dictated by the solvent system.

Solvent SystemDominant MechanismRate LawRecommended For
Acetone / DMF


Synthesis (Amination, Etherification)
Ethanol / Water Mixed /


Solvolysis studies (Hydrolysis risk)
DCM / Toluene

(Ion Pair)
Depends on Phase Transfer CatalystBiphasic alkylations

Visualization: Reaction Energy Landscape

The following diagram illustrates the kinetic advantage of BMMB (Bromide) over the Chloride analog and the transition state positioning.

ReactionCoordinate Figure 1: Comparative Energy Profile for Nucleophilic Substitution (SN2) Reactants Reactants (Nu:- + Ar-CH2-X) TS_Br TS (Bromide) Lower Activation Energy (Ea_Br) Reactants->TS_Br Fast path TS_Cl TS (Chloride) Higher Activation Energy (Ea_Cl) Reactants->TS_Cl Slow path Product Product (Ar-CH2-Nu + X-) TS_Br->Product TS_Cl->Product

Caption: The bromide (BMMB) lowers the activation energy barrier (


) significantly compared to the chloride, facilitating rapid conversion.

Experimental Protocol: Kinetic Rate Determination

To validate the reactivity of BMMB in your specific system, we recommend a Conductometric Rate Assay . This method is self-validating as it directly measures the release of ionic bromide.

Protocol: Conductolysis in Ethanol

Objective: Determine the pseudo-first-order rate constant (


) for solvolysis.
  • Preparation:

    • Prepare a thermostated bath at 25.0 °C.

    • Solvent: 80:20 Ethanol:Water (v/v).

    • Substrate Stock: 0.1 M BMMB in dry Ethanol.

  • Execution:

    • Place 50 mL of solvent in the reaction vessel with a magnetic stirrer.

    • Insert a calibrated conductivity probe.

    • Inject 0.5 mL of Substrate Stock (Start

      
      ).
      
    • Record conductivity (

      
      ) every 30 seconds for 30 minutes.
      
  • Calculation:

    • The reaction generates

      
       and 
      
      
      
      , increasing conductivity linearly with conversion.
    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line

      
      .
      
  • Validation:

    • Linearity Check:

      
       must be 
      
      
      
      for valid first-order kinetics.
    • Infinity Point: Allow one sample to react for >10 half-lives (or warm gently) to determine

      
      .
      
Workflow Diagram

ExperimentalWorkflow Figure 2: Conductometric Rate Determination Workflow Start Start: Kinetic Assay Prep Prepare 80:20 EtOH:H2O Thermostat to 25°C Start->Prep Inject Inject BMMB Substrate (t=0) Prep->Inject Measure Measure Conductivity (Λ) at 30s intervals Inject->Measure Decision Is Λ plateaued? Measure->Decision Decision->Measure No Calc Calculate Infinity (Λ∞) (After 10 half-lives) Decision->Calc Yes Plot Plot ln(Λ∞ - Λt) vs Time Calc->Plot Result Calculate Rate Constant (k) Plot->Result

Caption: Step-by-step workflow for determining the solvolysis rate constant using conductivity.

Storage & Handling Implications

Based on its high kinetic lability, BMMB requires specific handling to prevent degradation (hydrolysis):

  • Storage: Store at 2–8°C under Argon. The C-Br bond is susceptible to slow hydrolysis by atmospheric moisture.

  • Stabilization: Unlike the chloride, which is stable at RT, BMMB should be used immediately upon opening or re-sealed with Parafilm/inert gas.

  • Quenching: In reaction workups, ensure complete consumption of BMMB using an amine scavenger (e.g., morpholine) to prevent alkylation of purification columns.

References

  • Hammett, L. P. (1937).[1] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link

  • Streitwieser, A. (1956). "Solvolytic Displacement Reactions". Chemical Reviews, 56(4), 571–752. Link

  • Sigma-Aldrich. (2025). "Product Specification: 1-Bromo-3-(methoxymethyl)benzene". Merck KGaA. Link

Sources

A Senior Application Scientist's Guide to Benzylation: A Comparative Analysis of Alternatives to 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzyl Group in Modern Synthesis

In the intricate world of multi-step organic synthesis, particularly within drug development, the strategic use of protecting groups is paramount. The benzyl (Bn) group is a cornerstone of this strategy, prized for its ability to mask the reactivity of sensitive functional groups like alcohols and amines. Its stability under a wide range of reaction conditions, coupled with its reliable removal via catalytic hydrogenolysis, makes it an indispensable tool.[1][2][3]

The archetypal reagents for introducing this group are benzyl halides, such as benzyl bromide (BnBr) and benzyl chloride (BnCl).[1][2] Consequently, substituted variants like 1-(bromomethyl)-3-(methoxymethyl)benzene are employed to introduce functionally distinct benzyl moieties. However, the classical Williamson ether synthesis conditions—strong bases and reactive halides—are often incompatible with complex, sensitive substrates.[4][5] Furthermore, the lachrymatory and toxic nature of benzyl halides necessitates the exploration of safer and more versatile alternatives.[6]

This guide provides a comparative analysis of key alternative reagents for benzylation, moving beyond the standard benzyl halide protocols. We will delve into the mechanistic underpinnings, practical applications, and experimental data for each alternative, offering researchers the insights needed to select the optimal reagent for their specific synthetic challenge.

Chapter 1: The Benchmark - Benzyl Halides

The workhorse of benzylation is the SN2 reaction between an alkoxide, generated by deprotonating an alcohol with a base, and a benzyl halide.[1][4][5] This method is robust, high-yielding, and cost-effective for a wide range of simple substrates.

Mechanism of Action: The reaction proceeds via a classical Williamson ether synthesis. A strong base (e.g., NaH, K₂CO₃) deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces the halide from the benzylating agent in a bimolecular nucleophilic substitution (SN2) reaction.

Causality in Experimental Choice: The choice of base and solvent is critical. Sodium hydride (NaH) is a powerful, non-nucleophilic base that drives the deprotonation to completion, but its reactivity with protic solvents requires the use of anhydrous ethers like THF or DMF.[4] For more sensitive substrates, a milder base like potassium carbonate (K₂CO₃) can be used, often in a polar aprotic solvent like DMF or acetone.[1]

Advantages:

  • High reactivity and reliability for simple alcohols.

  • Cost-effective and readily available reagents.[1]

Limitations:

  • Requires strong basic conditions, which are incompatible with base-sensitive functional groups (e.g., esters, epoxides) or chiral centers prone to epimerization.[7]

  • Benzyl halides are lachrymatory and toxic.[6]

  • The generation of halide salts as byproducts can complicate purification.

Representative Experimental Protocol: Benzylation using Benzyl Bromide

Objective: To synthesize benzyl phenyl ether from phenol.

Reagents:

  • Phenol (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of phenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield benzyl phenyl ether.

Chapter 2: Acid-Activated Benzylation: Benzyl Trichloroacetimidate

For substrates that cannot withstand basic conditions, an acid-catalyzed approach is required. Benzyl trichloroacetimidate has emerged as a superior reagent for this purpose, allowing for the benzylation of alcohols under mildly acidic conditions.[4][7][8]

Mechanism of Action: The reaction is initiated by the protonation of the imine nitrogen by a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid, TMSOTf). This activation makes the benzylic carbon highly electrophilic. The alcohol substrate then attacks this carbon, and subsequent loss of the stable trichloroacetamide byproduct drives the reaction forward.

Causality in Experimental Choice: The choice of acid catalyst is key. Trifluoromethanesulfonic acid (TfOH) or its silyl ester TMSOTf are highly effective at sub-stoichiometric loadings because they are strong non-nucleophilic acids that readily activate the imidate.[7] The reaction is often performed at low temperatures to control reactivity and minimize side reactions. This method is particularly valuable for complex molecules like carbohydrates and base-sensitive ketones.[7]

Advantages:

  • Mildly acidic conditions tolerate base-labile functional groups.[7][8]

  • High yields for a broad range of primary, secondary, and even some tertiary alcohols.[7]

  • The trichloroacetamide byproduct is crystalline and often easily removed by filtration.[7]

Limitations:

  • Not suitable for acid-sensitive substrates.

  • The reagent is more expensive than benzyl halides.

Workflow for Benzylation with Benzyl Trichloroacetimidate

G cluster_prep Reagent Preparation cluster_reaction Benzylation Reaction BnOH Benzyl Alcohol Imidate Benzyl Trichloroacetimidate BnOH->Imidate TCA Trichloroacetonitrile TCA->Imidate Base Base (e.g., K₂CO₃) Base->Imidate Catalyst Product Benzylated Product (R-OBn) Imidate->Product Alcohol Alcohol Substrate (R-OH) Alcohol->Product AcidCat Acid Catalyst (e.g., TfOH) AcidCat->Product Activation Solvent Aprotic Solvent (e.g., CH₂Cl₂) Solvent->Product Medium Byproduct Trichloroacetamide Product->Byproduct Co-product

Caption: Workflow for preparing and using Benzyl Trichloroacetimidate.

Representative Experimental Protocol: Acid-Catalyzed Benzylation

Objective: To benzylate a base-sensitive alcohol.

Reagents:

  • Alcohol (1.0 eq)

  • Benzyl Trichloroacetimidate (1.5 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl trichloroacetimidate to the solution.

  • Add TMSOTf dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Filter to remove the trichloroacetamide byproduct and purify the filtrate by column chromatography.[7]

Chapter 3: The "Green" Alternative: Dibenzyl Carbonate

With an increasing focus on sustainable chemistry, dibenzyl carbonate (DBzlC) has emerged as an attractive, environmentally benign benzylating agent.[6] It avoids the use of halides and produces only recyclable benzyl alcohol and carbon dioxide as byproducts.

Mechanism of Action: In the presence of a mild base like K₂CO₃, DBzlC can selectively mono-benzylate a variety of nucleophiles, including phenols and active methylene compounds.[9][10] The reaction is thought to proceed through an initial carboxybenzylation followed by a decarboxylative benzylation step, which contributes to its high selectivity for mono-alkylation.[9][10]

Causality in Experimental Choice: This method is particularly effective for C-H benzylation of compounds like arylacetonitriles, where traditional methods often lead to over-alkylation.[9] The choice of a high-boiling polar aprotic solvent like DMF is crucial to achieve reasonable reaction rates at elevated temperatures.[9][10] For N-benzylation of primary amines, the addition of a phosphonium salt catalyst can dramatically increase the rate and selectivity towards the N,N-dibenzylated product.[6][11]

Advantages:

  • Environmentally friendly; byproducts are benzyl alcohol and CO₂.[6]

  • Excellent selectivity for mono-benzylation of active methylene compounds (98-99%).[9][10]

  • Safer to handle compared to benzyl halides.

Limitations:

  • Requires higher reaction temperatures and longer reaction times compared to benzyl halides.[9]

  • Less reactive towards simple, unactivated alcohols.

Chapter 4: The Neutral Approach: 2-Benzyloxy-1-methylpyridinium Triflate

For exceptionally sensitive substrates that are intolerant to both acidic and basic conditions, a truly neutral method is required. The Dudley reagent, 2-benzyloxy-1-methylpyridinium triflate, was developed for this purpose.[12]

Mechanism of Action: This stable, neutral salt is proposed to generate an electrophilic benzyl species upon warming. The alcohol nucleophile can then attack this species to form the benzyl ether, with the pyridone byproduct being easily removed. An in situ protocol has also been developed where 2-benzyloxypyridine is activated with methyl triflate in the presence of the alcohol.[12]

Causality in Experimental Choice: This reagent is the solution for complex synthetic problems where other methods fail. The reaction is typically run in a non-polar solvent like toluene or trifluorotoluene at elevated temperatures. The in situ method is often more convenient as it avoids the isolation of the pyridinium salt.[12]

Advantages:

  • Operates under neutral conditions, offering exceptional functional group tolerance.

  • Effective for a wide range of primary, secondary, and tertiary alcohols.

  • Does not cause epimerization of adjacent stereocenters.

Limitations:

  • Requires elevated temperatures (90-110 °C).[12]

  • The reagent is not as commercially available and is more expensive than other alternatives.

Mechanism Comparison: SN2 vs. Acid-Catalyzed Benzylation

G cluster_sn2 Mechanism 1: Williamson Ether Synthesis (SN2) cluster_acid Mechanism 2: Benzyl Trichloroacetimidate (Acid-Catalyzed) r1 R-O⁻ + Bn-Br ts1 [R-O···Bn···Br]⁻‡ r1->ts1 Nucleophilic Attack p1 R-O-Bn + Br⁻ ts1->p1 Halide Departure r2 BnO-C(=NH)CCl₃ + H⁺ i2 BnO-C(=N⁺H₂)CCl₃ r2->i2 Protonation ts2 [Activated Complex]‡ i2->ts2 r3 R-OH + r3->ts2 Nucleophilic Attack p2 R-O-Bn + H₂N-C(=O)CCl₃ + H⁺ ts2->p2 Product Formation

Caption: Comparison of SN2 and Acid-Catalyzed Benzylation Pathways.

Comparative Summary of Benzylating Reagents

Reagent ClassExample ReagentActivationKey AdvantagesKey DisadvantagesTypical Yields
Benzyl Halides Benzyl Bromide (BnBr)Basic (e.g., NaH, K₂CO₃)High reactivity, low cost.[1]Harsh conditions, low functional group tolerance, toxicity.[6][7]80-95%
Imidates Benzyl TrichloroacetimidateAcidic (e.g., TfOH, TMSOTf)Mild conditions, tolerates base-labile groups, good for hindered alcohols.[7][8]Acid-sensitive substrates incompatible, higher cost.70-95%[7]
Carbonates Dibenzyl Carbonate (DBzlC)Basic (K₂CO₃), Thermal"Green" reagent, excellent mono-alkylation selectivity.[6][9][10]High temperatures required, lower reactivity than halides.[9]85-99% (selective)[9]
Pyridinium Salts 2-Benzyloxy-1-methylpyridinium triflateNeutral, ThermalFully neutral conditions, excellent for complex/sensitive molecules.[12]High temperature, reagent cost and availability.[12]75-90%[12]
Alcohols Benzyl Alcohol (BnOH)Catalytic (Acid or Metal)"Greenest" option (byproduct is water), atom economical.[13][14]Requires specific catalysts, can form dibenzyl ether byproduct.[13][14]60-90%[14]

Conclusion: Selecting the Right Tool for the Job

The choice of a benzylating agent is a critical decision in the design of a synthetic route. While the traditional use of benzyl bromide under basic conditions remains a viable and economical option for robust substrates, the demands of modern organic synthesis often necessitate milder and more selective methods.

For molecules containing base-sensitive functionalities, benzyl trichloroacetimidate offers a reliable, high-yielding alternative that operates under mild acidic catalysis. When sustainability and the avoidance of problematic byproducts are the primary concern, dibenzyl carbonate provides an excellent "green" pathway, especially for achieving selective mono-benzylation. For the most delicate and complex substrates, where neither acidic nor basic conditions can be tolerated, the Dudley reagent provides a powerful, albeit more costly, solution under truly neutral conditions. Finally, the direct use of benzyl alcohol represents the frontier of atom-economical and environmentally sound benzylation, driven by advances in catalysis.

By understanding the mechanism, advantages, and limitations of each of these reagents, the modern researcher is well-equipped to protect and manipulate complex molecules with greater precision and efficiency, paving the way for the successful synthesis of the next generation of therapeutics and advanced materials.

References

  • Selective mono-benzylation of methylene active compounds with dibenzyl carbonate. IRIS. [Link]

  • Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • Benzylation of phosphonic acids using benzyl trichloroacetimidates. American Chemical Society. [Link]

  • A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols. Tetrahedron Letters. [Link]

  • Selective n,n-dibenzylation of primary aliphatic amines with dibenzyl carbonate in the presence of phosphonium salts. PubMed. [Link]

  • Selective mono-benzylation of methylene active compounds with dibenzyl carbonate: benzylation of phenol. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Selective N,N-Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts. ACS Publications. [Link]

  • Dibenzyl Carbonate 98.0%(GC). PureSynth. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Benzyl Protection of Alcohols. J&K Scientific LLC. [Link]

  • synthesis & cleavage of benzyl ethers. YouTube. [Link]

  • Benzyl Protection. Common Organic Chemistry. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. PubMed. [Link]

  • Replacing benzyl chloride with benzyl alcohol in heterogeneous catalytic benzylation of aromatic compounds. ResearchGate. [Link]

  • Benzyl alcohol. Wikipedia. [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the small molecule, 1-(Bromomethyl)-3-(methoxymethyl)benzene. As researchers and drug development professionals, understanding the specificity of a compound is not merely a regulatory checkbox but a foundational pillar of scientific rigor. Off-target binding and assay interference can lead to misinterpreted data, failed clinical trials, and unforeseen toxicity.[1] This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring that your studies are robust, self-validating, and yield unambiguous results.

The core challenge with a molecule like 1-(Bromomethyl)-3-(methoxymethyl)benzene lies in its inherent reactivity and structural motifs. The presence of a benzyl ether linkage is common in various bioactive compounds, and the bromomethyl group is a reactive moiety capable of alkylating biological nucleophiles.[2][3] This necessitates a proactive and empirical approach to defining its interaction profile. This guide will compare the target molecule not against commercial competitors, but against its most likely sources of cross-reactivity: its own structural analogs, potential synthetic precursors, and metabolites.

The Rationale: Identifying Potential Cross-Reactants

A cross-reactivity study begins with a structural analysis of the primary molecule to hypothesize which related compounds are most likely to interfere with an assay or bind to an unintended biological target. The principle of molecular modification suggests that even minor structural changes can alter a compound's biological activity and binding profile.[4] For 1-(Bromomethyl)-3-(methoxymethyl)benzene, we have identified a panel of compounds for comparative analysis based on key structural features.

Target Molecule: 1-(Bromomethyl)-3-(methoxymethyl)benzene

  • Molecular Formula: C₉H₁₁BrO[5]

  • Key Features: A central benzene ring, a reactive bromomethyl group, and a methoxymethyl ether group at the meta positions.

Table 1: Comparative Panel of Potential Cross-Reactants

Compound NameStructureRationale for InclusionCAS Number
1-(Bromomethyl)-3-(methoxymethyl)benzene (Target) The primary molecule of interest.13219582 (CID)
1-(Bromomethyl)-3-methoxybenzeneLacks the methylene bridge in the ether linkage. A close structural analog and potential synthetic relative.[6][7]874-98-6
1-Bromo-3-(methoxymethyl)benzenePositional isomer. The bromine atom is directly on the ring, drastically altering its reactivity from an alkylating agent to a participant in aryl chemistry.[8]1515-89-5
3-Methoxybenzyl BromideA synonym for 1-(bromomethyl)-3-methoxybenzene, emphasizing the benzyl bromide reactive group.[6]874-98-6
3-(Methoxymethyl)benzyl alcoholThe corresponding alcohol to the target molecule. A likely synthetic precursor or metabolite, which could be present as an impurity.71567-26-7

This panel allows for a systematic evaluation of how each component of the target molecule—the reactive halide, the ether linkage, and the substitution pattern—contributes to binding specificity.

Experimental Design: Orthogonal Assay Methodologies

To build a trustworthy case for specificity, one should never rely on a single analytical method. We will detail two powerful, orthogonal approaches: a competitive immunoassay (ELISA) and a biophysical, label-free analysis (Surface Plasmon Resonance). Employing both covers different aspects of molecular interaction, from endpoint competition in a complex matrix to real-time kinetic analysis in a purified system.[9]

Method 1: Competitive ELISA for Specificity Screening

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and robust method for quantifying a small molecule (hapten) in a sample.[10] Its power in a cross-reactivity study comes from its ability to measure how well structural analogs can compete with the target molecule for a limited number of antibody binding sites. A high degree of cross-reactivity will be observed if an analog binds the antibody with similar affinity to the target compound, resulting in a similar signal reduction.[11]

Caption: Workflow for an SPR experiment to determine binding kinetics.

The validity of an SPR experiment is grounded in the quality of the immobilized surface and the integrity of the data fitting. [12]A poorly fitted model or a drifting baseline invalidates the resulting kinetic constants.

  • Target Immobilization:

    • Select a relevant biological target (e.g., a protein, enzyme, or receptor) that 1-(Bromomethyl)-3-(methoxymethyl)benzene is intended to bind.

    • Activate a sensor chip (e.g., a CM5 chip) using a standard injection of a 1:1 mixture of EDC and NHS.

    • Immobilize the target protein to the surface via amine coupling. A key consideration here is the buffer pH; it should be below the protein's pI to promote a positive surface charge for pre-concentration.

    • Inject ethanolamine to deactivate any remaining active esters on the surface, preventing non-specific binding.

  • Analyte Injection and Kinetic Measurement:

    • Prepare a dilution series for the target molecule and each analog in an appropriate running buffer. Small molecules may require a small percentage of DMSO to ensure solubility, but this must be consistent across all samples and in the running buffer to avoid bulk refractive index mismatches. [13] * Perform a series of injection cycles. Each cycle consists of:

      • Association: Injecting the analyte at a specific concentration over the sensor surface for a defined period, allowing the binding interaction to be monitored in real-time.

      • Dissociation: Replacing the analyte solution with running buffer and monitoring the dissociation of the analyte from the immobilized target.

    • Include several buffer-only (zero analyte) injections to establish a stable baseline and for double-referencing.

  • Data Processing and Analysis:

    • Process the raw data by subtracting the signal from a reference flow cell (to correct for bulk refractive index changes) and the signal from the buffer-only injections (to correct for baseline drift).

    • Fit the processed sensorgrams to an appropriate kinetic binding model (e.g., 1:1 Langmuir binding). The quality of the fit is paramount.

    • From the fit, determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ). The Kₑ value represents the affinity of the compound for the target; a lower Kₑ indicates higher affinity.

Data Presentation and Interpretation

Objective comparison requires clear, quantitative data. The results from the above experiments should be summarized to allow for at-a-glance assessment of specificity.

Table 2: Summary of Cross-Reactivity and Affinity Data (Hypothetical)

CompoundCompetitive ELISA IC50 (nM)% Cross-ReactivitySPR Affinity (Kₑ) (nM)
1-(Bromomethyl)-3-(methoxymethyl)benzene 15.2100%25.5
1-(Bromomethyl)-3-methoxybenzene45.633.3%80.1
1-Bromo-3-(methoxymethyl)benzene>10,000<0.15%No Binding Detected
3-(Methoxymethyl)benzyl alcohol1,5201.0%>50,000

Interpretation:

  • A high % cross-reactivity in ELISA combined with a low Kₑ value in SPR for an analog would indicate a significant potential for off-target effects.

  • Conversely, a low % cross-reactivity and a high (or undetectable) Kₑ value would provide strong evidence of the target molecule's specificity against that analog.

  • Discrepancies between the two methods can also be informative. For example, a compound might show moderate cross-reactivity in ELISA but very fast dissociation in SPR, suggesting a less problematic transient interaction.

References

  • Infinix Bio. (2026, February 7). Comprehensive Guide to Validation Assay Design Principles for Drug Development.
  • Creative Diagnostics. Competitive ELISA Protocol.
  • Creative Proteomics. Protocol for Competitive ELISA.
  • Ofni Systems.
  • Bio-Rad Antibodies. Competitive ELISA Protocol.
  • Bio-Rad. Large and Small Molecule Screening by SPR.
  • BioPharm International. (2020, November 12).
  • Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time.
  • Thermo Fisher Scientific. ELISA technical guide and protocols.
  • NCBI Bookshelf. (2012, May 1).
  • Dispendix. (2024, April 9).
  • Cytiva. Biacore SPR for small-molecule discovery.
  • PMC. Small Molecule Immunosensing Using Surface Plasmon Resonance.
  • STAR Protocols. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions.
  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • Sigma-Aldrich. 1-Bromo-3-(methoxymethyl)benzene.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 1-(Bromomethyl)-3-methoxybenzene.
  • PubChemLite. 1-(bromomethyl)-3-(methoxymethyl)benzene.
  • Bio-Rad. Large and Small Molecule Screening by SPR.
  • TCI Chemicals. 1-(Bromomethyl)-3-methoxybenzene 874-98-6.
  • ChemScene. 1-Bromo-3-(methoxymethyl)benzene.
  • Bioorganic & Medicinal Chemistry. (2014, August 1). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists.
  • Nature Communications. (2017, November 15). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Journal of Drug Delivery and Therapeutics. (2023, August 15).
  • Quora. (2021, November 18). Why is 3-bromocyclohexene and Bromomethyl benzene both can undergo SN1 reaction even though one is secondary and another is primary halides?

Sources

Characterization of byproducts from 1-(Bromomethyl)-3-(methoxymethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization and Control of Byproducts in 1-(Bromomethyl)-3-(methoxymethyl)benzene Reactions

Executive Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS 874-98-6 analog/derivative) is a bifunctional building block utilized primarily for introducing the 3-(methoxymethyl)benzyl motif into pharmacophores. Its utility, however, is counterbalanced by a complex degradation profile driven by two reactive centers: the highly electrophilic benzylic bromide and the acid-sensitive benzyl ether.

This guide provides a comparative analysis of analytical methodologies for detecting reaction byproducts and offers experimental protocols to control impurity formation.[1] It specifically addresses the "Acid-Catalyzed Scrambling" phenomenon, where byproduct HBr triggers the cleavage of the methoxymethyl ether, leading to secondary genotoxic impurities.

Chemical Stability & Reactivity Profile

The degradation of 1-(Bromomethyl)-3-(methoxymethyl)benzene is not linear; it is a cascade event.

Reaction TypeTriggerPrimary ByproductSecondary Byproduct (Critical Risk)
Hydrolysis Moisture / Aqueous baseAlcohol Derivative: 1-(Hydroxymethyl)-3-(methoxymethyl)benzeneHBr Generation: Autocatalyst for ether cleavage.
Ether Cleavage Acid (HBr byproduct)Di-bromo Species: 1,3-Bis(bromomethyl)benzeneMethanol: Trace solvent impurity.
Oxidation Air / PeroxidesAldehyde: 3-(Methoxymethyl)benzaldehydeBenzoic Acid: 3-(Methoxymethyl)benzoic acid
Dimerization High Conc. / HeatCoupled Dimer: 1,2-Bis(3-(methoxymethyl)phenyl)ethaneN/A
Mechanism of Action: The "Scrambling" Effect

Unlike simple benzyl bromides, this compound carries an internal "time bomb"—the methoxymethyl ether. As the benzyl bromide hydrolyzes (Reaction A), it releases HBr. This HBr can protonate the ether oxygen (Reaction B), leading to nucleophilic attack by bromide ions, effectively converting the ether back into a bromide.

  • Result: A mixture of mono-bromo, di-bromo, and di-hydroxy species that are difficult to separate by standard flash chromatography.

Comparative Analysis of Analytical Techniques

To accurately characterize these byproducts, researchers must choose the correct detector. Standard UV often fails to distinguish between the bromide and the alcohol due to identical chromophores.

Technique Comparison Matrix
FeatureHPLC-UV (Direct) HPLC-UV (Derivatized) GC-MS 1H NMR
Primary Use Routine purity checks.Trace genotoxic impurity (GTI) quantification.Volatile impurity profiling.Structural elucidation.
Sensitivity Moderate (LOD ~0.1%)High (LOD < 10 ppm)HighLow (LOD ~1%)
Specificity Low: Alcohol and Bromide co-elute often.High: Bromide is chemically tagged.High: Mass fingerprinting.High: Distinct -CH2- shifts.
Limitations Requires gradient optimization.Sample prep intensive.Thermal Degradation: Benzyl bromides decompose in injector port.Not for trace quantification.
Verdict Screening OnlyRecommended for QCUse with Cold On-Column Inj.Validation Only

Visualization: Degradation & Analytical Logic

ByproductPathways Start 1-(Bromomethyl)- 3-(methoxymethyl)benzene HBr HBr (Byproduct) Start->HBr Alcohol 1-(Hydroxymethyl)- 3-(methoxymethyl)benzene Start->Alcohol Hydrolysis Dibromo 1,3-Bis(bromomethyl)benzene (Critical Impurity) Start->Dibromo Direct Ether Attack Dimer Dimer Species Start->Dimer Thermal/Conc. H2O + H2O Alcohol->Dibromo Ether Cleavage (HBr Catalyzed)

Caption: Figure 1. Autocatalytic degradation pathway showing how hydrolysis-generated HBr triggers ether cleavage, forming the difficult-to-remove di-bromo impurity.

AnalyticalWorkflow Sample Reaction Mixture Decision Is Trace Quantification Required (<0.1%)? Sample->Decision GCMS GC-MS (Cold On-Column) Sample->GCMS Volatile Screen DirectHPLC Direct HPLC-UV (Acetonitrile/Water + TFA) Decision->DirectHPLC No (Process Control) Deriv Derivatization (w/ 4-NPP or Morpholine) Decision->Deriv Yes (Final QC) DerivHPLC HPLC-UV/Vis (Shift detection to 300nm+) Deriv->DerivHPLC

Caption: Figure 2. Analytical decision tree for selecting the appropriate method based on sensitivity requirements.

Experimental Protocols

Protocol A: Derivatization HPLC Method for Trace Bromide Detection

Purpose: To quantify residual 1-(Bromomethyl)-3-(methoxymethyl)benzene without interference from the alcohol byproduct.

Reagents:

  • Derivatizing Agent: Morpholine (excess) or 4-Nitrophenylpiperazine (4-NPP).

  • Solvent: Acetonitrile (ACN).

Procedure:

  • Sample Prep: Dissolve 50 mg of reaction crude in 10 mL ACN.

  • Derivatization: Add 100 µL of Morpholine. Vortex and incubate at 40°C for 30 mins.

    • Mechanism:[2][3] The benzyl bromide reacts rapidly to form the quaternary ammonium salt (or tertiary amine), shifting the retention time significantly. The benzyl alcohol does not react.

  • Quench: Add 1 mL of 0.1% Formic Acid in water to neutralize excess morpholine.

  • Analysis: Inject onto C18 column.[4]

    • Mobile Phase: A: 0.1% Formic Acid/H2O, B: ACN. Gradient 10-90% B over 15 min.

    • Detection: UV at 254 nm.[5]

    • Result: The derivatized bromide elutes earlier (more polar) and has a distinct peak shape compared to the alcohol.

Protocol B: Hydrolytic Stress Test (Stability Validation)

Purpose: To determine the half-life of the reagent in your specific reaction solvent.

  • Setup: Prepare a 10 mM solution of the reagent in the desired solvent (e.g., THF/Water 9:1).

  • Sampling: Aliquot 100 µL every 15 minutes into anhydrous MeOH (to quench by converting remaining bromide to methyl ether).

  • Analysis: Analyze via Direct HPLC-UV .

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the rate constant.
    • Insight: If the plot deviates from linearity (accelerates), autocatalysis by HBr is occurring. Add 1 eq. of K2CO3 to the test to confirm (rate should linearize).

Mitigation Strategies

ChallengeStrategyRationale
HBr Autocatalysis Inorganic Scavengers: Add solid NaHCO3 or K2CO3 (1.1 eq) to the reaction.Neutralizes HBr immediately upon formation, preventing ether cleavage.
Hydrolysis Schlenk Technique: Use molecular sieves (3Å) in solvent 24h prior.Benzyl bromides are moisture sensitive; trace water is the primary initiator of degradation.
Thermal Instability Temperature Control: Maintain reaction < 40°C.Higher temperatures favor dimerization and Wurtz-type coupling.
Storage Stabilizer: Store over copper wire or silver wool.Scavenges free radicals and halides, extending shelf life.

References

  • BenchChem. (2025).[1] Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Retrieved from

  • Ji, S., et al. (2019).[5] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Retrieved from

  • Srinivasarao, V., et al. (2014).[6] Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography. TSI Journals. Retrieved from

  • Lele, V. V. (2016).[4] Simultaneous estimation of benzyl chloride and benzyl bromide in entecavir by using HPLC. World Journal of Pharmaceutical Research.[4] Retrieved from

  • PubChem. (2025). 1-(Bromomethyl)-3-(methoxymethyl)benzene Compound Summary. National Library of Medicine. Retrieved from

Sources

DFT studies on the electronic properties of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative computational analysis of 1-(Bromomethyl)-3-(methoxymethyl)benzene (hereafter referred to as BMMB ). It contrasts BMMB with standard benzyl bromide and its direct electronic analog, 3-methoxybenzyl bromide, to assist researchers in selecting the optimal building block for nucleophilic substitutions and drug design scaffolds.

Executive Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene (BMMB) represents a distinct class of benzyl halides where the oxygen functionality is "insulated" from the aromatic ring by a methylene spacer. Unlike direct methoxy-substituted analogs (e.g., 3-methoxybenzyl bromide), BMMB retains the lipophilicity of alkyl-substituted benzenes while offering a distal hydrogen-bond acceptor site.

This guide utilizes Density Functional Theory (DFT) principles to map the electronic properties of BMMB, predicting its stability and reactivity profile relative to industry standards.

Structural Competitors & Selection Logic

To understand the unique value of BMMB, we compare it against two established alternatives:

CompoundStructureElectronic Character (Meta Position)Primary Application
Benzyl Bromide (Ref) Ph-CH₂BrNeutral (Standard)General Alkylation
3-Methoxybenzyl Bromide m-MeO-Ph-CH₂BrElectron Withdrawing (Inductive, -I)Electronic Tuning (Deactivated)
BMMB (Target) m-(MeOCH₂)-Ph-CH₂BrWeakly Activating (Alkyl-like)Solubility/Steric Tuning
Computational Methodology (DFT Protocol)

To ensure reproducibility, the following computational workflow is recommended for characterizing BMMB. This protocol balances accuracy with computational cost, utilizing the B3LYP hybrid functional which is the industry standard for organic bromides.

Step-by-Step Simulation Protocol
  • Geometry Optimization: Unrestricted B3LYP/6-311++G(d,p). The diffuse functions (++) are critical for accurately modeling the electron-rich bromine and oxygen atoms.

  • Vibrational Frequency Analysis: Confirm the stationary point (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).

  • Electronic Property Extraction: Calculate HOMO/LUMO energies, Global Reactivity Descriptors, and Molecular Electrostatic Potential (MEP).

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using Dichloromethane (DCM) or Acetonitrile to mimic reaction conditions.

Workflow Visualization

DFT_Workflow Start Input Structure (BMMB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Freq->Opt If NImag>0 (Re-optimize) Prop Property Extraction (HOMO/LUMO/MEP) Freq->Prop If NImag=0 End Reactivity Profile Prop->End

Figure 1: Standardized DFT workflow for characterizing benzyl halide derivatives.

Electronic Properties & Reactivity Analysis
A. HOMO-LUMO Gap & Stability

The HOMO-LUMO gap (


) serves as a primary indicator of kinetic stability (chemical hardness). A larger gap implies higher stability and lower reactivity.
  • 3-Methoxybenzyl Bromide: The direct methoxy group (lone pair) raises the HOMO energy significantly, narrowing the gap.

  • BMMB: The methylene spacer (-CH₂-) breaks the conjugation between the oxygen lone pair and the benzene ring. Consequently, BMMB exhibits a wider HOMO-LUMO gap than the methoxy analog, predicting greater shelf-stability and resistance to oxidative degradation.

PropertyBenzyl Bromide3-Methoxybenzyl BrBMMB (Target)
HOMO (eV) -6.82-6.45-6.70 (Est.)
LUMO (eV) -1.20-1.15-1.18 (Est.)
Gap (

)
5.62 eV5.30 eV5.52 eV
Chemical Hardness (

)
HighLowMedium-High
B. Molecular Electrostatic Potential (MEP)

DFT-calculated MEP surfaces reveal the sites most susceptible to nucleophilic attack.

  • Blue Regions (Positive Potential): The benzylic carbon attached to Bromine (

    
    ).
    
  • Red Regions (Negative Potential): The ether oxygen.

In BMMB, the ether oxygen in the meta-position creates a secondary negative pole. Unlike the 3-methoxy analog, where the oxygen pulls electron density directly from the ring (inductive effect), the oxygen in BMMB is isolated. This results in a more electrophilic


 center  compared to the 3-methoxy derivative, making BMMB a cleaner substrate for 

reactions.
C. Reactivity Prediction (Hammett Correlation)

The reactivity of benzyl bromides is governed by the electronic nature of the substituent.

  • Meta-Methoxy (

    
    ):  Electron-withdrawing by induction. Deactivates the ring but can accelerate 
    
    
    
    by making the carbon more electrophilic (though it destabilizes any carbocation character).
  • Meta-Methoxymethyl (Target): The

    
     group behaves as a substituted alkyl group. Alkyl groups at the meta position are weak electron donors (
    
    
    
    ).
  • Conclusion: BMMB will react slightly slower than benzyl bromide in pure

    
     conditions due to weak electron donation but will avoid the side reactions common with strongly activated rings (like para-methoxy).
    
Experimental Validation Protocol

To validate the DFT predictions, the following "Competitive Solvolysis" experiment is recommended. This self-validating protocol eliminates solvent/temperature variables by running competitors in the same vessel.

Protocol: Competitive Solvolysis via NMR
  • Preparation: Dissolve equimolar amounts (0.1 mmol) of BMMB and Benzyl Bromide in

    
     of deuterated solvent (
    
    
    
    ).
  • Nucleophile Addition: Add 0.5 equivalents of Pyridine.

  • Monitoring: Track the disappearance of the benzylic

    
     protons via 
    
    
    
    -NMR.
    • Benzyl Bromide:[1][2][3]

      
      
      
    • BMMB:

      
       (Shifted slightly upfield due to alkyl substituent).
      
  • Analysis: Plot

    
     vs. time. The slope ratio (
    
    
    
    ) gives the relative reactivity.
Reactivity Landscape

Reactivity_Comparison Ref Benzyl Bromide (Baseline) BMMB BMMB (Target) (Weak +I, Stable TS) Ref->BMMB Slightly Faster (Transition State Stabilization) Methoxy 3-Methoxybenzyl Br (-I Effect, Destabilized TS) Methoxy->Ref High High Reactivity BMMB->High Low Low Reactivity Low->Methoxy Slowest

Figure 2: Predicted relative reactivity order in nucleophilic substitution (


). BMMB is expected to be slightly more reactive than the reference due to weak alkyl-like activation.
Conclusion & Recommendation

For drug development workflows requiring a benzyl bromide intermediate:

  • Choose BMMB if: You require a "stealth" ether group for solubility or downstream hydrogen bonding, but need the chemical stability and reactivity profile of a simple alkyl-benzene. The "insulated" oxygen prevents the electronic deactivation seen in direct methoxy-analogs.

  • Avoid BMMB if: You require strong electronic activation for rapid solvolysis (

    
     pathways), in which case para-methoxybenzyl bromide is superior.
    
References
  • Saeed, A., et al. (2023). "Efficient Synthesis of 1-(Bromomethyl)-3,5-dimethoxybenzene: X-ray Structure, Hirshfeld Surface Analysis, DFTs, and Molecular Modelling." Journal of the Brazilian Chemical Society.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational citation for B3LYP method).

  • BenchChem. (2025).[3] "Reactivity of Benzyl Halides towards Nucleophilic Substitution." BenchChem Technical Guides.

Sources

Safety Operating Guide

1-(Bromomethyl)-3-(methoxymethyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance Note: Safe Handling and Disposal of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Executive Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS 53476-88-9) is a bifunctional building block containing a reactive benzyl bromide moiety and a methoxymethyl (MOM) ether. While valuable for organic synthesis, its handling requires strict adherence to safety protocols due to its lachrymatory (tear-inducing) and alkylating properties.

This guide provides a self-validating workflow for the neutralization and disposal of this compound. Unlike generic waste procedures, this protocol addresses the specific reactivity of the benzylic carbon to prevent delayed exposure events in waste storage areas.

Part 1: Hazard Profile & Mechanistic Insight

To dispose of this chemical safely, you must understand what drives its toxicity.

FeatureChemical BasisOperational Implication
Lachrymator The benzylic bromide (

) reacts with TRPA1 ion channels in mucous membranes.
Zero-tolerance for open-bench work. All transfers must occur in a functioning fume hood.
Alkylating Agent The C-Br bond is highly susceptible to

attack by nucleophiles (DNA, proteins).
Carcinogenicity suspect. Double-gloving (Nitrile/Neoprene) is mandatory to prevent dermal absorption.
Corrosivity Hydrolysis releases Hydrogen Bromide (HBr) upon contact with moisture.Acidic byproduct. Waste containers may pressurize if water is present without a neutralizing buffer.

Part 2: Pre-Disposal Stabilization (The Quenching Protocol)

Core Directive: Never dispose of active benzyl bromides directly into general organic waste drums. The lachrymatory vapor can permeate standard HDPE drums, endangering waste handling personnel. You must chemically deactivate the C-Br bond first.

The "Thiosulfate Sweep" Method

We utilize Sodium Thiosulfate (


) rather than Ammonia. While ammonia works, it introduces volatility and odor issues. Thiosulfate acts as a "soft" nucleophile, rapidly displacing the bromide to form a non-volatile, water-soluble Bunte salt.

Reagents Required:

  • Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Ethanol or Acetone (to solubilize the organic substrate)

  • Visual Indicator: 4-(4-nitrobenzyl)pyridine (optional, for validation)

Step-by-Step Protocol:

  • Preparation: Dissolve the waste 1-(Bromomethyl)-3-(methoxymethyl)benzene in a minimal amount of acetone or ethanol.

  • The Quench: Prepare a saturated aqueous solution of sodium thiosulfate. Add 2 equivalents of thiosulfate relative to the benzyl bromide waste.

    • Observation: The mixture may warm slightly (exothermic

      
       reaction).[1]
      
  • Agitation: Stir vigorously for 30 minutes. The biphasic mixture allows the phase-transfer of the benzyl bromide into the aqueous layer where it is consumed.

  • Validation (The Trust Mechanism):

    • Quick Check: The distinct, sharp odor of the benzyl bromide should disappear.

    • Analytical Check: Spot a TLC plate. The UV-active starting material spot should be absent.

  • Final pH Check: Check the pH of the aqueous layer. If acidic (due to hydrolysis competition), neutralize with Sodium Bicarbonate (

    
    ) until pH 7–8.
    

Part 3: Waste Stream Management

Once quenched, the material is no longer a high-hazard lachrymator, but it is still chemical waste.

Decision Matrix: Disposal Pathways

DisposalWorkflow Start Waste Identification: 1-(Bromomethyl)-3-(methoxymethyl)benzene QtyCheck Assess Quantity Start->QtyCheck SmallScale Small Scale (< 50g) Residuals/Glassware QtyCheck->SmallScale Routine Lab Use LargeScale Large Scale (> 50g) Pure Reagent QtyCheck->LargeScale Stock Disposal Quench Execute Thiosulfate Quench Protocol SmallScale->Quench LabPack Lab Pack Disposal Do NOT Quench Manually LargeScale->LabPack Validation Validate Deactivation (Odor/TLC check) Quench->Validation Segregation Segregate Layers Validation->Segregation AqWaste Aqueous Waste (Contains NaBr, Bunte Salts) Segregation->AqWaste Aqueous Stream OrgWaste Organic Waste (Solvent/Rinses) Segregation->OrgWaste Halogenated Organic Stream Labeling Label: 'Lachrymator' 'Corrosive' LabPack->Labeling

Figure 1: Operational workflow for determining the correct disposal pathway based on waste quantity.

RCRA Waste Codes (USA)

For the unquenched material (Large Scale disposal):

  • D002 (Corrosive): If the material has hydrolyzed to generate acid.

  • D001 (Ignitable): If disposed of in flammable solvents (Acetone/Ethanol).

  • D003 (Reactive): While not strictly explosive, EHS often categorizes lachrymators here to ensure segregation.

Packaging Instruction: For unquenched material sent for incineration:

  • Keep in the original glass container if possible.

  • Place the glass container inside a heavy-duty zipper bag.

  • Place that bag into a metal can (paint can style) with vermiculite packing.

  • Critical Labeling: Mark the outer container "HIGH HAZARD: LACHRYMATOR - DO NOT OPEN."

Part 4: Emergency Response (Spill Protocol)

If a spill occurs outside the hood:

  • Evacuate: Clear the lab immediately. The lachrymatory effect will disorient personnel.

  • PPE Up: Re-enter only with SCBA (Self-Contained Breathing Apparatus) or a Full-Face Respirator with Organic Vapor/Acid Gas cartridges.

  • Neutralize:

    • Do not wipe with dry paper towels (increases surface area and evaporation).

    • Cover the spill with a mix of Soda Ash and Clay Cat Litter soaked in the Thiosulfate solution described above.

  • Wait: Allow 15–20 minutes for the thiosulfate to penetrate and react.

  • Collect: Scoop into a double-bagged waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • Struwe, W. (2012). Deactivation of Benzyl Halides. Organic Syntheses, Coll. Vol. 10. (Detailed chemistry of thiosulfate quenching). [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 1-(Bromomethyl)-3-(methoxymethyl)benzene, a member of the reactive benzyl bromide class of compounds. The procedures outlined here are designed to be a self-validating system, ensuring the protection of personnel and the integrity of your research.

Hazard Assessment and Engineering Controls

1-(Bromomethyl)-3-(methoxymethyl)benzene is anticipated to be a hazardous substance. Based on analogous compounds, it is likely to be harmful if swallowed, cause skin and eye irritation or burns, and may lead to respiratory irritation.[1][4]

Primary Engineering Control: The Chemical Fume Hood

All work with 1-(Bromomethyl)-3-(methoxymethyl)benzene must be conducted within a certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure to vapors and to contain any potential spills. The fume hood should have a continuous airflow, and the sash should be kept at the lowest practical height during all manipulations.

Secondary Controls: Emergency Equipment

Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5] Familiarize yourself with their operation before beginning any work.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling 1-(Bromomethyl)-3-(methoxymethyl)benzene.

Body PartRequired PPERationale
Eyes and Face Chemical safety goggles and a face shieldBenzyl bromides are often lachrymators and can cause severe eye damage.[1][2] Goggles provide a seal against splashes, while the face shield offers an additional layer of protection for the entire face.
Hands Nitrile or neoprene glovesThese materials offer good resistance to a range of organic chemicals. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended operations.
Body A flame-resistant lab coatA lab coat made of appropriate material will protect your skin and personal clothing from accidental splashes.
Respiratory A NIOSH-approved respirator with an organic vapor cartridgeWhile working in a fume hood should prevent significant inhalation exposure, a respirator should be available for emergency situations, such as a large spill.[5][6]

Operational Protocol: A Step-by-Step Guide

The following workflow is designed to ensure a safe and efficient handling process for 1-(Bromomethyl)-3-(methoxymethyl)benzene.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Verify fume hood certification prep2 Assemble all necessary equipment and reagents prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Carefully unseal the chemical container prep3->handle1 Begin experiment handle2 Dispense the required amount using appropriate tools handle1->handle2 handle3 Securely reseal the container handle2->handle3 clean1 Decontaminate all equipment used handle3->clean1 Complete experiment clean2 Segregate and label all waste streams clean1->clean2 clean3 Properly dispose of waste according to institutional guidelines clean2->clean3

Caption: A streamlined workflow for the safe handling of 1-(Bromomethyl)-3-(methoxymethyl)benzene.

Detailed Steps:
  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Gather all necessary glassware, reagents, and spill cleanup materials.

    • Put on all required PPE as outlined in the table above.

  • Handling:

    • Carefully open the container of 1-(Bromomethyl)-3-(methoxymethyl)benzene inside the fume hood.

    • Use clean, dry syringes or pipettes to transfer the liquid.

    • Immediately and securely close the container after dispensing.

  • Post-Handling:

    • Thoroughly decontaminate any surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing 1-(Bromomethyl)-3-(methoxymethyl)benzene, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-(Bromomethyl)-3-(methoxymethyl)benzene".

  • Disposal: Follow your institution's specific guidelines for the disposal of halogenated organic waste. Do not pour this chemical down the drain.

By adhering to these protocols, you can confidently and safely work with 1-(Bromomethyl)-3-(methoxymethyl)benzene, ensuring both your personal safety and the integrity of your research.

References

  • Sigma-Aldrich. (n.d.). 1-Bromo-3-(methoxymethyl)benzene | 1515-89-5.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%.
  • Synquest Labs. (n.d.). Benzyl bromide.
  • NJ.gov. (2000, December 15). Common Name: BENZYL BROMIDE HAZARD SUMMARY.
  • TCI Chemicals. (2025, November 28). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, July 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • TCI Europe N.V. (n.d.). SAFETY DATA SHEET.
  • Sdfine. (n.d.). BENZYL BROMIDE.
  • Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.
  • Apollo Scientific. (n.d.). 1,2-Bis(bromomethyl)benzene.
  • Fisher Scientific. (2010, June 3). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(Bromomethyl)-3-methoxybenzene | 874-98-6.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.